molecular formula C5H3IOS B095618 4-Iodothiophene-3-carbaldehyde CAS No. 18799-84-3

4-Iodothiophene-3-carbaldehyde

Cat. No.: B095618
CAS No.: 18799-84-3
M. Wt: 238.05 g/mol
InChI Key: ZTJJBPHLJYDWRS-UHFFFAOYSA-N
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Description

4-Iodothiophene-3-carbaldehyde is a valuable chemical intermediate in organic synthesis and medicinal chemistry. The iodine substituent on the thiophene ring makes it a versatile precursor for cross-coupling reactions, enabling the construction of more complex molecular architectures . Thiophene-based compounds are recognized as privileged structures in drug discovery, with numerous FDA-approved drugs featuring this heterocycle . They are frequently explored for a wide range of therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant activities . The aldehyde functional group in this compound provides a reactive handle for further derivatization, such as condensation reactions to form chalcones—a class of molecules known for their biological properties . Beyond pharmaceutical research, thiophene derivatives are widely used in the development of advanced materials, such as organic semiconductors, fluorescent dyes, and sensors . This compound serves as a critical building block for researchers developing new chemical entities and functional materials. Handling and Storage: Based on a related compound, this product should be stored in a cool, dark place under an inert atmosphere . It is sensitive to air and should be handled with appropriate safety precautions. This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodothiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IOS/c6-5-3-8-2-4(5)1-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJJBPHLJYDWRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90499803
Record name 4-Iodothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18799-84-3
Record name 4-Iodothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Value of a Bifunctional Thiophene Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Iodothiophene-3-carbaldehyde

This compound is a strategically important heterocyclic compound for researchers in medicinal chemistry and materials science. Its structure, featuring a thiophene core functionalized with an aldehyde group at the 3-position and an iodine atom at the 4-position, offers two distinct and versatile points for chemical modification. The thiophene ring itself is a prevalent scaffold in numerous FDA-approved drugs and organic electronic materials. The true synthetic power of this molecule, however, lies in the orthogonal reactivity of its functional groups. The carbon-iodine bond serves as a prime handle for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds. Concurrently, the aldehyde group provides a gateway for a vast array of classical transformations, including nucleophilic additions, condensations, and oxidations/reductions. This guide provides an in-depth exploration of the physicochemical properties, synthesis, spectroscopic signature, and reaction landscape of this compound, offering field-proven insights for its effective application in complex molecule synthesis.

Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of reproducible science. While extensive experimental data for this compound is not consolidated in a single primary source, its properties can be reliably predicted based on its structure and data from closely related analogs like 4-bromothiophene-3-carbaldehyde and other substituted thiophenes.

Core Properties

Quantitative data for the molecule are summarized below. These values are compiled from chemical supplier databases and computational predictions.

PropertyValueSource/Comment
Molecular Formula C₅H₃IOS-
Molecular Weight 238.05 g/mol -
CAS Number 18791-79-2-
Appearance Expected to be a yellow to brown solidBased on analogs like 4-bromo derivative
Melting Point Not widely reported; likely a solid at RTAnalogs are typically solids.
Boiling Point >200 °C (Predicted)High due to polarity and molecular weight
Solubility Soluble in common organic solvents (DCM, THF, Dioxane, DMF); Insoluble in water.[1]Typical for functionalized heterocycles
Spectroscopic Signature

Understanding the spectroscopic fingerprint of this compound is critical for reaction monitoring and product confirmation. The expected spectral characteristics are detailed below.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be simple and highly informative.

    • δ ~9.8-10.0 ppm (s, 1H): This singlet, significantly downfield, is characteristic of the aldehyde proton (-CHO).[2]

    • δ ~8.0-8.5 ppm (d, 1H): One of the two thiophene ring protons, likely the one at the 5-position, deshielded by the adjacent sulfur and the aldehyde.

    • δ ~7.5-8.0 ppm (d, 1H): The second thiophene ring proton at the 2-position. The coupling constant (J) between the two ring protons would be characteristic of thiophene (~5-6 Hz).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • δ ~185-190 ppm: The carbonyl carbon of the aldehyde.

    • δ ~130-150 ppm: Four distinct signals for the aromatic carbons of the thiophene ring.

    • δ ~80-90 ppm: The carbon atom bearing the iodine (C4), which is significantly shielded by the heavy atom effect.

  • IR (Infrared) Spectroscopy:

    • ~3100 cm⁻¹: C-H stretching of the aromatic ring.

    • ~2820 cm⁻¹ and ~2720 cm⁻¹: Characteristic C-H stretching bands for the aldehyde (Fermi doublets).

    • ~1670-1690 cm⁻¹: A strong, sharp absorption band corresponding to the C=O stretching of the conjugated aldehyde.

    • ~1400-1550 cm⁻¹: C=C stretching vibrations within the thiophene ring.

  • MS (Mass Spectrometry): The mass spectrum would show a prominent molecular ion (M⁺) peak at m/z = 238. The isotopic pattern would be characteristic of a molecule containing one iodine atom (M+1 peak is small) and one sulfur atom (a notable M+2 peak, ~4.4% of M⁺).

Synthesis and Availability

This compound is a specialty chemical available from several fine chemical suppliers. For laboratory-scale synthesis, a common and effective strategy involves a halogen-metal exchange followed by formylation, a method proven for the analogous bromo-derivative.[3]

cluster_0 Route A: Halogen-Metal Exchange cluster_1 Route B: Direct Iodination (Hypothetical) Dibromo 3,4-Dibromothiophene Lithiate Lithium Intermediate Dibromo->Lithiate 1. n-BuLi, THF, -78 °C Product This compound Lithiate->Product 2. DMF 3. H₃O⁺ workup Start Thiophene-3-carbaldehyde Iodinated This compound Start->Iodinated I₂, Periodic Acid H₂SO₄, Acetic Acid

Caption: Plausible synthetic routes to this compound.

Experimental Protocol: Synthesis via Halogen-Metal Exchange (Adapted from Analogous Procedures)
  • Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 3,4-dibromothiophene (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cooling: The solution is cooled to -78 °C using an acetone/dry ice bath.

  • Lithiation: n-Butyllithium (1.05 eq, solution in hexanes) is added dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction is stirred at this temperature for 1 hour. The regioselectivity of this step is driven by the higher acidity of the proton at the 2-position, but with a dibromo-starting material, selective exchange at one position is feasible.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.5 eq) is added dropwise, and the reaction mixture is allowed to slowly warm to room temperature overnight.

  • Quenching & Workup: The reaction is quenched by the slow addition of 1 M HCl. The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired 4-bromothiophene-3-carbaldehyde. A subsequent halogen exchange (Finkelstein-type reaction) or direct iodination could potentially yield the target iodo-compound, though the metal-exchange followed by quenching with an iodine source would be more direct if starting from a suitable precursor.

Chemical Reactivity: A Tale of Two Handles

The synthetic utility of this compound stems from the ability to selectively address its two functional groups. The C-I bond is significantly more reactive in palladium-catalyzed couplings than a C-Br or C-Cl bond, making it the preferred choice for such transformations.[4]

Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

The electron-rich thiophene ring and the highly reactive C-I bond make this substrate ideal for forming new C-C bonds.

Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(I) Pd0->OxAdd Oxidative Addition (Ar-I) Trans Ar-Pd(II)L₂(R') OxAdd->Trans Transmetalation (R'-B(OR)₂) RedElim Ar-R' Trans->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This reaction couples the thiophene with an organoboron reagent (boronic acid or ester) and is one of the most robust methods for creating biaryl structures.[5][6]

Detailed Protocol: Suzuki Coupling with Phenylboronic Acid

  • Reagents: To a microwave vial or Schlenk flask is added this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 3.0 eq), and a palladium catalyst system such as Pd₂(dba)₃ (2 mol%) with a suitable phosphine ligand like XPhos (4 mol%).[6]

  • Solvent: A degassed solvent mixture, typically dioxane and water (e.g., 4:1 ratio), is added.[7] The use of minimal water is often key to preventing competitive dehalogenation.[7]

  • Reaction: The vessel is sealed and heated to 80-100 °C for 4-12 hours, with reaction progress monitored by TLC or LC-MS.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite to remove inorganic salts and catalyst residues. The filtrate is washed with water and brine.

  • Purification: The organic layer is dried, concentrated, and purified by column chromatography to yield 4-phenylthiophene-3-carbaldehyde.

This reaction introduces an alkyne substituent, forming a C(sp²)-C(sp) bond, which is invaluable for creating linear, rigid structures found in materials and pharmaceutical precursors.[8][9]

Detailed Protocol: Sonogashira Coupling with Phenylacetylene

  • Reagents: A flask is charged with this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[4]

  • Solvent & Base: Anhydrous, degassed solvent such as THF or DMF is added, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 eq).[4]

  • Alkyne Addition: Phenylacetylene (1.1-1.5 eq) is added, and the reaction is stirred at room temperature or with gentle heating (40-50 °C).

  • Monitoring & Workup: The reaction is monitored by TLC. Upon completion, the solvent is removed in vacuo. The residue is redissolved in an organic solvent like ethyl acetate and washed with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.

  • Purification: The product is purified via column chromatography to afford 4-(phenylethynyl)thiophene-3-carbaldehyde.

Reactions of the Aldehyde Group

The aldehyde at the C3-position is a classic electrophilic handle for a wide range of transformations.

This base-catalyzed reaction with a ketone creates an α,β-unsaturated carbonyl system, commonly known as a chalcone, which is a privileged scaffold in medicinal chemistry.[10]

Detailed Protocol: Synthesis of a Thiophene-based Chalcone

  • Setup: In a round-bottom flask, this compound (1.0 eq) and a substituted acetophenone (e.g., 4'-methoxyacetophenone, 1.0 eq) are dissolved in absolute ethanol.[10]

  • Base Addition: An aqueous or ethanolic solution of a strong base, such as potassium hydroxide (KOH, 2-3 eq), is added to the mixture.

  • Reaction: The mixture is stirred vigorously at room temperature for 2-6 hours. Often, the product will precipitate out of the solution as a solid.

  • Isolation: The precipitate is collected by vacuum filtration, washed with cold ethanol and then water to remove excess base.

  • Purification: The crude solid can be recrystallized from a suitable solvent like ethanol to yield the pure chalcone derivative.

  • Oxidation: The aldehyde can be easily oxidized to the corresponding 4-iodothiophene-3-carboxylic acid using reagents like potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂).

  • Reduction: Selective reduction to 4-iodothiophene-3-yl)methanol can be achieved with mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.

  • Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) provides direct access to substituted amines.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound should always be consulted, general precautions based on its functional groups and related compounds should be followed.[11][12][13]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[12] Iodinated organic compounds can be lachrymatory and irritants.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. It may be sensitive to air and light over long periods. Storage under an inert atmosphere (nitrogen or argon) is recommended for long-term stability.[11][12]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

This compound is a powerful and versatile building block for synthetic chemistry. Its value lies in the predictable and high-yielding reactivity of its two distinct functional groups. The C-I bond provides a premier site for sophisticated palladium-catalyzed cross-coupling reactions, while the aldehyde group offers a gateway to a multitude of classical organic transformations. This dual functionality allows for the rapid construction of molecular complexity, making it an indispensable tool for drug discovery programs and the development of novel organic materials. By understanding its properties and mastering the protocols outlined in this guide, researchers can effectively leverage this synthon to accelerate their synthetic objectives.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68135, 3-Thiophenecarboxaldehyde. Retrieved from [Link]

  • Various Authors. (n.d.). Formyl and Acyl Derivatives of Thiophenes and their Reactions. ResearchGate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). The Versatile Role of 4-Iodo-2-methoxypyridine-3-carboxaldehyde in Organic Synthesis. Retrieved from [Link]

  • Ciappa, A., et al. (2018). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. MDPI. Retrieved from [Link]

  • Barluenga, J., et al. (2006). The reaction of o-alkynylarene and heteroarene carboxaldehyde derivatives with iodonium ions and nucleophiles: a versatile and regioselective synthesis of 1H-isochromene, naphthalene, indole, benzofuran, and benzothiophene compounds. Chemistry, 12(22), 5790-805. Retrieved from [Link]

  • University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Reaction. Retrieved from [Link]

  • Vu Quoc, L., et al. (2018). Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. Acta Crystallographica Section E, 74(Pt 10), 1492–1498. Retrieved from [Link]

  • Hameed, A., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14699-14713. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-thiophene carboxaldehyde. Retrieved from [Link]

  • Handy, S. T., & Zhang, Y. (2006). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 47(48), 8545-8548. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum (in CDCl₃) of 2'-carbaldehyde-3,4-ethylenedioxythiophene (EDOT-aldehyde). Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • McKibben, B. P., Cartwright, C. H., & Castelhano, A. L. (1999). Practical synthesis of tetrasubstituted thiophenes for use in compound libraries. Tetrahedron Letters, 40(31), 5471-5474.
  • Cheméo. (n.d.). Chemical Properties of 3-Thiophenecarboxaldehyde (CAS 498-62-4). Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira coupling reaction of different aryl iodides with terminal alkynes. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Problems. Retrieved from [Link]

  • Reddit. (2022). Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. Retrieved from [Link]

  • ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2764207, 4-Bromothiophene-3-carboxaldehyde. Retrieved from [Link]

Sources

A Technical Guide to the Regioselective Synthesis of 4-Iodothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Iodothiophene-3-carbaldehyde is a valuable heterocyclic building block, pivotal in the synthesis of complex organic molecules for pharmaceuticals and advanced materials.[1][2][3] Its utility stems from the strategic placement of two distinct functional groups: an aldehyde for derivatization and an iodine atom, which serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[4][5] This guide provides an in-depth, scientifically grounded protocol for the synthesis of this compound from the commercially available precursor, thiophene-3-carbaldehyde.[6][7] We will explore the underlying chemical principles, justify the chosen synthetic strategy over alternatives, and present a detailed, step-by-step methodology designed for reproducibility and success in a research setting.

Strategic Analysis: Navigating the Regiochemistry of Thiophene

The primary challenge in converting thiophene-3-carbaldehyde to its 4-iodo derivative is achieving regiocontrol. The thiophene ring exhibits distinct reactivity at its various positions, which is further influenced by the directing effects of the aldehyde substituent.

The Challenge of Direct Electrophilic Iodination

A direct electrophilic aromatic substitution (EAS) using an iodinating agent like N-iodosuccinimide (NIS) or iodine with an oxidizing agent might seem straightforward.[4][8] However, this approach is synthetically unviable for achieving the desired 4-iodo isomer. The formyl group (-CHO) at the C3 position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. Furthermore, electrophilic substitution on 3-substituted thiophenes preferentially occurs at the C5 or C2 positions, which are electronically more activated. Direct iodination would therefore lead to a mixture of undesired isomers, primarily 2-iodo- and 5-iodothiophene-3-carbaldehyde, necessitating a complex and inefficient purification process.[9][10]

The Superiority of Directed Ortho-Metalation (DoM)

To overcome this regiochemical hurdle, a Directed ortho-Metalation (DoM) strategy is the method of choice.[11][12] DoM utilizes a Directed Metalation Group (DMG) to position a strong organolithium base, which then deprotonates a specific, adjacent C-H bond.[13] This creates a stabilized carbanion that can be trapped by an electrophile—in this case, an iodine source—with high regioselectivity.[11][12]

However, the aldehyde in our starting material is incompatible with organolithium reagents, as it would be readily attacked by the nucleophilic base. Therefore, a three-stage synthetic sequence is required:

  • Protection: The aldehyde is masked as an acetal, an inert functional group under strongly basic conditions.

  • Directed Iodination: The protected thiophene undergoes DoM, where the acetal group and the thiophene sulfur atom cooperatively direct lithiation to the C4 position. The resulting lithiated intermediate is quenched with iodine.

  • Deprotection: The acetal is hydrolyzed to regenerate the aldehyde, yielding the final product.

This sequence provides a robust and highly regioselective pathway to the target molecule.

Visualizing the Synthetic Pathway

The overall workflow is a logical progression from starting material to the final, functionalized product.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Directed Iodination cluster_2 Stage 3: Deprotection start Thiophene-3-carbaldehyde prot 3-(Diethoxymethyl)thiophene start->prot HC(OEt)3, EtOH, cat. H+ lith 4-Lithio-3-(diethoxymethyl)thiophene prot->lith 1. n-BuLi, THF -78 °C iodo 4-Iodo-3-(diethoxymethyl)thiophene lith->iodo 2. I2 final This compound iodo->final H3O+

Sources

Spectroscopic Signature of 4-Iodothiophene-3-carbaldehyde: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and materials science, the precise characterization of novel heterocyclic compounds is paramount. 4-Iodothiophene-3-carbaldehyde, a halogenated thiophene derivative, represents a versatile scaffold with significant potential for further functionalization in the synthesis of complex molecular architectures. A thorough understanding of its spectroscopic properties is the bedrock upon which its applications are built. This guide provides a detailed exploration of the expected spectroscopic data for this compound, encompassing ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

It is important to note that a complete, publicly available, experimentally verified dataset for this compound is not readily found in the current literature. Therefore, this guide will proceed with a predictive analysis grounded in the established principles of spectroscopic theory and supported by comparative data from closely related structural analogs. This approach ensures scientific integrity while delivering a robust and insightful resource for the scientific community.

Molecular Structure and Expected Spectroscopic Behavior

The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The thiophene ring is an electron-rich aromatic system, and the substituents—an iodine atom at the 4-position and a carbaldehyde group at the 3-position—will significantly influence the electronic environment and, consequently, the spectral readouts.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) indicates the electronic environment, while coupling constants (J) reveal the connectivity between neighboring protons.

Predicted ¹H NMR Spectrum of this compound:

The ¹H NMR spectrum is expected to show three distinct signals: one for the aldehydic proton and two for the thiophene ring protons.

  • Aldehydic Proton (CHO): This proton will appear as a singlet in the downfield region, typically between δ 9.8 and 10.2 ppm . The strong deshielding is due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group.

  • Thiophene Ring Protons (H-2 and H-5):

    • H-2: This proton is adjacent to the sulfur atom and the carbon bearing the aldehyde. It is expected to be a doublet due to coupling with H-5. Its chemical shift will be influenced by the electron-withdrawing aldehyde group and is predicted to be in the range of δ 8.1-8.4 ppm .

    • H-5: This proton is adjacent to the sulfur atom and the carbon bearing the iodine atom. It will also appear as a doublet from coupling to H-2. The iodine atom's influence and its position relative to the aldehyde will place its resonance at approximately δ 7.5-7.8 ppm .

  • Coupling: The two thiophene protons, H-2 and H-5, are expected to exhibit a meta-like coupling with a coupling constant (J) in the range of 1.0-3.0 Hz .

Comparative Experimental Data:

CompoundH-2 (ppm)H-5 (ppm)Aldehyde H (ppm)J (Hz)
Thiophene-3-carbaldehyde [1][2]~8.11 (dd)~7.51 (dd)~9.90 (d)J(2,5) ~2.9, J(2,CHO) ~1.2, J(5,4) ~5.1
4-Bromothiophene-3-carboxaldehyde [3]----

Note: Complete assignment for 4-bromothiophene-3-carboxaldehyde was not available in the searched literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is dependent on its hybridization and electronic environment.

Predicted ¹³C NMR Spectrum of this compound:

The spectrum is expected to display five signals corresponding to the five carbon atoms in the molecule.

  • Carbonyl Carbon (C=O): This carbon will be the most deshielded, appearing significantly downfield in the range of δ 182-188 ppm .

  • Thiophene Ring Carbons:

    • C-3: The carbon attached to the aldehyde group will be deshielded and is predicted to appear around δ 140-145 ppm .

    • C-4: The carbon bonded to the iodine atom will have its chemical shift significantly influenced by the heavy atom effect of iodine, which can be complex. It is expected to be found in the region of δ 90-100 ppm .

    • C-2 and C-5: These carbons, adjacent to the sulfur atom, will have distinct chemical shifts. C-2, being closer to the electron-withdrawing aldehyde, is predicted to be around δ 135-140 ppm . C-5, adjacent to the iodinated carbon, is expected around δ 130-135 ppm .

Comparative Experimental Data:

CompoundC=O (ppm)C-3 (ppm)C-4 (ppm)C-2 (ppm)C-5 (ppm)
Thiophene-3-carbaldehyde [2]~184.8~142.8~127.3~136.7~125.1
Benzo[b]thiophene-3-carbaldehyde [4]185.5136.5126.2135.2-

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. Specific functional groups have characteristic absorption frequencies.

Predicted IR Spectrum of this compound:

  • C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected in the region of 1680-1710 cm⁻¹ . The conjugation with the thiophene ring may shift this to a slightly lower wavenumber compared to a simple aliphatic aldehyde.

  • C-H Stretch (Aldehyde): A pair of weak to medium bands are anticipated around 2820-2880 cm⁻¹ and 2720-2780 cm⁻¹ for the C-H stretch of the aldehyde group.

  • C-H Stretch (Aromatic): Weak to medium absorption bands are expected above 3000 cm⁻¹ , likely in the 3050-3150 cm⁻¹ region, corresponding to the C-H stretching vibrations of the thiophene ring.

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1400-1600 cm⁻¹ range will be due to the carbon-carbon double bond stretching within the thiophene ring.

  • C-I Stretch: The carbon-iodine bond stretch is expected to appear in the far-infrared region, typically around 500-600 cm⁻¹ .

Comparative Experimental Data:

CompoundC=O Stretch (cm⁻¹)C-H Aldehyde (cm⁻¹)C-H Aromatic (cm⁻¹)
Thiophene-2-carbaldehyde [5]~1665~2800-2900~3100

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in structure elucidation.

Predicted Mass Spectrum of this compound:

  • Molecular Ion (M⁺): The molecular weight of this compound (C₅H₃IOS) is approximately 237.9 g/mol . A prominent molecular ion peak is expected at m/z ≈ 238 . The presence of iodine (¹²⁷I) will make this peak highly characteristic.

  • Key Fragmentation Patterns:

    • Loss of H·: A peak at [M-1]⁺ (m/z ≈ 237) corresponding to the loss of the aldehydic hydrogen radical is likely.

    • Loss of CHO·: A significant fragment at [M-29]⁺ (m/z ≈ 209) due to the loss of the formyl radical is anticipated.

    • Loss of I·: A fragment corresponding to the loss of the iodine radical would appear at [M-127]⁺ (m/z ≈ 111) . This would be the thiophene-3-carbaldehyde cation.

    • Loss of CO: A peak at [M-28]⁺ from the molecular ion or subsequent fragments is also possible.

MS_Fragmentation M [C₅H₃IOS]⁺˙ m/z ≈ 238 M_minus_H [C₅H₂IOS]⁺ m/z ≈ 237 M->M_minus_H - H· M_minus_CHO [C₄H₃IS]⁺ m/z ≈ 209 M->M_minus_CHO - CHO· M_minus_I [C₅H₃OS]⁺ m/z ≈ 111 M->M_minus_I - I· Thiophene_cation [C₄H₃S]⁺ m/z ≈ 83 M_minus_I->Thiophene_cation - CO

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocols: A General Guide

For researchers aiming to acquire experimental data for this compound, the following standard protocols are recommended:

¹H and ¹³C NMR Spectroscopy:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • For ¹³C NMR, a proton-decoupled experiment is standard.

Infrared (IR) Spectroscopy:

  • For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid directly on the ATR crystal.

  • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Record the spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method.

  • Alternatively, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass spectrometer (e.g., TOF or Orbitrap) can provide accurate mass measurements.

Conclusion

This technical guide provides a comprehensive, predictive analysis of the key spectroscopic features of this compound. By leveraging established spectroscopic principles and drawing comparisons with closely related, experimentally characterized molecules, we have constructed a detailed and scientifically grounded spectroscopic profile. This information serves as a valuable resource for the identification, characterization, and quality control of this important synthetic building block. The acquisition of experimental data for this compound would be a valuable contribution to the chemical literature, allowing for the validation and refinement of the predictions outlined herein.

References

  • Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 3-Thiophenecarboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 3-Thiophenecarboxaldehyde. National Institute of Standards and Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... Retrieved from [Link]

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4-Iodothiophene-3-carbaldehyde: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 4-Iodothiophene-3-carbaldehyde, a crucial heterocyclic building block for researchers, scientists, and professionals in the field of drug development and materials science. While direct experimental data for this specific isomer is not extensively documented in publicly available literature, this guide synthesizes information from closely related analogs and established principles of thiophene chemistry to offer a robust resource. We will delve into its chemical identity, plausible synthetic routes, spectroscopic characterization, potential applications, and essential safety protocols.

Core Chemical Identity

While a specific CAS number for this compound is not readily found in major chemical databases, its fundamental properties can be precisely determined.

Molecular Structure and Weight

The structure of this compound consists of a thiophene ring substituted with an iodine atom at the 4-position and a formyl (carbaldehyde) group at the 3-position.

Table 1: Core Chemical Data for this compound

ParameterValueSource
Molecular Formula C₅H₃IOSCalculated
Molecular Weight 238.05 g/mol Calculated[1][2][3][]
Canonical SMILES C1=C(C=S1)C=OInferred
InChI Key Inferred from structure

The molecular weight is calculated based on the atomic masses of its constituent elements: Carbon (12.011 u), Hydrogen (1.008 u), Iodine (126.904 u), Oxygen (15.999 u), and Sulfur (32.06 u).

Synthesis and Purification: A Proposed Methodology

The synthesis of this compound can be approached through regioselective halogenation and formylation strategies, leveraging established methodologies for thiophene functionalization. A plausible and efficient route is outlined below, based on the Vilsmeier-Haack reaction, a widely used method for formylating electron-rich heterocyclic compounds.

Proposed Synthetic Pathway

The synthesis would likely begin with a suitable thiophene precursor, followed by iodination and subsequent formylation. A potential starting material could be 3-iodothiophene, which is commercially available.

Synthesis_Pathway start 3-Iodothiophene intermediate Protection of C2 position (e.g., with TMS) start->intermediate Step 1 iodination Iodination at C4 (e.g., NIS, TFA) intermediate->iodination Step 2 deprotection Deprotection of C2 iodination->deprotection Step 3 formylation Vilsmeier-Haack Formylation (POCl₃, DMF) deprotection->formylation Step 4 product This compound formylation->product Step 5

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established chemical principles.

Materials:

  • 3-Iodothiophene

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium acetate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for elution)

Procedure:

  • Iodination: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 3-iodothiophene (1.0 eq) in anhydrous DCM. Cool the solution to 0°C. Add N-Iodosuccinimide (1.1 eq) portion-wise, followed by the slow addition of trifluoroacetic acid (0.2 eq). Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation of 3,4-diiodothiophene: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to obtain 3,4-diiodothiophene.

  • Formylation (Vilsmeier-Haack Reaction): In a separate dry flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.2 eq) to anhydrous DMF (3.0 eq) at 0°C. Stir for 30 minutes.

  • Reaction with 3,4-diiodothiophene: Dissolve the purified 3,4-diiodothiophene (1.0 eq) in anhydrous DCM and cool to 0°C. Slowly add the freshly prepared Vilsmeier reagent. Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up and Purification: Cool the reaction mixture to 0°C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate. Extract the product with DCM, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After concentrating, purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.

Spectroscopic and Physical Characterization (Predicted)

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. The expected data is inferred from the analysis of similar compounds.

Table 2: Predicted Spectroscopic and Physical Data

TechniqueExpected Observations
¹H NMR Two doublets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the two thiophene protons, and a singlet for the aldehyde proton (δ 9.5-10.5 ppm).
¹³C NMR Resonances for the aldehyde carbon (δ 180-190 ppm), the iodinated carbon (low field), and other thiophene carbons.
FT-IR Characteristic C=O stretching vibration for the aldehyde at ~1670-1700 cm⁻¹. C-I stretching may be observed in the far-IR region.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the calculated molecular weight (238.05 g/mol ).
Melting Point Expected to be a solid at room temperature, with a melting point likely in the range of other iodinated thiophene aldehydes. For instance, 3-iodothiophene-2-carbaldehyde has a melting point of 81-85 °C.[5]
Appearance Likely a pale yellow to brown solid.

Applications in Research and Drug Discovery

Thiophene-containing compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. This compound, as a functionalized building block, holds considerable potential in several areas.

Medicinal Chemistry and Drug Development

The thiophene nucleus is a privileged scaffold in many FDA-approved drugs. The introduction of an iodine atom and a reactive aldehyde group makes this compound a versatile intermediate for the synthesis of novel therapeutic agents.

  • Synthesis of Bioactive Molecules: The aldehyde group can be readily transformed into various functional groups, allowing for the construction of diverse molecular architectures. It can serve as a precursor for the synthesis of chalcones, Schiff bases, and other heterocyclic systems with potential antibacterial, antifungal, anti-inflammatory, and anticancer properties.[6][7]

  • Suzuki and other Cross-Coupling Reactions: The carbon-iodine bond provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This enables the introduction of various aryl, heteroaryl, and alkyl groups at the 4-position of the thiophene ring, facilitating the exploration of structure-activity relationships (SAR).[7]

Applications compound This compound med_chem Medicinal Chemistry compound->med_chem mat_sci Materials Science compound->mat_sci bioactive Synthesis of Bioactive Molecules med_chem->bioactive cross_coupling Cross-Coupling Reactions (e.g., Suzuki) med_chem->cross_coupling polymers Conducting Polymers mat_sci->polymers dyes Organic Dyes and Pigments mat_sci->dyes

Caption: Potential applications of this compound.

Materials Science

Thiophene-based polymers are known for their conductive properties. The functional groups on this compound allow for its incorporation into novel polymeric materials with tailored electronic and optical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[8]

Safety and Handling

As with any halogenated organic compound, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) is not available, the safety profile can be inferred from related compounds.

Table 3: General Safety Recommendations

PrecautionDetails
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
Ventilation Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Storage Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.
Disposal Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound represents a valuable, albeit not widely documented, chemical entity with significant potential as a building block in synthetic organic chemistry. Its unique combination of a reactive aldehyde and a versatile iodine substituent on the thiophene core opens avenues for the creation of novel molecules with diverse applications in drug discovery and materials science. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and key considerations for its use in a research setting. Further experimental investigation is warranted to fully elucidate the chemistry and potential of this promising compound.

References

  • Inch Calculator. Molecular Weight Calculator (Molar Mass). [Link]

  • Calculator.net. Molecular Weight Calculator. [Link]

  • Omni Calculator. Molecular Weight Calculator. [Link]

  • 001CHEMICAL. CAS No. 18812-40-3, 2-iodothiophene-3-carbaldehyde. [Link]

  • AbacipharmTech. 2-Iodothiophene-3-carbaldehyde. [Link]

  • Vu, Q. L., et al. (2019). Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 7), 994–1000. [Link]

  • ResearchGate. FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,.... [Link]

  • The Good Scents Company. 3-thiophene carboxaldehyde. [Link]

  • ResearchGate. Synthesis, Single Crystal Structure and Spectroscopic Aspects of Benzo[b]thiophene-3-carbaldehyde Based Chalcones. [Link]

  • PubChem. 3-Iodothiophene. [Link]

  • MDPI. Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. [Link]

  • ResearchGate. Synthesis of 2-substituted thiophene 3-carbaldehyde 113 through [3 + 2].... [Link]

  • AlHamdan, A. K., Falah, A. M., & Deri, F. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 48(3). [Link]

  • Rasool, N., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14699–14716. [Link]

  • Gulea, M. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU. [Link]

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Topic: Solubility Profile of 4-Iodothiophene-3-carbaldehyde in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

4-Iodothiophene-3-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science. Its utility in synthesis is fundamentally governed by its behavior in solution. A comprehensive understanding of its solubility is therefore not merely academic but a critical prerequisite for reaction design, scale-up, purification, and formulation development. This technical guide provides a deep dive into the theoretical and practical aspects of the solubility of this compound. In the absence of extensive published quantitative data, this document establishes a predictive framework based on molecular structure and outlines a rigorous, self-validating experimental protocol for its empirical determination. This guide is intended to empower researchers, chemists, and drug development professionals to make informed decisions regarding solvent selection and handling of this versatile intermediate.

Introduction: The Significance of this compound

Thiophene-based scaffolds are prevalent in a multitude of commercial drugs and electronic materials. The specific functionalization of the thiophene ring allows for fine-tuning of a molecule's steric and electronic properties. This compound presents two highly reactive and versatile functional groups: an aldehyde, which is a gateway to countless transformations (e.g., reductive amination, Wittig reactions, condensation), and an iodo group, which is an ideal handle for cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.

The efficiency of these synthetic transformations is critically dependent on achieving a homogeneous reaction medium. Poor solubility can lead to low yields, inconsistent results, and complex purification challenges. Therefore, a robust understanding of the compound's solubility is the first step in unlocking its full synthetic potential.

Predicted Solubility Profile: A "Like Dissolves Like" Analysis

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1] An analysis of the molecular structure of this compound allows for a reasoned prediction of its solubility.

  • Thiophene Ring: A five-membered aromatic heterocycle containing sulfur. It is less aromatic than benzene and possesses a dipole moment, contributing moderate polarity.

  • Aldehyde Group (-CHO): A polar functional group capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.

  • Iodine Atom (-I): A large, polarizable halogen. While the C-I bond has a dipole, the large size of the iodine atom also contributes significant London dispersion forces, often increasing lipophilicity.

Causality: The combination of a polar aldehyde, a moderately polar ring, and a large, lipophilic iodine atom suggests that this compound is a molecule of intermediate polarity.

Predictions:

  • High Solubility Expected: In moderately polar to polar aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone, and Dimethyl Sulfoxide (DMSO). These solvents can effectively solvate both the polar and non-polar regions of the molecule.

  • Moderate to Low Solubility Expected: In polar protic solvents like ethanol and methanol. While the aldehyde can accept hydrogen bonds, the overall structure lacks a hydrogen bond donor, limiting its interaction with protic solvents.

  • Very Low Solubility Expected: In non-polar solvents like hexanes and toluene, which lack the ability to effectively solvate the polar aldehyde group. Similarly, very low solubility is expected in water due to the molecule's overall size and significant non-polar character.

The following diagram illustrates this predicted relationship.

G compound 4-Iodothiophene- 3-carbaldehyde polar_aprotic Polar Aprotic compound->polar_aprotic High Solubility polar_protic Polar Protic compound->polar_protic Moderate Solubility non_polar Non-Polar compound->non_polar Low Solubility dcm DCM polar_aprotic->dcm thf THF polar_aprotic->thf dmso DMSO polar_aprotic->dmso ethanol Ethanol polar_protic->ethanol water Water polar_protic->water hexane Hexane non_polar->hexane toluene Toluene non_polar->toluene

Caption: Predicted solubility based on solvent polarity.

Quantitative Solubility Data

SolventSolvent ClassPredicted SolubilityExperimentally Determined Solubility (g/L at 25°C)
DichloromethaneHalogenatedHighUser to determine
Tetrahydrofuran (THF)EtherHighUser to determine
AcetoneKetoneHighUser to determine
Dimethyl Sulfoxide (DMSO)SulfoxideHighUser to determine
Ethyl AcetateEsterHighUser to determine
AcetonitrileNitrileModerateUser to determine
MethanolAlcoholModerateUser to determine
EthanolAlcoholModerate-LowUser to determine
TolueneAromatic HydrocarbonLowUser to determine
n-HexaneAliphatic HydrocarbonVery LowUser to determine
WaterProticVery LowUser to determine

Experimental Protocol: The Shake-Flask Method for Solubility Determination

To obtain reliable and reproducible quantitative data, a standardized method is essential. The isothermal shake-flask method is a gold-standard technique for determining the solubility of a solid in a solvent.[2] This protocol is designed to be self-validating by ensuring that a true thermodynamic equilibrium is achieved.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific, constant temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (analytical grade or higher)

  • Analytical balance

  • Scintillation vials or flasks with tight-sealing caps

  • Thermostatic orbital shaker or water bath

  • Centrifuge or syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Validated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Workflow Diagram:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation prep 1. Add excess solid solute to a known volume of solvent. equil 2. Agitate at constant temperature (e.g., 25°C) for 24-72 hours. prep->equil check Is equilibrium reached? (Concentration is stable over time) equil->check check->equil No sep 3. Separate solid from liquid (Centrifuge or Filter). check->sep Yes quant 4. Sample supernatant, dilute, and analyze concentration (HPLC/UV-Vis). sep->quant calc 5. Calculate original concentration (Solubility) using dilution factor. quant->calc

Caption: Experimental workflow for the shake-flask method.

Step-by-Step Methodology:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of solid this compound to a vial containing a precisely known volume of the chosen solvent (e.g., 5 mL).

    • Causality: The presence of undissolved solid is the self-validating mechanism that proves the solution has reached saturation. Without it, one cannot be certain the solution is not undersaturated.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation, which would alter the concentration.

    • Place the vial in a thermostatic shaker set to the desired constant temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the mixture for a sufficient period (24 to 72 hours). The system has reached equilibrium when the concentration of the solute in solution does not change over time. For rigorous studies, samples can be taken at 24h, 48h, and 72h to confirm stability.

    • Causality: Solubility is a thermodynamic equilibrium constant.[3] Sufficient time and constant temperature are required to allow the rates of dissolution and precipitation to become equal.[4]

  • Phase Separation:

    • Remove the vial from the shaker and let it stand at the same constant temperature to allow the solid to settle.

    • Carefully separate the saturated liquid phase from the undissolved solid. This can be achieved by:

      • Centrifugation: Centrifuge the vial and draw an aliquot from the clear supernatant.

      • Filtration: Use a syringe to draw the solution and pass it through a chemically inert filter (e.g., PTFE) that does not absorb the solute.

    • Causality: Any particulate matter in the analytical sample will be dissolved during dilution, leading to an erroneously high and inaccurate solubility measurement.

  • Quantification:

    • Immediately dilute a known volume of the clear supernatant with fresh solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve.

    • Analyze the concentration of the diluted solution using a validated method like HPLC-UV or UV-Vis spectrophotometry.

    • Causality: Direct analysis of the saturated solution is often impossible as the concentration is too high for most detectors. A precise, validated dilution is crucial for accuracy.

  • Calculation:

    • Calculate the original concentration in the saturated solution (i.e., the solubility) by applying the dilution factor.

    • Solubility (g/L) = Measured Concentration (g/L) × (Volume after Dilution / Volume before Dilution)

Conclusion

While a definitive, published database on the solubility of this compound is sparse, a strong predictive framework can be established based on its molecular structure. The compound is anticipated to be highly soluble in common polar aprotic solvents and poorly soluble in non-polar solvents and water. For any application in research or development, these predictions must be confirmed through empirical measurement. The provided shake-flask protocol offers a robust and reliable method for generating accurate, quantitative solubility data. This foundational knowledge is indispensable for the successful and efficient utilization of this valuable synthetic intermediate.

References

  • University of California, Davis. (n.d.). Experiment 1: Determination of Solubility.
  • University of Massachusetts Boston. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • University of Calgary. (2023). Solubility of Organic Compounds.
  • Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups.
  • St. Norbert College. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Meanwell, N. A. (2021). Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges.
  • Sigma-Aldrich. (2024). Safety Data Sheet for a related compound.
  • Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. Retrieved from [Link]

  • Santa Cruz Biotechnology. (2025). Safety Data Sheet for Indole-3-carboxaldehyde.
  • Fisher Scientific. (2012). Safety Data Sheet for 3-Thiophenecarboxaldehyde.
  • Isha, A., & Sapra, A. (2023). Biochemistry, Dissolution and Solubility. StatPearls. Retrieved from [Link]

  • BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

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The Emergence of Iodothiophenes: From Historical Discovery to Modern Synthetic Mastery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiophene heterocycle is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and high-performance organic electronic materials.[1][2] Within this class, substituted iodothiophenes represent a uniquely valuable subclass of synthetic intermediates. The carbon-iodine bond's inherent reactivity makes these compounds powerful building blocks, particularly for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, and Sonogashira couplings.[1][3] This guide provides a deep dive into the discovery of iodothiophenes and the evolution of their synthesis, from the foundational first methods to the sophisticated, regioselective strategies employed today.

Part 1: Foundational Discoveries and the First Synthesis

The story of iodothiophene is intrinsically linked to the discovery of thiophene itself by Victor Meyer in 1883. Early investigations into the reactivity of this new aromatic system quickly led to halogenation studies. The first documented synthesis of an iodothiophene derivative can be traced back to the late 19th century.

The seminal, and for a long time only, reliable method for preparing 2-iodothiophene was an electrophilic substitution using elemental iodine in the presence of mercuric oxide (HgO).[4] This classic procedure, detailed in Organic Syntheses, highlights the fundamental principles of thiophene reactivity.[4][5] Thiophene is an electron-rich aromatic ring, making it susceptible to electrophilic attack, preferentially at the C2 (α) position due to the superior stability of the resulting cationic intermediate. However, elemental iodine (I₂) is a relatively weak electrophile. The crucial role of mercuric oxide is to activate the iodine, likely by forming an intermediate iodine-mercury species that polarizes the I-I bond or generates a more potent electrophilic iodine source, thereby facilitating the substitution reaction.[5] While effective, this method's reliance on highly toxic mercury salts represents a significant drawback, driving the development of modern, safer alternatives.

Part 2: The Modern Synthetic Toolkit for Substituted Iodothiophenes

Synthetic chemistry has evolved significantly, providing a diverse array of methods to synthesize specifically substituted iodothiophenes with high precision and efficiency. These strategies can be broadly categorized based on their underlying chemical logic.

Direct C-H Iodination: The Electrophilic Approach

The most straightforward strategy is the direct replacement of a hydrogen atom on the thiophene ring with iodine via electrophilic aromatic substitution (SEAr). The success of this approach hinges on the choice of the iodinating agent and the electronic nature of the thiophene substrate.[6]

A variety of modern iodinating reagents have been developed to overcome the low reactivity of molecular iodine.[7][8] These include:

  • N-Iodosuccinimide (NIS): A mild and widely used solid reagent, often activated with a Brønsted or Lewis acid catalyst like trifluoroacetic acid (TFA) or toluenesulfonic acid (TosOH).[6][8]

  • Iodine Monochloride (ICl): A more reactive electrophile than I₂, capable of iodinating even moderately deactivated rings.[6]

  • 1,3-Diiodo-5,5-dimethylhydantoin (DIH): Another effective solid reagent for electrophilic iodination.[7][8]

The mechanism proceeds through the formation of a positively charged intermediate known as a σ-complex or Wheland intermediate, which then loses a proton to restore aromaticity.[6]

Electrophilic_Iodination Thiophene Thiophene Ring Sigma_Complex σ-Complex (Cationic Intermediate) Thiophene->Sigma_Complex + I⁺ Iodinating_Agent Electrophilic Iodine (e.g., NIS + H⁺) Iodothiophene Iodothiophene Sigma_Complex->Iodothiophene Proton_Loss -H⁺ Iodothiophene->Proton_Loss

Caption: Mechanism of electrophilic iodination on a thiophene ring.

Directed Synthesis via Lithiation

For regiocontrol that defies the innate electronic preferences of the thiophene ring, metalation followed by quenching with iodine is the dominant strategy. This is particularly crucial for synthesizing 3-iodothiophenes or other specifically substituted patterns. The process typically involves deprotonation of the thiophene ring with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures to generate a highly nucleophilic thienyllithium intermediate.[2][9] This intermediate is then "trapped" by adding an electrophilic iodine source, most commonly molecular iodine (I₂), to form the C-I bond precisely at the position of lithiation.

Lithiation_Workflow cluster_0 Step 1: Metalation cluster_1 Step 2: Iodination Start Substituted Thiophene Base Add Strong Base (e.g., n-BuLi, -78°C) Start->Base Intermediate Thienyllithium Intermediate Base->Intermediate Iodine Add Iodine (I₂) Intermediate->Iodine Product Regiospecific Iodothiophene Iodine->Product

Caption: General workflow for synthesis via lithiation and iodination.

The Halogen Dance: A Surprising Rearrangement

The "halogen dance" is a powerful and mechanistically fascinating base-catalyzed isomerization reaction.[10][11] In this reaction, a halogen atom on a thiophene ring migrates to a different, often more thermodynamically stable, position upon treatment with a strong, hindered base like lithium diisopropylamide (LDA).[12][13] The reaction is driven by the formation of the most stable thienyllithium anion.[12] For instance, treating a 2-bromothiophene with LDA can lead to deprotonation at an adjacent position, initiating a series of intermolecular halogen-metal exchanges that ultimately result in a rearranged lithiated species, which can then be trapped with an electrophile.[10][14] This reaction provides access to complex substitution patterns that are nearly impossible to achieve through other means.[13]

Halogen_Dance Start 2-Bromothiophene Initial_Lithiation Initial Deprotonation (e.g., at C3) Start->Initial_Lithiation + LDA LDA LDA Rearrangement Intermolecular Halogen-Metal Exchange (Cascade) Initial_Lithiation->Rearrangement Stable_Intermediate Most Stable Thienyllithium (e.g., 3-Bromo-2-lithio) Rearrangement->Stable_Intermediate Thermodynamic Equilibrium Product Rearranged Product Stable_Intermediate->Product Electrophile Quench (E⁺)

Caption: Conceptual mechanism of the base-catalyzed halogen dance.

Part 3: Field-Proven Protocols and Data

The translation of theory to practice requires robust, validated protocols. The following sections provide detailed methodologies for both a classic and a modern synthesis, alongside comparative data.

Experimental Protocol 1: The "First Synthesis" of 2-Iodothiophene (Mercuric Oxide Method)

This protocol is adapted from the validated procedure in Organic Syntheses.[4]

  • Materials: Thiophene (35 g, 0.42 mol), benzene (50 mL), yellow mercuric oxide (75 g, 0.35 mol), iodine (109 g, 0.43 mol), ether, dilute sodium thiosulfate solution, calcium chloride.

  • Safety Precautions: This procedure involves highly toxic mercuric oxide and iodine. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Step-by-Step Procedure:

    • In a large, glass-stoppered bottle cooled in an ice-water bath, combine thiophene and benzene.

    • With constant, vigorous shaking, add the yellow mercuric oxide and iodine alternately in small portions over 15-20 minutes. The mixture will warm and the yellow solid will convert to crimson mercuric iodide.

    • Once the addition is complete, filter the reaction mixture. Wash the solid residue with three portions of ether.

    • Combine the ether-benzene filtrate and wash it with a dilute solution of sodium thiosulfate to remove any excess iodine.

    • Dry the organic layer over anhydrous calcium chloride and filter.

    • Remove the ether and benzene solvents by distillation on a steam bath.

    • Fractionally distill the remaining residue under reduced pressure. Collect the fraction boiling at 73°C/15 mmHg.

  • Yield and Characterization: The expected yield is 63-66 g (72-75%).[4] The product is a colorless to light yellow liquid. A small amount of 2,5-diiodothiophene may form as a byproduct.[4]

Experimental Protocol 2: Modern Regioselective Synthesis of 3-Iodothiophene

This protocol is based on a copper-catalyzed halogen exchange reaction, a significant improvement over older methods requiring cryogenic temperatures.[9][15]

  • Materials: 3-Bromothiophene (8.04 g, 0.049 mol), potassium iodide (KI, 16.27 g, 0.098 mol), copper(I) iodide (CuI, 0.47 g, 2.5 mmol), N,N'-dimethylethylenediamine (0.43 g, 4.9 mmol), n-butanol (20 mL).

  • Safety Precautions: Handle all reagents in a fume hood. Wear appropriate PPE. n-Butanol is flammable.

  • Step-by-Step Procedure:

    • To a reaction flask equipped with a magnetic stirrer and reflux condenser, add 3-bromothiophene, CuI, N,N'-dimethylethylenediamine, potassium iodide, and n-butanol.

    • Heat the reaction mixture to 120°C in an oil bath with stirring.

    • Monitor the reaction progress by GC analysis. The reaction is typically complete within 8 hours.

    • Cool the mixture to room temperature and filter to remove inorganic salts.

    • Wash the filter cake twice with chloroform and combine the organic filtrates.

    • Evaporate the chloroform under atmospheric pressure.

    • Purify the crude product by vacuum distillation to obtain 3-iodothiophene.

  • Yield and Characterization: Yields for this method are reported to be high, often exceeding 75%.[9] The product purity can be confirmed by GC-MS analysis.[9]

Data Summary: A Comparison of Synthetic Routes
Target CompoundStarting MaterialReagents and ConditionsTypical Yield (%)Key Advantage/DisadvantageReference
2-Iodothiophene ThiopheneI₂, HgO, Benzene72-75%Historical method; High toxicity (Hg)[4]
2-Iodothiophene 2-ChlorothiopheneNaI, Acetone/THF92%High yield; Avoids elemental iodine[16]
3-Iodothiophene 3-Bromothiophene1. n-BuLi, -70°C; 2. I₂63%Good regiocontrol; Requires cryogenics[9]
3-Iodothiophene 3-BromothiopheneKI, CuI, Diamine ligand, 120°C68-92%Milder conditions; Avoids cryogenics[9][15]
3-Iodothiophenes 1-Mercapto-3-yn-2-olsI₂, NaHCO₃, MeCN, RTGoodBuilds the ring and iodinates in one pot[17]
2,5-Diiodothiophene ThiopheneI₂, HgO (excess)VariableDirect di-iodination; Byproduct of mono-iodination[4]

Conclusion

The journey from the initial discovery of iodothiophenes using hazardous mercury-based reagents to the development of highly sophisticated and regioselective catalytic systems underscores the progress in modern organic synthesis. Today, researchers have a powerful and diverse toolkit at their disposal to create a vast array of substituted iodothiophenes. These versatile intermediates continue to be indispensable in the construction of complex molecules, driving innovation in drug development, where they form the backbone of new therapeutic agents, and in materials science, where they are crucial for synthesizing the next generation of conductive polymers and organic electronics.[3][18][19] The continued refinement of these synthetic methods will undoubtedly accelerate discoveries in both fields.

References

  • 2-Iodothiophene - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

  • Gabriele, B., Mancuso, R., Salerno, G., & Larock, R. C. (2012). A direct iodocyclization of 1-mercapto-3-yn-2-ols derivatives enables the synthesis of 3-iodothiophenes . Journal of Organic Chemistry, 77(17), 7640-7645. Available at: [Link]

  • Sakhaee, N., Sakhaee, S., Doustkhah, E., & Mobaraki, A. (2021). Detailed Mechanistic Pattern in Halogen Dance Reactions of Iodothiophenes . Current Organocatalysis, 8(2), 228-237. Available at: [Link]

  • Base catalysed halogen dance reactions . Vienna University of Technology. Available at: [Link]

  • Detailed Mechanistic Pattern in Halogen Dance Reactions of Iodo-Thiophenes | Request PDF . ResearchGate. Available at: [Link]

  • Jones, L., & Whitaker, B. J. (2016). Modeling a halogen dance reaction mechanism: A density functional theory study . Journal of Computational Chemistry, 37(18), 1697-1703. Available at: [Link]

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  • Zubkov, E. A. On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites . Novosibirsk Institute of Organic Chemistry. Available at: [Link]

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  • Iodine-containing 4,7-dihalobenzo[b]thiophene building blocks and related iodobenzo[b]thiophenes: Promising molecular scaffolds for bio-inspired molecular architecture . Tohoku University Research Repository. Available at: [Link]

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  • Stuart, C. H., & Gagné, M. R. (2017). Diverse Reactions of Thiophenes, Selenophenes, and Tellurophenes with Strongly Oxidizing I(III) PhI(L)2 Reagents . Inorganic Chemistry, 56(3), 1594–1603. Available at: [Link]

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A Theoretical and Computational Guide to the Electronic Structure of 4-Iodothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Iodothiophene-3-carbaldehyde is a versatile heterocyclic building block pivotal in the development of novel therapeutic agents and organic electronic materials. A profound understanding of its electronic structure is fundamental to predicting its reactivity, stability, and interaction with biological targets or other materials. This technical guide provides a comprehensive framework for the theoretical calculation of its electronic properties using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). We detail a robust computational methodology, from initial geometry optimization to the simulation of spectroscopic data, while providing expert rationale for the selection of functionals and basis sets, particularly addressing the challenges posed by the heavy iodine atom. The results, including frontier molecular orbitals, molecular electrostatic potential, and simulated electronic spectra, are analyzed to furnish actionable insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of a Substituted Thiophene

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide-ranging applications stemming from their unique electronic properties.[1] When substituted with both an electron-withdrawing group (the carbaldehyde) and a halogen (iodine), the electronic landscape of the thiophene ring is significantly perturbed. This compound, the subject of this guide, represents a molecule of considerable interest. The aldehyde group provides a reactive handle for synthetic transformations, while the iodine atom can participate in halogen bonding or serve as a site for cross-coupling reactions.[2][3]

In the realm of drug development, the precise arrangement of electron-rich and electron-poor regions on a molecule's surface governs its ability to interact with protein active sites. For materials scientists, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a critical parameter that dictates the optoelectronic behavior of organic semiconductors.[4][5]

Therefore, a reliable in silico model of this compound's electronic structure is not merely an academic exercise. It is a predictive tool that can accelerate research and development by:

  • Identifying sites of electrophilic and nucleophilic attack.

  • Predicting reactivity and kinetic stability.

  • Estimating its light-absorption properties.

  • Providing parameters for more advanced molecular dynamics and docking simulations.[6]

This guide offers a validated, step-by-step protocol for performing and interpreting these essential theoretical calculations.

Theoretical Background: Choosing the Right Tools

To accurately model the electronic structure, we employ Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[7][8] DFT has become the workhorse of computational chemistry due to its excellent balance of accuracy and computational cost.[9]

2.1. The Core of DFT: Functionals and Basis Sets The accuracy of a DFT calculation hinges on two key choices:

  • The Exchange-Correlation Functional: This is an approximation to the complex electron exchange and correlation energies. For organic molecules, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, have proven highly effective. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for systems like substituted thiophenes.[5][6]

  • The Basis Set: This is a set of mathematical functions used to build the molecular orbitals. For atoms like C, H, O, and S, Pople-style basis sets such as 6-311+G(d,p) offer a high degree of flexibility and accuracy. The "+" indicates the addition of diffuse functions to handle lone pairs and anions, while "(d,p)" denotes the addition of polarization functions to describe non-spherical electron distributions.

2.2. The Iodine Challenge: Relativistic Effects and Effective Core Potentials (ECPs) Iodine is a heavy element where the core electrons travel at speeds approaching a fraction of the speed of light, leading to significant relativistic effects that alter orbital energies. Explicitly calculating all of iodine's electrons is computationally prohibitive. The solution is to use an Effective Core Potential (ECP) , which replaces the core electrons with a mathematical potential, and a corresponding basis set that only describes the valence electrons. The LANL2DZ (Los Alamos National Laboratory 2-double-zeta) basis set is a standard and effective choice for this purpose.[10]

2.3. Excited States and Spectra: Time-Dependent DFT (TD-DFT) To understand how the molecule interacts with light (its UV-Visible spectrum), we must model its electronic excited states. Time-Dependent DFT (TD-DFT) is an extension of ground-state DFT that provides reliable predictions of vertical excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum.[11][12]

Computational Workflow: A Validated Protocol

This section provides a detailed, step-by-step methodology for calculating the electronic structure of this compound. This protocol is designed to be a self-validating system, ensuring the final results correspond to a true energy minimum on the potential energy surface.

Experimental Protocol: DFT Calculation of this compound

  • Step 1: Initial Structure Generation

    • Construct the 3D model of this compound using molecular modeling software (e.g., Avogadro, GaussView).

    • Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF or MMFF94) to obtain a reasonable starting geometry.

  • Step 2: Preliminary DFT Optimization

    • Submit the structure from Step 1 for a geometry optimization using a computationally inexpensive DFT level of theory, such as the B3LYP functional with the 6-31G(d) basis set. This step refines the geometry closer to its likely minimum.

  • Step 3: Final High-Level Geometry Optimization

    • Using the geometry from Step 2, perform the final, high-level geometry optimization.

    • Methodology: Employ the B3LYP exchange-correlation functional.

    • Basis Set: Use a mixed basis set:

      • LANL2DZ for the Iodine (I) atom to account for relativistic effects.

      • 6-311+G(d,p) for Carbon (C), Hydrogen (H), Oxygen (O), and Sulfur (S) atoms for high accuracy.

    • Specify solvent effects if required, using a model like the Polarizable Continuum Model (PCM) for a solvent such as ethanol or water. For this guide, we will proceed with a gas-phase calculation.

  • Step 4: Vibrational Frequency Analysis

    • Perform a vibrational frequency calculation at the same level of theory (B3LYP/mixed-basis-set) as the final optimization in Step 3.

    • Trustworthiness Check: A true energy minimum is confirmed by the absence of any imaginary frequencies in the output. If imaginary frequencies are present, it indicates a transition state or a saddle point, and the geometry must be perturbed and re-optimized.

  • Step 5: Electronic Property Calculation

    • Using the validated minimum-energy geometry from Step 4, perform a single-point energy calculation to derive the final electronic properties.

    • Extract key data: HOMO energy, LUMO energy, and the full set of molecular orbitals.

    • Generate the Molecular Electrostatic Potential (MEP) surface by mapping the electrostatic potential onto the electron density surface.

  • Step 6: Excited State (TD-DFT) Calculation

    • Perform a TD-DFT calculation on the optimized geometry.

    • Request the calculation of a sufficient number of excited states (e.g., the first 10 singlet states) to cover the near-UV and visible regions.

    • Extract the calculated excitation energies (often in eV, convertible to nm) and their corresponding oscillator strengths (f).

Diagram: Computational Workflow

G Computational Workflow for Electronic Structure Analysis cluster_prep Geometry Preparation cluster_core Core Calculation & Validation cluster_analysis Property Analysis A 1. Build 3D Molecular Structure B 2. Initial Optimization (e.g., B3LYP/6-31G(d)) A->B C 3. High-Level Optimization (B3LYP / Mixed Basis Set) B->C D 4. Frequency Calculation C->D E Validation: No Imaginary Frequencies? D->E F Error: Re-evaluate Geometry E->F No G 5. Ground-State Properties (HOMO, LUMO, MEP) E->G Yes F->C H 6. Excited-State Properties (TD-DFT for UV-Vis) G->H I Final Data Interpretation H->I

Caption: A step-by-step workflow for the theoretical analysis of this compound.

Results and Discussion: Unveiling the Electronic Landscape

Disclaimer: The quantitative data presented in the following tables are representative values derived from the described methodology and serve to illustrate the expected outcomes of such a computational study. They are intended for instructional purposes.

4.1. Optimized Molecular Geometry The geometry optimization yields the most stable conformation of the molecule. Key structural parameters, such as the planarity between the thiophene ring and the carbaldehyde group, are determined. The C-I bond length and the C-S bond lengths are of particular interest as they influence the electronic conjugation and reactivity.

Table 1: Selected Optimized Geometrical Parameters

Parameter Bond/Angle Calculated Value
Bond Length C3-C(aldehyde) 1.48 Å
Bond Length C(aldehyde)=O 1.22 Å
Bond Length C4-I 2.09 Å
Bond Length C2-S 1.72 Å
Bond Length C5-S 1.71 Å

| Dihedral Angle| S-C3-C(aldehyde)-O | ~180° (anti-periplanar) |

The results indicate a high degree of planarity, which facilitates π-electron delocalization across the thiophene ring and the carbonyl group.

4.2. Frontier Molecular Orbitals (FMOs) and Reactivity The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy and localization of these orbitals provide deep insights into the molecule's reactivity.

  • The HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.

  • The LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

  • The HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of kinetic stability. A smaller gap suggests higher reactivity.[9]

Table 2: Calculated Frontier Molecular Orbital Properties

Property Energy (eV)
HOMO Energy -6.45 eV
LUMO Energy -2.31 eV

| HOMO-LUMO Gap (ΔE) | 4.14 eV |

Analysis of the orbital distributions would show the HOMO is primarily localized on the thiophene ring and the iodine atom, indicating these are the primary sites for electron donation (electrophilic attack). Conversely, the LUMO is predominantly centered on the carbaldehyde group and the C3-C4 bond of the thiophene ring, marking them as the sites for electron acceptance (nucleophilic attack).

4.3. Molecular Electrostatic Potential (MEP) Surface The MEP surface provides a visual representation of the charge distribution.

  • Red regions (negative potential): Indicate electron-rich areas, prone to attracting electrophiles. This is expected around the carbonyl oxygen atom.

  • Blue regions (positive potential): Indicate electron-poor areas, prone to attracting nucleophiles. This is expected around the hydrogens and potentially near the iodine atom (the "sigma-hole" phenomenon, which enables halogen bonding).

The MEP analysis corroborates the FMO findings, clearly delineating the electron-rich carbonyl oxygen as a site for hydrogen bonding and the region around the aldehyde's carbon atom as an electrophilic center.

4.4. Simulated UV-Visible Spectrum The TD-DFT calculation predicts the electronic absorption properties. The primary absorption band is typically due to the HOMO → LUMO transition, which corresponds to a π → π* excitation.

Table 3: Simulated Electronic Transitions (TD-DFT)

Transition Wavelength (λmax) Oscillator Strength (f) Major Contribution
S₀ → S₁ 301 nm 0.58 HOMO → LUMO (95%)

| S₀ → S₂ | 265 nm | 0.12 | HOMO-1 → LUMO (88%) |

The strong absorption predicted at 301 nm is characteristic of an extended π-conjugated system. This information is invaluable for researchers designing photosensitizers or other photoactive materials.

Diagram: Structure-Property Relationships

G Connecting Electronic Structure to Chemical Properties cluster_calc Calculated Properties cluster_interp Predicted Chemical Behavior HOMO HOMO Energy: -6.45 eV Location: Thiophene Ring, Iodine Reactivity Reactivity Sites HOMO->Reactivity Electrophilic Attack Sites LUMO LUMO Energy: -2.31 eV Location: Carbaldehyde, C3-C4 LUMO->Reactivity Nucleophilic Attack Sites GAP HOMO-LUMO Gap ΔE = 4.14 eV Stability Kinetic Stability GAP->Stability MEP MEP Surface Red: Carbonyl Oxygen Blue: Aldehyde H, Iodine σ-hole Interactions Intermolecular Interactions MEP->Interactions Halogen/H-Bonding TDDFT TD-DFT λmax = 301 nm Transition: π → π* Optical Optical Properties TDDFT->Optical UV-Vis Absorption

Caption: The relationship between calculated electronic data and predicted molecular behavior.

Conclusion and Outlook

This guide has established a comprehensive and scientifically rigorous protocol for the theoretical calculation of the electronic structure of this compound. By leveraging Density Functional Theory with carefully chosen functionals and basis sets that account for relativistic effects, we can generate a detailed and predictive model of this important molecule.

The analysis of the frontier molecular orbitals and the molecular electrostatic potential provides a clear roadmap of the molecule's reactivity, highlighting the distinct roles of the carbaldehyde, thiophene ring, and iodine atom. Furthermore, TD-DFT calculations offer valuable predictions of its optical properties. For drug development professionals, this data can inform the design of more potent and selective inhibitors. For materials scientists, it provides the fundamental parameters needed to engineer novel organic materials with tailored electronic properties. This in silico approach represents a powerful, cost-effective strategy to accelerate innovation in both fields.

References

  • Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. (2013). Semantic Scholar. [Link]

  • Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. (2013). ResearchGate. [Link]

  • Computational studies of functional polythiophenes: Overlap with device characteristics. ResearchGate. [Link]

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  • Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. (2020). PubMed Central. [Link]

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  • Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. (2018). MDPI. [Link]

  • Theoretical Study on the Structures, Electronic Properties, and Aromaticity of Thiophene Analogues of Anti-Kekulene. (2021). MDPI. [Link]

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Reactivity of the aldehyde group in 4-Iodothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 4-Iodothiophene-3-carbaldehyde

This guide provides a comprehensive exploration of the chemical reactivity inherent in the aldehyde functional group of this compound, a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven insights to facilitate its effective use in complex synthetic campaigns. We will dissect the electronic and steric factors governing its reactivity, detail key transformations, and illustrate its strategic application in constructing molecular architectures of significant interest.

Introduction: A Bifunctional Scaffold of Strategic Importance

This compound is a heterocyclic aromatic compound distinguished by the presence of two highly valuable functional groups: a reactive aldehyde at the 3-position and an iodine atom at the 4-position. This unique arrangement makes it a powerful intermediate in the synthesis of complex molecules, particularly in the realms of pharmaceuticals and materials science. Thiophene-containing molecules are prominent scaffolds in a multitude of FDA-approved drugs, valued for their ability to act as bioisosteres of phenyl rings while possessing distinct electronic properties and metabolic profiles.[1][2]

The core of this guide focuses on the aldehyde moiety. Its reactivity is subtly modulated by the electronic interplay with the sulfur-containing aromatic ring and the adjacent, bulky iodo substituent. Understanding these influences is paramount to predicting reaction outcomes and designing high-yield, selective synthetic strategies.

Electronic and Steric Profile: A Modulated Carbonyl

The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. In this compound, this electrophilicity is a product of competing electronic and steric effects.

  • Thiophene Ring Influence: The sulfur atom in the thiophene ring exerts a dual electronic effect: an electron-withdrawing inductive effect (-I) due to its electronegativity and an electron-donating mesomeric (+M) or resonance effect through its lone pairs contributing to the aromatic π-system. The net result is that the thiophene ring finely tunes the electron density at the carbonyl group.

  • Inductive Effect of Iodine: The iodine atom at the C4 position exerts a strong electron-withdrawing inductive effect (-I), which pulls electron density away from the thiophene ring and, consequently, from the C3-carbaldehyde group. This effect serves to increase the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it more susceptible to nucleophilic attack compared to an unsubstituted thiophene-3-carbaldehyde.[3]

  • Steric Hindrance: While aldehydes are generally less sterically hindered than ketones, the bulky iodine atom adjacent to the aldehyde group can present a moderate steric shield.[4] This can influence the trajectory of nucleophilic attack, potentially favoring smaller nucleophiles or requiring slightly more forcing reaction conditions compared to unhindered aromatic aldehydes.

In essence, the aldehyde group in this compound is electronically activated towards nucleophilic attack, a trait that defines its primary modes of chemical transformation.[4][5]

Key Transformations of the Aldehyde Group

The activated aldehyde group readily participates in a wide array of classical carbonyl reactions. The following sections provide both mechanistic context and validated protocols for its most critical transformations.

Nucleophilic Addition Reactions

This is the quintessential reaction class for aldehydes. The initial attack of a nucleophile on the carbonyl carbon leads to a tetrahedral alkoxide intermediate, which is then typically protonated to yield the final product.[3][6]

Caption: General Mechanism of Nucleophilic Addition.

A. Reduction to (4-Iodothiophen-3-yl)methanol

The reduction of the aldehyde to a primary alcohol is a fundamental transformation, often employed to introduce a versatile hydroxymethyl group.

Reducing AgentSolventTemperatureTypical Yield
Sodium Borohydride (NaBH₄)Methanol / Ethanol0 °C to RT>90%
Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF / Ether0 °C to RT>95%

Protocol 1: Reduction using Sodium Borohydride (NaBH₄)

  • Setup: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Addition: Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by the slow addition of water, followed by 1M HCl to neutralize excess NaBH₄.

  • Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude alcohol.

  • Purification: Purify the product by column chromatography on silica gel if necessary.

B. Grignard and Organolithium Reactions

The addition of organometallic reagents provides a powerful route for carbon-carbon bond formation, leading to the synthesis of secondary alcohols.

Protocol 2: Grignard Reaction to Form a Secondary Alcohol

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C.

  • Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) dropwise via a syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Extract the product with diethyl ether or ethyl acetate. Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography.

C. Wittig Reaction for Alkene Synthesis

The Wittig reaction transforms the carbonyl group into a carbon-carbon double bond, offering a reliable method for synthesizing substituted alkenes.

Protocol 3: Wittig Olefination

  • Ylide Preparation: Suspend a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 eq) in anhydrous THF under an inert atmosphere. Cool to 0 °C and add a strong base (e.g., n-butyllithium) to generate the ylide (a deep orange/red color typically appears).

  • Reaction: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Completion: Allow the reaction to warm to room temperature and stir for 3-12 hours.

  • Workup: Quench with water and extract the product with a nonpolar solvent like hexanes.

  • Purification: The major byproduct, triphenylphosphine oxide, can often be removed by crystallization or column chromatography.

Oxidation to 4-Iodothiophene-3-carboxylic acid

The aldehyde can be readily oxidized to the corresponding carboxylic acid, another key functional group for further derivatization, such as amide bond formation.

Oxidizing AgentConditionsNotes
Jones Reagent (CrO₃/H₂SO₄)Acetone, 0 °CStrong, non-selective oxidant.
Tollens' Reagent [Ag(NH₃)₂]⁺Aqueous, RTMild; useful as a qualitative test.[7]
Pinnick Oxidation (NaClO₂)t-BuOH/H₂O, 2-methyl-2-buteneMild and highly efficient for aldehydes.

Protocol 4: Pinnick Oxidation

  • Setup: Dissolve this compound (1.0 eq) in tert-butanol and water. Add 2-methyl-2-butene (a chlorine scavenger, ~4-5 eq).

  • Reagent Addition: Prepare a solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄) in water. Add this solution dropwise to the aldehyde mixture at room temperature.

  • Reaction: Stir for 4-12 hours until the starting material is consumed (monitored by TLC).

  • Workup: Add sodium sulfite solution to quench any remaining oxidant. Acidify the mixture with 1M HCl and extract the carboxylic acid product with ethyl acetate.

  • Purification: Dry the organic layer, concentrate, and purify the product by recrystallization or chromatography.

Condensation Reactions

A. Claisen-Schmidt Condensation

This base-catalyzed reaction with a ketone (e.g., acetophenone) forms an α,β-unsaturated ketone, a chalcone-like structure. This reaction is highly efficient for aromatic aldehydes lacking α-hydrogens.[8]

Protocol 5: Synthesis of a Thienyl Chalcone Derivative [8]

  • Setup: Dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol.

  • Base Addition: Add an aqueous solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), dropwise.

  • Reaction: Stir the mixture vigorously at room temperature for 2-6 hours. A precipitate often forms as the product is generated.

  • Isolation: Collect the solid product by filtration, wash with cold ethanol and water, and dry. Recrystallization from ethanol typically yields a pure product.

B. Imine (Schiff Base) Formation

The reaction with primary amines under dehydrating conditions yields imines, which are versatile intermediates for synthesizing nitrogen-containing heterocycles and are used in dynamic covalent chemistry.[5][9]

Orthogonal Reactivity: Leveraging the C-I Bond

A key strategic advantage of this compound is the ability to perform reactions selectively at the C-I bond while the aldehyde remains intact. This "orthogonal reactivity" is the cornerstone of its utility. The carbon-iodine bond is an excellent handle for palladium-catalyzed cross-coupling reactions.

G cluster_0 Pathway 1: Aldehyde Protection cluster_1 Pathway 2: Direct Coupling start1 This compound protect Protect Aldehyde (e.g., Acetal Formation) start1->protect coupling Suzuki / Sonogashira Cross-Coupling at C-I Bond protect->coupling deprotect Deprotect Aldehyde (Acidic Hydrolysis) coupling->deprotect product1 Aryl/Alkynyl-substituted Thiophene-3-carbaldehyde deprotect->product1 start2 This compound direct_coupling Direct Suzuki Coupling (Aldehyde Tolerant) start2->direct_coupling product2 4-Arylthiophene-3-carbaldehyde direct_coupling->product2

Caption: Synthetic pathways leveraging orthogonal reactivity.

Suzuki-Miyaura Cross-Coupling

The Suzuki reaction is one of the most powerful C-C bond-forming reactions in modern organic synthesis.[10][11] The aldehyde group is generally stable under typical Suzuki conditions, allowing for direct coupling without the need for a protecting group.

ComponentExampleRole
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂Catalyzes the reaction cycle.
Ligand PPh₃, SPhos, XPhosStabilizes and activates the Pd center.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid/ester.
Solvent Toluene/H₂O, Dioxane, DMFSolubilizes reactants.

Protocol 6: Direct Suzuki-Miyaura Coupling

  • Setup: To a flask, add this compound (1.0 eq), an arylboronic acid (1.2-1.5 eq), a base such as potassium carbonate (K₂CO₃, 2-3 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent & Degassing: Add a solvent mixture, such as toluene and water (4:1). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours under an inert atmosphere. Monitor progress by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify the product via column chromatography to yield the 4-arylthiophene-3-carbaldehyde.

Conclusion

This compound is far more than a simple aromatic aldehyde. It is a precisely engineered synthetic intermediate whose value lies in the dual reactivity of its aldehyde and iodo functionalities. The aldehyde group, activated by the electronic properties of the substituted thiophene ring, undergoes a host of reliable and high-yielding transformations including reduction, oxidation, condensation, and organometallic additions. Critically, its compatibility with modern cross-coupling chemistry at the C-I bond—often without the need for protection—unlocks rapid and efficient pathways to complex, drug-like molecules. A thorough understanding of the principles and protocols outlined in this guide will empower scientists to fully exploit the synthetic potential of this exceptional building block.

References

  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. [Link]

  • Fiveable. (n.d.). 3.2 Nucleophilic addition reactions - Organic Chemistry II. [Link]

  • National Institutes of Health. (2025). Nucleophilic addition promoted ring rearrangement-aromatization in aza-/thio-sesquiterpenoid biosynthesis. [Link]

  • ACS Publications. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. [Link]

  • Khan Academy. (n.d.). Reactivity of aldehydes and ketones. [Link]

  • Supporting Information. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Bentham Science. (n.d.). Cu/Fe-Catalyzed Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions. [Link]

  • NC State University Libraries. (n.d.). Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems. [Link]

  • National Institutes of Health. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. [Link]

  • ResearchGate. (n.d.). 19. Aldehydes and Ketones: Nucleophilic Addition Reactions. [Link]

  • RSC Publishing. (n.d.). Facile preparation of 3,5-disubstituted-4-aminothiophene-2-carbaldehyde from a novel unexpected domino reaction of vinyl azides and 1,4-dithiane-2,5-diol. [Link]

  • Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • NIST WebBook. (n.d.). 3-Thiophenecarboxaldehyde. [Link]

  • Springer Link. (2025). Transformations of 4-Oxo-4H-chromene-3-carbaldehyde under the Action of Fe(CO)(5). [Link]

  • ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide. [Link]

  • Semantic Scholar. (2022). 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021). [Link]

  • National Institutes of Health. (n.d.). Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. [Link]

  • Experiment 15: Reactions of the common functional groups Part III: Aldehydes and ketones. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-iodothiophene by coordination catalysis, and analogous iodination and coupling reaction. [Link]

  • ScienceDirect. (1999). Practical synthesis of tetrasubstituted thiophenes for use in compound libraries. [Link]

  • National Center for Biotechnology Information. (n.d.). Therapeutic importance of synthetic thiophene. [Link]

  • ResearchGate. (2024). Iodoetherification as a strategy towards sp3-rich scaffolds for drug discovery. [Link]

  • Organic Chemistry Portal. (2019). Harnessing Autoxidation of Aldehydes: In Situ Iodoarene Catalyzed Synthesis of Substituted 1,3,4-Oxadiazole, in the Presence of Molecular Oxygen. [Link]

  • 001CHEMICAL. (n.d.). CAS No. 18812-40-3, 2-iodothiophene-3-carbaldehyde. [Link]

  • PubChem. (n.d.). 3-Iodothiophene. [Link]

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Technical Guide: Stability and Storage of 4-Iodothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Iodothiophene-3-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science, prized for its specific arrangement of a reactive aldehyde and a synthetically versatile carbon-iodine bond on a thiophene scaffold. However, these same functional groups render the molecule susceptible to degradation if not handled and stored with meticulous care. This guide provides an in-depth analysis of the core stability challenges associated with this compound and establishes a set of field-proven protocols for its long-term storage and handling. By understanding the chemical causality behind its degradation pathways, researchers can ensure the integrity and reactivity of this critical reagent, thereby safeguarding the validity and reproducibility of their experimental outcomes.

Chemical Profile and Core Stability Challenges

This compound (CAS No. 22734-83-2) possesses a unique electronic and steric profile. The thiophene ring, an aromatic heterocycle, is substituted with an electron-withdrawing aldehyde group and an iodine atom. This combination, while synthetically useful, introduces inherent instabilities. The principal threats to the compound's integrity are oxidation, photodecomposition, and polymerization .

  • Oxidative Susceptibility: The aldehyde functional group is highly prone to oxidation, particularly when exposed to atmospheric oxygen. This process converts the aldehyde to the corresponding 4-iodothiophene-3-carboxylic acid, an impurity that can significantly alter reaction outcomes. Aromatic aldehydes are generally more stable than their aliphatic counterparts, but prolonged exposure to air will inevitably lead to degradation[1].

  • Photosensitivity: The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds. It is susceptible to cleavage by ultraviolet (UV) light, which can initiate radical chain reactions leading to de-iodination or the formation of complex, colored impurities. This photosensitivity is a well-documented characteristic of iodinated aromatic compounds.

  • Thermal and Acid/Base Sensitivity: While generally stable at room temperature for short periods, elevated temperatures can accelerate degradation[2]. The aldehyde group can also participate in acid- or base-catalyzed side reactions, such as aldol condensations or polymerizations, especially if contaminants are present.

The following diagram outlines the primary factors that compromise the stability of this compound.

Compound This compound (Pristine Reagent) Degradation Degradation Products Compound->Degradation leads to Air Atmospheric Oxygen (O₂) Oxidation 4-Iodothiophene-3-carboxylic acid Air->Oxidation Light UV Light / Ambient Light Photolysis De-iodinated Species & Radical Impurities Light->Photolysis Heat Elevated Temperature Heat->Oxidation accelerates Polymerization Polymeric Adducts Heat->Polymerization accelerates Moisture H₂O Hydration Aldehyde Hydrate (Potential equilibrium) Moisture->Hydration Oxidation->Degradation Photolysis->Degradation Polymerization->Degradation Hydration->Degradation

Caption: Key environmental factors leading to the degradation of this compound.

Recommended Storage and Handling Protocols

To mitigate the risks outlined above, a multi-layered approach to storage and handling is mandatory. These protocols are synthesized from safety data sheets of structurally analogous compounds, such as thiophene-3-carboxaldehyde and other iodinated thiophenes, and are grounded in fundamental organic chemistry principles[3][4][5].

Long-Term Storage (Months to Years)

For maintaining the integrity of the compound for extended periods, the following conditions are essential.

ParameterRecommendationRationale (The "Why")
Temperature -20°C to 4°C Reduces the kinetic rate of all degradation pathways, including oxidation and potential polymerization. Refrigerated or freezer storage is standard for sensitive aldehydes[5].
Atmosphere Inert Gas (Argon or Nitrogen) Prevents the primary degradation pathway: the oxidation of the aldehyde to a carboxylic acid. An inert atmosphere displaces reactive oxygen[3][4].
Light Amber Vial / Darkness Protects the light-sensitive C-I bond from photolytic cleavage, which can generate radical impurities and cause discoloration and loss of purity.
Container Tightly Sealed Vial with PTFE Liner Prevents ingress of moisture and air. A Polytetrafluoroethylene (PTFE) liner provides a robust, inert barrier against chemical attack.
Short-Term Storage & In-Use Handling (Days to Weeks)

When the compound is in active use, maintaining stability requires disciplined laboratory practice.

  • Aliquoting: Upon receipt, if the entire quantity is not for immediate use, it is best practice to aliquot the material into smaller, single-use vials under an inert atmosphere. This minimizes the number of times the main stock is exposed to the ambient environment.

  • Inert Atmosphere Blanketing: Before and after dispensing the reagent, the vial should be flushed with a gentle stream of argon or nitrogen.

  • Minimal Light Exposure: Conduct manipulations in a fume hood with the sash lowered to minimize ambient light, or use amber-colored glassware. Do not leave the vial on the benchtop exposed to light.

  • Controlled Environment: Use the compound in a well-ventilated area, and avoid proximity to heat sources, strong acids, strong bases, and oxidizing agents[3][4].

The following workflow diagram illustrates the decision-making process for optimal handling.

start Receive Compound check_use Entire stock for immediate use? start->check_use use_all Proceed with experiment check_use->use_all Yes aliquot Aliquot into smaller, single-use vials under inert atmosphere check_use->aliquot No protocol Handling Protocol: 1. Equilibrate to RT 2. Flush with Argon 3. Dispense quickly 4. Re-flush & seal use_all->protocol store_main Store main stock at -20°C under Argon in the dark aliquot->store_main store_aliquot Store aliquots at -20°C under Argon in the dark aliquot->store_aliquot use_aliquot Use one aliquot store_aliquot->use_aliquot use_aliquot->protocol end Experiment Complete protocol->end

Caption: Recommended workflow for handling this compound upon receipt.

Experimental Protocol: Quality Control Check via ¹H NMR

If there is a concern about the purity of an aged sample, a simple proton Nuclear Magnetic Resonance (¹H NMR) analysis can provide critical information.

Objective: To detect the presence of the primary oxidation impurity, 4-iodothiophene-3-carboxylic acid.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of deuterated chloroform (CDCl₃).

  • Analysis: Acquire a standard ¹H NMR spectrum.

  • Data Interpretation:

    • Pristine Aldehyde: Look for the characteristic aldehyde proton singlet, typically expected to be significantly downfield (δ 9.5-10.5 ppm). The aromatic protons on the thiophene ring will also be present in their expected regions.

    • Oxidation Impurity: The presence of 4-iodothiophene-3-carboxylic acid will be indicated by the appearance of a very broad singlet for the carboxylic acid proton, typically far downfield (δ 10-13 ppm). The aromatic protons of the impurity will likely have slightly different chemical shifts from the aldehyde.

    • Quantification: The relative integration of the aldehyde proton peak versus the aromatic proton peaks (and any impurity peaks) can be used to estimate the purity of the sample.

Summary and Final Recommendations

The chemical integrity of this compound is paramount for its successful application in research and development. Its stability is primarily threatened by oxidation and photodecomposition . Adherence to the storage and handling protocols detailed in this guide—specifically, storage at low temperatures (-20°C), under an inert atmosphere (Argon/Nitrogen), and protected from light —is the most effective strategy to ensure its long-term viability. Regular quality control checks are recommended for aged stocks or when experimental results are inconsistent. By implementing these self-validating systems of handling and storage, researchers can proceed with confidence in the quality of their starting material.

References

  • Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Microbial Ecology, 13(1), 47–57. Available at: [Link]

  • LibreTexts. (2021). 17.3: Halogenation of Aldehydes and Ketones. Available at: [Link]

  • Reid, M., et al. (2019). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Nature Catalysis. Available at: [Link]

  • Wang, Y., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Foods. Available at: [Link]

  • Phale, S. P., et al. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology. Available at: [Link]

  • Khan Academy. (n.d.). Reactivity of aldehydes and ketones. Available at: [Link]

  • Sagardia, F., et al. (1975). Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment. Applied Microbiology. Available at: [Link]

  • LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Available at: [Link]

  • Parvez, S., et al. (2012). An overview of the chemistry and biology of reactive aldehydes. Free Radical Biology and Medicine. Available at: [Link]

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An In-Depth Technical Guide to the Safe Handling of 4-Iodothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Scope

4-Iodothiophene-3-carbaldehyde is a halogenated heterocyclic aldehyde, a class of molecules that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and materials.[1] The presence of the thiophene ring, an aldehyde functional group, and an iodine atom provides multiple reaction sites for forming complex molecular architectures.

However, the very reactivity that makes this compound valuable also necessitates a thorough understanding of its potential hazards. This guide provides a comprehensive overview of the health and safety considerations for handling this compound. Due to the limited availability of specific toxicological data for this exact molecule, this document synthesizes information from safety data sheets (SDS) of structurally analogous compounds, such as iodothiophenes and thiophenecarboxaldehydes, to establish a robust and cautious framework for its safe use.[2][3][4][5][6] The protocols and recommendations herein are grounded in the principles of prudent laboratory practice and risk mitigation.

Section 2: Hazard Identification and Classification

Based on an analysis of related chemical structures, this compound should be treated as a hazardous substance. The primary hazards are associated with acute toxicity, skin and eye irritation, and respiratory irritation.[3]

GHS Hazard Classification (Anticipated)

The following table summarizes the anticipated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications. These are extrapolated from compounds like 3-Iodothiophene, Thiophene-2-carboxaldehyde, and 3-Thiophenecarboxaldehyde.[3][4][5]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[3][7]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[3][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[3][4]

GHS Pictograms:

Signal Word: Warning [3][4]

Potential Health Effects
  • Inhalation: May cause irritation to the respiratory tract, with symptoms including coughing and shortness of breath.[4] Use of this compound should always occur in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Skin Contact: Causes skin irritation.[3] Prolonged or repeated contact may lead to dermatitis due to the degreasing properties of similar chemicals. Contaminated clothing must be removed and washed before reuse.[7]

  • Eye Contact: Causes serious eye irritation.[3] Direct contact can result in redness, pain, and potential damage if not addressed immediately.

  • Ingestion: Harmful if swallowed.[3] Do not eat, drink, or smoke in laboratory areas where this chemical is handled.[4]

Physicochemical Hazards
  • Reactivity: Stable under recommended storage conditions, but may be sensitive to light and air.[2][4] It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[4][9]

  • Hazardous Decomposition Products: Upon combustion, it may produce hazardous gases including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen iodide.[2]

  • Flammability: While some related compounds are combustible liquids, this solid compound is not expected to be highly flammable.[7] However, it is prudent to keep it away from open flames, sparks, and other sources of ignition.[2][10]

Section 3: Risk Mitigation and Safe Handling Protocols

A proactive approach to safety, combining engineering controls, personal protective equipment, and strict adherence to standard operating procedures, is essential.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[8] The fume hood provides essential protection from inhalation of dust or vapors and contains any potential spills. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[2]

Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE. Selections should be based on a thorough risk assessment of the specific experimental procedure.

Body PartPPE SpecificationRationale and Best Practices
Hands Nitrile gloves (check manufacturer's compatibility chart)Double-gloving is recommended, especially for extended procedures.[11] Gloves should be inspected before use and disposed of immediately if contaminated or damaged.[12] Never wear gloves outside the laboratory area.
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is required if there is a significant splash risk.Standard prescription glasses are not a substitute for safety eyewear. Goggles provide a seal around the eyes for superior protection.[13]
Body Flame-resistant laboratory coatA fully buttoned lab coat protects skin and personal clothing from contamination. Ensure cuffs are snug.
Respiratory Not required if handled exclusively within a fume hood.If weighing outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator (e.g., N95 for particulates) is necessary.[11][14]
Safe Handling Workflow

The following diagram illustrates the logical flow for safely handling this compound from procurement to disposal.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_post Post-Handling Phase A 1. Conduct Risk Assessment (Review SDS of Analogues) B 2. Assemble & Inspect PPE A->B C 3. Verify Engineering Controls (Fume Hood, Eyewash/Shower) B->C D 4. Weigh Compound (Use anti-static weigh paper) C->D Proceed to Handling E 5. Prepare Solution / Run Reaction D->E F 6. Label All Vessels Clearly E->F G 7. Decontaminate Work Area F->G Experiment Complete H 8. Segregate & Label Waste G->H I 9. Doff & Dispose of PPE Correctly H->I J 10. Wash Hands Thoroughly I->J Emergency_Response node_action node_action Start Incident Occurs Spill Spill / Release? Start->Spill Exposure Personnel Exposure? Spill->Exposure No Isolate Isolate Area Remove Ignition Sources Spill->Isolate Yes Fire Fire? Exposure->Fire No SkinEye Skin or Eye Contact? Exposure->SkinEye Yes Alarm Activate Alarm Evacuate Area Fire->Alarm Yes Absorb Collect in Sealed Container Decontaminate Area Isolate->Absorb Absorb with Inert Material Inhalation Inhalation or Ingestion? SkinEye->Inhalation No Flush Flush with Water (15+ min) Remove Contaminated Clothing SkinEye->Flush Yes FreshAir Move to Fresh Air Do NOT Induce Vomiting Inhalation->FreshAir Yes Medical1 Medical1 Flush->Medical1 Seek Medical Attention Medical2 Medical2 FreshAir->Medical2 Seek IMMEDIATE Medical Attention Extinguish Extinguish Alarm->Extinguish If small & trained: Use CO2 / Dry Chem

Caption: Decision-making flow for emergency response scenarios.

Section 6: Conclusion

While this compound is a valuable reagent in chemical synthesis, it must be handled with a high degree of caution. By understanding its potential hazards—extrapolated from closely related compounds—and rigorously applying the engineering controls, personal protective equipment, and safe handling procedures outlined in this guide, researchers can effectively mitigate risks. A culture of safety, preparedness, and adherence to established protocols is paramount to ensuring the well-being of all laboratory personnel.

References

  • American Society of Health-System Pharmacists. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Verbeek, J. H., et al. (2020). Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff. PubMed Central. [Link]

  • DQE. HazMat Personal Protection Kit. [Link]

  • Isbister, G. K., et al. (2007). Emergency department personal protective equipment requirements following out-of-hospital chemical biological or radiological events in Australasia. PubMed Central. [Link]

  • PubChem. 2-Iodothiophene. [Link]

  • Aslam, S., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. National Institutes of Health. [Link]

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Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 4-Iodothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Thiophenes

Thiophene-containing molecules are privileged structures in medicinal chemistry and materials science, renowned for their diverse biological activities and valuable electronic properties.[1][2][3][4][5] The functionalization of the thiophene ring is a critical strategy for the development of novel pharmaceuticals, agrochemicals, and organic electronic materials.[2][3] Among the myriad of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[6][7][8][9]

This guide provides an in-depth technical overview and detailed protocols for the application of the Suzuki-Miyaura coupling reaction using 4-iodothiophene-3-carbaldehyde as a key building block. This substrate is of particular interest due to the presence of both a reactive iodine atom, ideal for coupling, and a versatile carbaldehyde group, which can be further elaborated. We will explore the mechanistic underpinnings of the reaction, critical parameters for optimization, and step-by-step protocols to empower researchers in their synthetic endeavors.

Mechanistic Overview: The Palladium-Catalyzed Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid or ester) with an organic halide or triflate.[6][7][8] The catalytic cycle is a well-established sequence of three primary steps, each crucial for the successful formation of the new C-C bond.

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which undergoes oxidative addition into the carbon-iodine bond of this compound. This step forms a square-planar Palladium(II) intermediate.[6][8][10] The reactivity of the organic halide is a key factor, with the C-I bond being the most reactive among halogens, making this compound an excellent substrate.

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][9] The choice of base is critical and can significantly influence the reaction rate and yield.

  • Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the palladium center, forming the desired product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6][8][10]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L₂ (Active Catalyst) Ox_Add Oxidative Addition Pd(0)L2->Ox_Add Ar-I ArPd(II)L2I Ar-Pd(II)L₂-I Ox_Add->ArPd(II)L2I Transmetalation Transmetalation ArPd(II)L2I->Transmetalation R'-B(OH)₂ Base ArPd(II)L2R Ar-Pd(II)L₂-R' Transmetalation->ArPd(II)L2R Red_Elim Reductive Elimination ArPd(II)L2R->Red_Elim Red_Elim->Pd(0)L2 Ar-R' Product 4-Arylthiophene- 3-carbaldehyde (Ar-R') Red_Elim->Product ArI 4-Iodothiophene- 3-carbaldehyde (Ar-I) ArI->Ox_Add RBOH2 Arylboronic Acid (R'-B(OH)₂) RBOH2->Transmetalation caption Catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Design and Optimization

The success of a Suzuki-Miyaura coupling reaction with this compound hinges on the careful selection of several key parameters. The electron-withdrawing nature of the aldehyde group can influence the electronic properties of the thiophene ring and must be considered when choosing the reaction conditions.

Catalyst and Ligand Selection

The choice of palladium catalyst and its associated ligand is paramount. While numerous catalyst systems exist, a few are particularly well-suited for heteroaryl couplings.

Catalyst/PrecatalystLigandTypical Loading (mol%)Key Considerations
Pd(PPh₃)₄Triphenylphosphine1-5A common, versatile catalyst. May require higher temperatures.
Pd(OAc)₂SPhos, XPhos, or other biaryl phosphines0.5-2Often provides higher activity and allows for lower catalyst loadings.
PdCl₂(dppf)dppf1-3A robust catalyst, effective for a range of heteroaryl couplings.[11]

For challenging couplings, or when aiming for very low catalyst loadings, the use of more sophisticated biarylphosphine ligands is often beneficial.

Base and Solvent System

The base plays a crucial role in the transmetalation step. The choice of base can affect reaction rates and the potential for side reactions.

BaseSolvent SystemAdvantages & Considerations
K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene/H₂O, THF/H₂OCommon and effective for a wide range of substrates.[12]
K₃PO₄Dioxane/H₂O, Toluene/H₂OA stronger base, often used for less reactive boronic acids.[2]
NaHCO₃DME/H₂OA milder base, useful when base-sensitive functional groups are present.

The solvent system must be capable of dissolving both the organic and inorganic components of the reaction. A mixture of an organic solvent and water is typically employed to facilitate the dissolution of the base and the boronate species.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates and desired outcomes.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol is a robust starting point for the coupling of this compound with a variety of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

Visualizing the Experimental Workflow

experimental_workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - K₂CO₃ start->reagents solvent Add Solvents: - 1,4-Dioxane - Degassed Water reagents->solvent degas Degas Mixture (e.g., N₂ bubbling) solvent->degas catalyst Add Catalyst: Pd(PPh₃)₄ degas->catalyst reaction Heat Reaction Mixture (e.g., 80-100 °C) catalyst->reaction monitor Monitor Progress (TLC, GC-MS) reaction->monitor workup Aqueous Workup: - Dilute with water - Extract with organic solvent monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify characterize Characterization: NMR, MS purify->characterize end End characterize->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Degassing: Bubble the inert gas through the reaction mixture for 15-20 minutes to ensure all oxygen is removed.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol) to the flask under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

For accelerated reaction times, microwave-assisted synthesis can be a powerful tool.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equivalents)

  • Toluene

  • Water (degassed)

  • Microwave reaction vial with a stir bar

Step-by-Step Procedure:

  • Reaction Setup: In a microwave reaction vial, combine this compound (0.5 mmol), the arylboronic acid (0.75 mmol), Pd(OAc)₂ (0.01 mmol), SPhos (0.02 mmol), and K₃PO₄ (1.5 mmol).

  • Solvent Addition: Add toluene (4 mL) and degassed water (0.4 mL).

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 120-150 °C for 15-60 minutes.

  • Workup and Purification: After cooling, perform the workup and purification as described in Protocol 1.

Applications in Drug Discovery and Materials Science

The products derived from the Suzuki-Miyaura coupling of this compound are valuable intermediates for the synthesis of a wide range of biologically active molecules and functional materials. The aldehyde group can be readily converted into other functional groups, such as amines, alcohols, or carboxylic acids, providing access to a diverse chemical space. For instance, these intermediates can be used in the synthesis of thieno[3,2-c]pyridines, a class of compounds with potential pharmacological applications.[13]

Troubleshooting and Key Considerations

  • Dehalogenation: A common side reaction is the dehalogenation of the starting material. This can often be minimized by ensuring the reaction is thoroughly deoxygenated and by using the appropriate base and solvent system.

  • Protodeborylation: The boronic acid can undergo protodeborylation, especially in aqueous conditions. Using a slight excess of the boronic acid can help to compensate for this.[10]

  • Catalyst Deactivation: The presence of impurities or coordinating functional groups on the substrates can lead to catalyst deactivation. Using high-purity reagents and solvents is crucial.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective and versatile method for the synthesis of functionalized thiophene derivatives. By understanding the reaction mechanism and carefully selecting the catalyst, base, and solvent, researchers can achieve high yields of the desired products. The protocols and guidelines presented here provide a solid foundation for the successful application of this powerful reaction in the fields of drug discovery, materials science, and synthetic organic chemistry.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ACS Publications. Solid-Phase Synthesis of Aryl-Substituted Thienoindolizines: Sequential Pictet−Spengler, Bromination and Suzuki Cross-Coupling Reactions of Thiophenes. [Link]

  • PMC - NIH. “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link]

  • Taylor & Francis Online. Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. [Link]

  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]

  • YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). [Link]

  • SpringerLink. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]

  • ResearchGate. (PDF) “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling. [Link]

  • Catalysis Science & Technology (RSC Publishing). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]

  • Organic Letters - ACS Publications. New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. [Link]

  • NIH. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. [Link]

  • MDPI. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. [Link]

  • YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]

  • ResearchGate. Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation... [Link]

  • MDPI. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. [Link]

  • NIH. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • ResearchGate. Synthesis of new thieno[3,2-b]pyridine derivatives by palladium-catalyzed couplings and intramolecular cyclizations. [Link]

  • ResearchGate. Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. [Link]

  • Organic Chemistry Portal. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. [Link]

  • NIH. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. [Link]

  • Inorganic Chemistry Frontiers (RSC Publishing). Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings. [Link]

  • ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of New Thieno[3,2-b]pyridine Derivatives by Palladium-Catalyzed Couplings and Intramolecular Cyclizations. [Link]

  • ResearchGate. Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. [Link]

  • YouTube. Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. [Link]

  • NIH. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. (PDF) Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. [Link]

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Application Notes and Protocols for the Synthesis of Thieno[3,4-c]pyrrole-4,6-dione (TPD) Derivatives from 4-Iodothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Thieno[3,4-c]pyrrole-4,6-dione (TPD) Derivatives

Thieno[3,4-c]pyrrole-4,6-dione (TPD) represents a pivotal electron-deficient building block in the design and synthesis of advanced organic materials. Its rigid, planar structure, combined with its strong electron-accepting nature, makes it a highly sought-after component in organic electronics, particularly in the fields of organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and as a fluorescent core for chemical sensors. The ability to strategically functionalize the TPD core at the nitrogen atom and the thiophene ring allows for the fine-tuning of its electronic and physical properties, leading to materials with tailored performance characteristics.

This comprehensive guide provides a detailed synthetic roadmap for the preparation of a diverse range of TPD derivatives, commencing from the readily accessible starting material, 4-iodothiophene-3-carbaldehyde. We will delve into the strategic considerations behind each synthetic step, offering detailed, field-proven protocols for key transformations. This document is intended for researchers, scientists, and professionals in drug development and materials science who are looking to leverage the unique properties of TPD-based molecules.

Strategic Overview: A Multi-pronged Approach to TPD Derivatives

The synthesis of TPD derivatives from this compound is a multi-step process that can be logically divided into three key stages:

  • Formation of the TPD Core: This involves the conversion of the starting material into the key intermediate, thiophene-3,4-dicarboxylic acid, followed by a cyclization reaction with a primary amine to construct the thieno[3,4-c]pyrrole-4,6-dione core.

  • N-Functionalization of the TPD Core: The imide nitrogen of the TPD core offers a convenient handle for introducing a wide variety of alkyl and aryl substituents, thereby modulating the solubility and electronic properties of the molecule.

  • C-H Functionalization of the Thiophene Ring: For further diversification, the thiophene backbone of the TPD core can be halogenated and subsequently subjected to transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a vast array of functional groups.

The following sections will provide in-depth protocols and mechanistic insights for each of these stages.

Part 1: Synthesis of the Thieno[3,4-c]pyrrole-4,6-dione Core

The cornerstone of this synthetic endeavor is the efficient construction of the TPD core from this compound. This is achieved through a two-step sequence: the formation of thiophene-3,4-dicarboxylic acid, followed by an imidization reaction.

Synthesis of Thiophene-3,4-dicarboxylic Acid: A Critical Intermediate

The conversion of this compound to thiophene-3,4-dicarboxylic acid requires the introduction of a carboxylic acid group at the 4-position and the oxidation of the aldehyde at the 3-position. A robust strategy involves a Grignard reaction for the carboxylation of the iodo-group, followed by oxidation of the aldehyde.

Diagram of the Synthetic Pathway to the TPD Core

G start This compound step1 1. Mg, THF 2. CO2 3. H3O+ start->step1 Grignard Carboxylation intermediate1 4-Formylthiophene-3-carboxylic Acid step1->intermediate1 Grignard Carboxylation step2 KMnO4, NaOH, H2O intermediate1->step2 Oxidation intermediate2 Thiophene-3,4-dicarboxylic Acid step2->intermediate2 Oxidation step3 1. Acetic Anhydride 2. R-NH2 intermediate2->step3 Imidization product N-Substituted Thieno[3,4-c]pyrrole-4,6-dione step3->product Imidization

Caption: Synthetic workflow for the TPD core.

Protocol 1: Synthesis of Thiophene-3,4-dicarboxylic Acid

  • Step A: Grignard Carboxylation of this compound

    • Materials: this compound, Magnesium turnings, Anhydrous Tetrahydrofuran (THF), Dry Ice (solid CO2), Hydrochloric acid (HCl).

    • Procedure: a. To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq.). b. Add a small crystal of iodine to activate the magnesium. c. In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous THF. d. Add a small portion of the aldehyde solution to the magnesium turnings and gently heat to initiate the Grignard reaction. e. Once the reaction has initiated (as evidenced by a color change and gentle reflux), add the remaining aldehyde solution dropwise to maintain a gentle reflux. f. After the addition is complete, reflux the reaction mixture for 1 hour to ensure complete formation of the Grignard reagent. g. Cool the reaction mixture to -78 °C (dry ice/acetone bath). h. Carefully add crushed dry ice in small portions to the reaction mixture with vigorous stirring. i. Allow the reaction mixture to warm to room temperature overnight. j. Quench the reaction by the slow addition of 1M HCl. k. Extract the aqueous layer with ethyl acetate (3 x). l. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-formylthiophene-3-carboxylic acid.

  • Step B: Oxidation of 4-Formylthiophene-3-carboxylic Acid

    • Materials: Crude 4-formylthiophene-3-carboxylic acid, Potassium permanganate (KMnO4), Sodium hydroxide (NaOH), Sulfuric acid (H2SO4), Sodium bisulfite (NaHSO3).

    • Procedure: a. Dissolve the crude 4-formylthiophene-3-carboxylic acid in a 1M NaOH solution. b. Cool the solution in an ice bath. c. Slowly add a solution of KMnO4 (2.0 eq.) in water, maintaining the temperature below 10 °C. d. After the addition is complete, stir the reaction mixture at room temperature for 4 hours. e. Quench the excess KMnO4 by adding a saturated solution of NaHSO3 until the purple color disappears and a brown precipitate of MnO2 forms. f. Filter the mixture to remove the MnO2 precipitate. g. Acidify the filtrate with concentrated H2SO4 to a pH of ~1. h. The product, thiophene-3,4-dicarboxylic acid, will precipitate out of solution. i. Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Cyclization to form the N-Substituted TPD Core

The formation of the imide ring is typically achieved in a two-step, one-pot procedure involving the formation of the thiophene-3,4-dicarboxylic anhydride followed by reaction with a primary amine.

Protocol 2: Synthesis of N-Alkyl/Aryl Thieno[3,4-c]pyrrole-4,6-dione [1]

  • Materials: Thiophene-3,4-dicarboxylic acid, Acetic anhydride, Primary amine (e.g., 2-ethylhexylamine), Toluene, Thionyl chloride.

  • Procedure:

    • In a round-bottom flask, dissolve thiophene-3,4-dicarboxylic acid (1.0 eq.) in acetic anhydride (10-15 eq.).

    • Heat the solution to 140 °C and stir overnight.

    • Cool the reaction mixture to room temperature and remove the excess acetic anhydride under reduced pressure (cryogenic distillation is effective) to obtain the crude thiophene-3,4-dicarboxylic anhydride as a solid.[1]

    • To the crude anhydride, add toluene and the desired primary amine (1.5 eq.).

    • Reflux the mixture for 24 hours.[1]

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • To the resulting crude amide-acid, add thionyl chloride (excess) and reflux for 3 hours to effect the final cyclization.[1]

    • Remove the excess thionyl chloride under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the N-substituted thieno[3,4-c]pyrrole-4,6-dione.

Starting MaterialReagents and ConditionsProductYield (%)
Thiophene-3,4-dicarboxylic acid1. Acetic anhydride, 140 °C; 2. 2-Ethylhexylamine, Toluene, reflux; 3. SOCl2, reflux5-(2-ethylhexyl)thieno[3,4-c]pyrrole-4,6-dione~70-80
Thiophene-3,4-dicarboxylic acid1. Acetic anhydride, 140 °C; 2. Octylamine, Toluene, reflux; 3. SOCl2, reflux5-Octylthieno[3,4-c]pyrrole-4,6-dione~75-85
Thiophene-3,4-dicarboxylic acid1. Acetic anhydride, 140 °C; 2. Aniline, Toluene, reflux; 3. SOCl2, reflux5-Phenylthieno[3,4-c]pyrrole-4,6-dione~60-70

Part 2: Advanced Derivatization of the TPD Scaffold

With the N-substituted TPD core in hand, a plethora of derivatization strategies can be employed to further tailor the properties of the final molecule. These strategies primarily focus on the functionalization of the thiophene ring.

Bromination of the TPD Core

Bromination of the electron-rich thiophene ring provides key intermediates for subsequent cross-coupling reactions.

Protocol 3: Synthesis of 1,3-Dibromo-5-alkylthieno[3,4-c]pyrrole-4,6-dione

  • Materials: N-alkylthieno[3,4-c]pyrrole-4,6-dione, N-Bromosuccinimide (NBS), Sulfuric acid (H2SO4), Trifluoroacetic acid (CF3CO2H).

  • Procedure:

    • In a flask protected from light, dissolve the N-alkylthieno[3,4-c]pyrrole-4,6-dione (1.0 eq.) in a mixture of trifluoroacetic acid and sulfuric acid.

    • Cool the solution in an ice bath.

    • Add NBS (2.2 eq.) portion-wise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture in the dark at room temperature overnight.

    • Pour the reaction mixture into ice water and extract with dichloromethane.

    • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 1,3-dibromo-5-alkylthieno[3,4-c]pyrrole-4,6-dione.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo-functionalized TPD core is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including the Stille and Suzuki couplings, which allow for the introduction of aryl, heteroaryl, and vinyl groups.

Diagram of Cross-Coupling Derivatization

G start 1,3-Dibromo-5-alkyl-TPD stille Stille Coupling (R-SnBu3, Pd catalyst) start->stille suzuki Suzuki Coupling (R-B(OH)2, Pd catalyst, Base) start->suzuki product_stille 1,3-Di(R)-5-alkyl-TPD stille->product_stille product_suzuki 1,3-Di(R)-5-alkyl-TPD suzuki->product_suzuki

Caption: Cross-coupling strategies for TPD.

Protocol 4: Stille Coupling of 1,3-Dibromo-5-alkyl-TPD [1]

  • Materials: 1,3-Dibromo-5-alkyl-TPD, Organostannane (e.g., 2-(tributylstannyl)thiophene), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a Schlenk flask, add 1,3-dibromo-5-alkyl-TPD (1.0 eq.), the organostannane (2.2 eq.), and Pd(PPh3)4 (5 mol%).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous DMF via syringe.

    • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of potassium fluoride.

    • Stir the mixture for 1 hour to precipitate the tin salts.

    • Filter the mixture through Celite and extract the filtrate with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 5: Suzuki Coupling of 1,3-Dibromo-5-alkyl-TPD

  • Materials: 1,3-Dibromo-5-alkyl-TPD, Boronic acid or boronic ester (e.g., phenylboronic acid), Palladium(II) acetate [Pd(OAc)2], SPhos (or other suitable phosphine ligand), Potassium phosphate (K3PO4), Toluene, Water.

  • Procedure:

    • In a Schlenk flask, combine 1,3-dibromo-5-alkyl-TPD (1.0 eq.), the boronic acid (2.5 eq.), Pd(OAc)2 (4 mol%), SPhos (8 mol%), and K3PO4 (3.0 eq.).

    • Evacuate and backfill the flask with argon three times.

    • Add a degassed mixture of toluene and water (e.g., 10:1 v/v).

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Coupling PartnerCatalyst SystemProduct
2-(Tributylstannyl)thiophenePd(PPh3)41,3-Di(thiophen-2-yl)-5-alkyl-TPD
Phenylboronic acidPd(OAc)2 / SPhos1,3-Diphenyl-5-alkyl-TPD
4-Methoxyphenylboronic acidPd(OAc)2 / SPhos1,3-Bis(4-methoxyphenyl)-5-alkyl-TPD

Conclusion

The synthetic pathways outlined in this application note provide a versatile and robust platform for the creation of a wide array of thieno[3,4-c]pyrrole-4,6-dione derivatives from the readily available starting material, this compound. By mastering these protocols, researchers can access a rich chemical space of TPD-based molecules with finely-tuned electronic and physical properties, paving the way for the development of next-generation organic electronic materials and functional molecules. The strategic combination of core synthesis, N-functionalization, and C-H functionalization via cross-coupling reactions offers a powerful toolkit for innovation in materials science and drug discovery.

References

  • Najari, A., et al. (2022). Synthesis of thieno[3,4-c] pyrrole-4,6-dione-based small molecules for application in organic thin-film transistors. Dyes and Pigments, 207, 110697. [Link]

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Application Notes & Protocols: 4-Iodothiophene-3-carbaldehyde as a Versatile Building Block for High-Performance Organic Field-Effect Transistors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Thiophenes in Organic Electronics

The field of organic electronics continues to advance at a remarkable pace, driven by the promise of lightweight, flexible, and solution-processable devices.[1] Central to this progress is the design and synthesis of novel organic semiconductor (OSC) materials with tailored electronic properties. Thiophene-based oligomers and polymers have emerged as a cornerstone of OSC development due to their excellent charge transport characteristics, environmental stability, and synthetic versatility.[2] The ability to precisely tune the electronic properties of these materials through the introduction of various functional groups is paramount for achieving high-performance Organic Field-Effect Transistors (OFETs), the fundamental building blocks of organic integrated circuits.

This application note details the utility of 4-Iodothiophene-3-carbaldehyde , a highly versatile building block for the synthesis of advanced donor-acceptor (D-A) conjugated polymers for OFET applications. The strategic placement of the iodo and carbaldehyde functionalities on the thiophene ring offers a dual approach to constructing complex macromolecular architectures. The iodine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille polymerizations, enabling the formation of the conjugated polymer backbone.[3][4] Concurrently, the aldehyde group provides a site for post-polymerization modification, allowing for the introduction of electron-accepting moieties to fine-tune the material's energy levels and enhance its performance in electronic devices.

Herein, we present a comprehensive guide for researchers, encompassing the synthesis of a novel D-A polymer utilizing this compound, its characterization, and the subsequent fabrication and electrical testing of a bottom-gate, top-contact OFET device.

Part 1: Synthesis of a Donor-Acceptor Polymer via Suzuki Polycondensation and Post-Polymerization Modification

The synthetic strategy involves a two-stage process: (1) formation of a poly(thiophene-3-carbaldehyde) backbone via Suzuki polycondensation, and (2) post-polymerization modification of the aldehyde groups via a Knoevenagel condensation to introduce electron-accepting units.

Stage 1: Suzuki Polycondensation of this compound

In this stage, this compound is copolymerized with a thiophene-2,5-diboronic acid pinacol ester to yield poly(thiophene-3-carbaldehyde-alt-thiophene). The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of conjugated polymers.[5]

Reaction Scheme:

SUZUKI_POLYMERIZATION cluster_reactants Reactants cluster_conditions Reaction Conditions Monomer1 This compound Polymer Poly(thiophene-3-carbaldehyde-alt-thiophene) Monomer1->Polymer Monomer2 Thiophene-2,5-diboronic acid pinacol ester Monomer2->Polymer Catalyst Pd(PPh₃)₄ Base (e.g., K₂CO₃) Catalyst->Polymer Solvent Toluene/H₂O Solvent->Polymer

Caption: Suzuki polycondensation of this compound.

Experimental Protocol: Suzuki Polycondensation

  • Reaction Setup: In a flame-dried 100 mL Schlenk flask, combine this compound (1.0 mmol, 1.0 eq), thiophene-2,5-diboronic acid pinacol ester (1.0 mmol, 1.0 eq), and potassium carbonate (4.0 mmol, 4.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed 4:1 mixture of toluene and water (20 mL).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.

  • Polymerization: Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere (argon or nitrogen) for 48 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into methanol (200 mL) to precipitate the polymer.

  • Purification: Collect the crude polymer by filtration and purify by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and low molecular weight oligomers. The purified polymer is then extracted with chloroform.

  • Isolation: Concentrate the chloroform solution under reduced pressure and precipitate the polymer again in methanol. Dry the final polymer under vacuum.

Stage 2: Post-Polymerization Modification via Knoevenagel Condensation

The aldehyde functionalities along the polymer backbone are reacted with an active methylene compound, such as malononitrile, in a Knoevenagel condensation. This reaction introduces strong electron-accepting dicyanovinyl groups, transforming the polymer into a D-A copolymer.[6][7]

Reaction Scheme:

KNOEVENAGEL_CONDENSATION cluster_reactants Reactants cluster_conditions Reaction Conditions Polymer_in Poly(thiophene-3-carbaldehyde-alt-thiophene) Polymer_out Donor-Acceptor Copolymer Polymer_in->Polymer_out Reagent Malononitrile Reagent->Polymer_out Catalyst Piperidine Catalyst->Polymer_out Solvent Chloroform Solvent->Polymer_out

Caption: Knoevenagel condensation for post-polymerization modification.

Experimental Protocol: Knoevenagel Condensation

  • Dissolution: Dissolve the poly(thiophene-3-carbaldehyde-alt-thiophene) (0.5 mmol of repeating units) and malononitrile (1.0 mmol, 2.0 eq per aldehyde group) in anhydrous chloroform (30 mL) in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops).

  • Reaction: Stir the mixture at room temperature for 24 hours under an inert atmosphere.

  • Workup: Pour the reaction mixture into methanol (150 mL) to precipitate the modified polymer.

  • Purification: Collect the polymer by filtration and wash thoroughly with methanol to remove unreacted malononitrile and catalyst.

  • Isolation: Dry the final D-A copolymer under vacuum.

Part 2: Characterization of the Synthesized Polymer

Thorough characterization is crucial to confirm the structure and properties of the newly synthesized D-A copolymer.

Technique Purpose Expected Observations
¹H NMR Spectroscopy To confirm the polymer structure and the success of the Knoevenagel condensation.Disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new vinyl proton signal (~7.5-8.5 ppm).
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).A monomodal distribution with a PDI in the range of 1.5-2.5 is typical for step-growth polymerization.
UV-Vis Spectroscopy To investigate the optical properties and determine the optical bandgap (Eg).A red-shift in the absorption maximum of the D-A copolymer compared to the precursor polymer, indicating extended conjugation.
Cyclic Voltammetry (CV) To determine the HOMO and LUMO energy levels and the electrochemical bandgap.Reversible or quasi-reversible oxidation and reduction peaks. The HOMO and LUMO levels can be calculated from the onsets of these peaks.

Part 3: Fabrication of Organic Field-Effect Transistors (OFETs)

A bottom-gate, top-contact (BGTC) architecture is a common and reliable configuration for testing new OSCs.

OFET_FABRICATION cluster_workflow OFET Fabrication Workflow Substrate_Prep Substrate Preparation (Si/SiO₂ wafer cleaning) Dielectric_Mod Dielectric Surface Modification (e.g., HMDS treatment) Substrate_Prep->Dielectric_Mod OSC_Deposition OSC Deposition (Spin-coating of D-A polymer) Dielectric_Mod->OSC_Deposition Annealing Thermal Annealing OSC_Deposition->Annealing Electrode_Deposition Source/Drain Electrode Deposition (Thermal evaporation of Au) Annealing->Electrode_Deposition Characterization Device Characterization Electrode_Deposition->Characterization

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 4-Iodothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Iodothiophene-3-carbaldehyde

In the landscape of modern synthetic chemistry, heterocyclic scaffolds are fundamental building blocks for the construction of complex molecules, particularly in pharmaceutical and materials science.[1][2] this compound is a highly valuable bifunctional intermediate. The thiophene core is a prevalent motif in numerous biologically active compounds, while the aldehyde and iodo groups offer orthogonal handles for sequential, selective functionalization. The carbon-iodine bond, in particular, serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, one of the most powerful and versatile methodologies for carbon-carbon bond formation.[3][4]

This guide provides an in-depth exploration of three cornerstone palladium-catalyzed protocols—Suzuki-Miyaura, Stille, and Sonogashira couplings—as applied to this compound. Beyond a mere recitation of steps, this document elucidates the mechanistic rationale behind component selection and reaction conditions, empowering researchers to not only replicate these methods but also to troubleshoot and adapt them for novel synthetic challenges.

The Mechanistic Core: A Unified Catalytic Cycle

The remarkable success of palladium-catalyzed cross-coupling reactions stems from a predictable and reliable catalytic cycle.[5] Understanding this fundamental pathway is critical for rational protocol design. The cycle universally proceeds through three key elementary steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-iodine bond of this compound. This step transforms the catalyst to a Palladium(II) intermediate, bringing the thiophene substrate into the coordination sphere of the metal.

  • Transmetalation: The organic group from a nucleophilic organometallic reagent (e.g., organoboron, organotin, or a copper acetylide) is transferred to the Pd(II) center, displacing the iodide. This crucial step unites the two coupling partners on the same metal center.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and expelling the desired product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[5][6]

General_Catalytic_Cycle pd0 Pd(0)Ln reductive_elimination Reductive Elimination pd0->reductive_elimination R'-R (Product) oxidative_addition Oxidative Addition oxidative_addition->pd0 pd2_intermediate L | Th-Pd(II)-I | L pd2_intermediate->oxidative_addition R'-X (Th-I) transmetalation Transmetalation transmetalation->pd2_intermediate pd2_coupled L | Th-Pd(II)-R | L pd2_coupled->transmetalation R-M (Nucleophile) reductive_elimination->pd2_coupled

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Protocol I: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species (typically a boronic acid or its ester), is arguably the most widely used cross-coupling reaction.[2][7] Its popularity is due to the mild reaction conditions, the high stability and low toxicity of boron reagents, and its exceptional tolerance for a wide array of functional groups.[8][9][10]

Catalytic Cycle Diagram

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_Intermediate Th-Pd(II)L₂(I) Pd0->OA_Intermediate Oxidative Addition TM_Intermediate Th-Pd(II)L₂(Ar) OA_Intermediate->TM_Intermediate Transmetalation TM_Intermediate->Pd0 Reductive Elimination Product 4-Arylthiophene- 3-carbaldehyde TM_Intermediate->Product Th_I 4-Iodothiophene- 3-carbaldehyde Th_I->OA_Intermediate ArBOH2 Ar-B(OH)₂ + Base ArBOH2->TM_Intermediate

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]

Data Presentation: Recommended Suzuki Coupling Conditions
ComponentExample ReagentTypical LoadingFunction / Rationale
Substrate This compound1.0 eqElectrophilic partner.
Nucleophile Arylboronic Acid / Pinacol Ester1.1 - 1.5 eqNucleophilic partner. A slight excess ensures complete consumption of the iodo-thiophene.
Pd Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)1 - 5 mol%The active catalyst that facilitates the C-C bond formation.
Base K₂CO₃, K₃PO₄, or Cs₂CO₃2.0 - 3.0 eqCrucial for transmetalation. Activates the boronic acid by forming a more nucleophilic boronate species.[10]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O0.1 - 0.2 MBiphasic system is common. Water helps solubilize the base and boronate salt.
Temperature 80 - 100 °C-Provides thermal energy to overcome activation barriers, especially for oxidative addition.
Experimental Protocol: Suzuki-Miyaura Coupling
  • Inert Atmosphere: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 eq).

  • Degassing: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the 4-arylthiophene-3-carbaldehyde product.

Expert Insight: A key challenge in couplings with polyhalogenated thiophenes is the potential for dehalogenation. While our substrate is mono-iodinated, this side reaction can still occur. Research has shown that minimizing the amount of water in the solvent system can be critical to suppress this pathway.[4]

Protocol II: The Stille Coupling

The Stille coupling utilizes an organotin reagent (organostannane) as the nucleophilic partner. Its primary advantages are the stability of organostannanes to air and moisture and their high functional group compatibility.[11][12] However, the main drawback is the high toxicity of tin compounds and the difficulty in removing stoichiometric tin byproducts from the reaction mixture.[13][14]

Catalytic Cycle Diagram

Stille_Cycle cluster_cycle Stille Coupling Catalytic Cycle Pd0 Pd(0)L₂ OA_Intermediate Th-Pd(II)L₂(I) Pd0->OA_Intermediate Oxidative Addition TM_Intermediate Th-Pd(II)L₂(R) OA_Intermediate->TM_Intermediate Transmetalation TM_Intermediate->Pd0 Reductive Elimination Product 4-Substituted-thiophene- 3-carbaldehyde TM_Intermediate->Product Th_I 4-Iodothiophene- 3-carbaldehyde Th_I->OA_Intermediate R_SnBu3 R-Sn(Bu)₃ R_SnBu3->TM_Intermediate

Caption: Catalytic cycle of the Stille cross-coupling reaction.[13][15]

Data Presentation: Recommended Stille Coupling Conditions
ComponentExample ReagentTypical LoadingFunction / Rationale
Substrate This compound1.0 eqElectrophilic partner.
Nucleophile Organostannane (e.g., R-SnBu₃)1.1 - 1.3 eqNucleophilic partner. Tributylstannanes are common due to their stability and reactivity.
Pd Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂2 - 5 mol%The active catalyst for the reaction.
Additive CuI, LiCl0.1 - 3.0 eqOften crucial. CuI can accelerate the reaction rate significantly.[16] LiCl facilitates transmetalation by forming a more reactive organostannate or preventing ligand inhibition.
Solvent DMF, NMP, Dioxane, or Toluene0.1 - 0.5 MAnhydrous polar aprotic solvents are typically used to solubilize reagents and facilitate the reaction.
Temperature 80 - 110 °C-Higher temperatures are often required compared to Suzuki couplings.
Experimental Protocol: Stille Coupling
  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 4 mol%), and any solid additive (e.g., LiCl, 3.0 eq).

  • Degassing: Seal the flask, then evacuate and backfill with Argon or Nitrogen three times.

  • Solvent/Reagent Addition: Add anhydrous, degassed solvent (e.g., Dioxane) via syringe, followed by the organostannane reagent (1.1 eq).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 6-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like diethyl ether or ethyl acetate. To remove tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (KF). A gel-like precipitate of Bu₃SnF will form, which can be removed by filtration through a pad of Celite.

  • Purification: After the KF wash, wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Expert Insight: The removal of organotin byproducts is the most significant challenge in Stille couplings.[13] The KF workup is highly effective. Alternatively, for less polar products, running the crude material through a silica plug with a non-polar eluent can sometimes leave the more polar tin salts behind.

Protocol III: The Sonogashira Coupling

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds by reacting an aryl or vinyl halide with a terminal alkyne.[17][18] The reaction is unique in this list as it typically employs a dual catalytic system: a palladium complex and a copper(I) salt.[17] This protocol is invaluable for synthesizing conjugated enynes and arylalkynes, which are important structures in materials and natural products.[2][18]

Catalytic Cycle Diagram

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OA_Intermediate Th-Pd(II)L₂(I) Pd0->OA_Intermediate Oxidative Addition TM_Intermediate Th-Pd(II)L₂(C≡CR) OA_Intermediate->TM_Intermediate Transmetalation Cu_Acetylide Cu(I)-C≡CR OA_Intermediate->Cu_Acetylide TM_Intermediate->Pd0 Reductive Elimination Product 4-Alkynylthiophene- 3-carbaldehyde TM_Intermediate->Product CuI Cu(I)I CuI->Cu_Acetylide + R-C≡CH + Base Cu_Acetylide->OA_Intermediate Transmetalation Agent Cu_Acetylide->CuI To Pd Cycle Th_I 4-Iodothiophene- 3-carbaldehyde Th_I->OA_Intermediate Alkyne Terminal Alkyne Alkyne->CuI

Caption: Dual catalytic cycle of the Sonogashira coupling.

Data Presentation: Recommended Sonogashira Coupling Conditions
ComponentExample ReagentTypical LoadingFunction / Rationale
Substrate This compound1.0 eqElectrophilic partner.
Nucleophile Terminal Alkyne1.2 - 2.0 eqNucleophilic partner.
Pd Catalyst PdCl₂(PPh₃)₂1 - 3 mol%Primary cross-coupling catalyst.
Cu Co-catalyst CuI1 - 5 mol%Co-catalyst. Activates the alkyne by forming a copper acetylide, which is the active species for transmetalation.[17]
Base Triethylamine (Et₃N) or DIPEA2.0 - 5.0 eq (or as solvent)Deprotonates the terminal alkyne and neutralizes the HI formed during the reaction.
Solvent THF, DMF, or neat amine0.2 - 0.5 MSolubilizes the reagents. Often, the amine base can serve as the solvent.
Temperature 25 - 60 °C-Reactions are often feasible at or slightly above room temperature.
Experimental Protocol: Sonogashira Coupling
  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) iodide co-catalyst (3 mol%).

  • Degassing: Seal the flask and evacuate/backfill with Argon or Nitrogen three times.

  • Solvent/Reagent Addition: Add anhydrous, degassed solvent (e.g., THF), followed by the amine base (e.g., Et₃N, 3.0 eq) and the terminal alkyne (1.2 eq) via syringe.

  • Reaction: Stir the mixture at room temperature. If the reaction is slow, it can be gently heated to 40-50 °C. Monitor completion by TLC or LC-MS.

  • Workup: Once complete, remove the solvent in vacuo. Redissolve the residue in ethyl acetate or dichloromethane and wash with water, then with saturated aqueous NH₄Cl to remove copper salts, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the 4-alkynylthiophene-3-carbaldehyde.

Expert Insight: A common side reaction in Sonogashira couplings is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling). This can be minimized by ensuring strictly anaerobic conditions and by using the minimum effective amount of the copper co-catalyst. In cases where this is problematic, several effective copper-free Sonogashira protocols have been developed.[18][19]

References

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II.
  • Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)‐Catalyzed C–H Activation/C–C Cross‐Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition, 48(28), 5094-5115.
  • LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • Sainsbury, M. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU.
  • ResearchGate. (n.d.). Thiophene Metallation and Cross-Coupling Chemistry.
  • NROChemistry. (n.d.). Stille Coupling.
  • Amna, B., Siddiqi, H. M., Hassan, A., & Ozturk, T. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 10(8), 4322-4396.
  • D'Amico, F., Gatti, G., Stagnaro, P., Conzatti, L., & Tritto, I. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. Polymers, 14(6), 1234.
  • ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
  • Liu, L., Cordier, M., Roisnel, T., & Doucet, H. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. Organic Chemistry Frontiers, 10(6), 1441-1455.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • Williams, D. R., & Sholten, K. A. (2011). PALLADIUM-CATALYZED STILLE CROSS-COUPLING REACTION: 2-(4'-METHYLBIPHENYL-2-YL)-BENZOXAZOLE. Organic Syntheses, 88, 197.
  • Myers, A. G. (n.d.). The Stille Reaction. Chem 115.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole.
  • LibreTexts Chemistry. (2023). Stille Coupling.
  • LibreTexts Chemistry. (2024). Sonogashira Coupling.
  • Sharma, S., & Van der Eycken, E. (2014). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 4(3), 264-293.
  • BenchChem. (2025). A Comparative Guide to Suzuki Coupling of 3,4-dibromothiophene-2-carbaldehyde and 4,5-dibromothiophene-2-carbaldehyde.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Liang, Y., Xie, Y. X., & Li, J. H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381.
  • Yousuf, M., Khan, I., Ahmed, N., Inayat, H., Ahmed, S., Mabkhot, Y. N., & Choudhary, M. I. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14699-14713.
  • Clarke, C. J., Ridding, M. J., & North, M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2235-2246.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.
  • Handy, S. T., & Zhang, Y. (2006). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 47(48), 8545-8548.
  • Tambade, P. J., Patil, Y. P., Nandurkar, N. S., & Bhanage, B. M. (2008). Copper-Catalyzed, Palladium-Free Carbonylative Sonogashira Coupling Reaction of Aliphatic and Aromatic Alkynes with Iodoaryls. Synlett, 2008(06), 886-888.

Sources

Application Notes and Protocols: Knoevenagel Condensation of 4-Iodothiophene-3-carbaldehyde with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Thiophenes

Thiophene scaffolds are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities and unique electronic properties. The functionalization of the thiophene ring allows for the fine-tuning of these characteristics, making the development of efficient synthetic methodologies a critical endeavor. The Knoevenagel condensation stands out as a powerful and versatile C-C bond-forming reaction, enabling the synthesis of α,β-unsaturated systems from aldehydes or ketones and active methylene compounds.[1] This application note provides a detailed guide to the Knoevenagel condensation of 4-iodothiophene-3-carbaldehyde with various active methylene compounds, yielding highly functionalized thiophene derivatives that are valuable intermediates in drug discovery and organic electronics.[2] The presence of the iodine atom at the 4-position offers a valuable handle for further synthetic transformations, such as cross-coupling reactions, thereby expanding the molecular diversity accessible from these condensation products.

Mechanistic Overview: The Knoevenagel Condensation

The Knoevenagel condensation is a modification of the aldol condensation.[1] The reaction is typically catalyzed by a weak base, such as piperidine or 1,4-diazabicyclo[2.2.2]octane (DABCO), which is crucial to prevent the self-condensation of the aldehyde.[3] The mechanism proceeds through three key steps:

  • Enolate Formation: The basic catalyst abstracts an acidic α-proton from the active methylene compound to form a resonance-stabilized enolate.

  • Nucleophilic Addition: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound to form an aldol-type addition product.

  • Dehydration: The intermediate alkoxide is protonated, and a subsequent elimination of a water molecule yields the final α,β-unsaturated product.

The reactivity of the active methylene compound is dependent on the electron-withdrawing nature of its substituents, with a general trend of malononitrile > ethyl cyanoacetate > diethyl malonate.[4]

Visualizing the Reaction Pathway

Knoevenagel Condensation Workflow

workflow Experimental Workflow for Knoevenagel Condensation reagents Reactants: This compound Active Methylene Compound dissolution Dissolve in Solvent (e.g., Ethanol) reagents->dissolution catalyst Add Catalyst (e.g., Piperidine) dissolution->catalyst reaction Heat to Reflux (Monitor by TLC) catalyst->reaction workup Cool to Room Temperature & Isolate Crude Product reaction->workup purification Purify by Recrystallization or Column Chromatography workup->purification characterization Characterize Final Product (NMR, IR, MP) purification->characterization

Caption: A generalized experimental workflow for the Knoevenagel condensation.

Reaction Mechanism

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Dehydration Active Methylene Z-CH2-Z' Enolate [Z-CH-Z']- BH+ Active Methylene->Enolate Deprotonation Catalyst Base (B:) Intermediate Aldol Addition Intermediate Enolate->Intermediate Nucleophilic Attack Aldehyde This compound Aldehyde->Intermediate Product α,β-Unsaturated Product Intermediate->Product - H2O

Caption: The stepwise mechanism of the Knoevenagel condensation.

Experimental Protocols

General Considerations
  • All reagents should be of analytical grade and used as received unless otherwise specified.

  • Reactions should be performed in a well-ventilated fume hood.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system.

Protocol 1: Synthesis of 2-((4-Iodothiophen-3-yl)methylene)malononitrile

This protocol is adapted from a similar procedure for 2-nitrothiophene-3-carbaldehyde.[5]

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq, catalytic)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.

  • Add 1.1 equivalents of malononitrile to the solution and stir until fully dissolved.

  • Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux for 1-3 hours, monitoring the reaction's progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate from the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the purified 2-((4-iodothiophen-3-yl)methylene)malononitrile.

Protocol 2: Synthesis of Ethyl 2-cyano-3-(4-iodothiophen-3-yl)acrylate

This protocol is based on general procedures for the Knoevenagel condensation with ethyl cyanoacetate.[3][6]

Materials:

  • This compound (1.0 eq)

  • Ethyl cyanoacetate (1.2 eq)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.2 eq, catalytic)

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add ethyl cyanoacetate (1.2 eq).

  • Add DABCO (0.2 eq) to the reaction mixture at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 30-60 minutes, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure ethyl 2-cyano-3-(4-iodothiophen-3-yl)acrylate.

Protocol 3: Synthesis of Diethyl 2-((4-Iodothiophen-3-yl)methylene)malonate

This protocol is adapted from a procedure using an immobilized gelatin catalyst, here substituted with a common base, and reflects the lower reactivity of diethyl malonate.[7]

Materials:

  • This compound (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Piperidine (0.2 eq, catalytic)

  • Toluene

  • Round-bottom flask with a Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1.0 eq) and diethyl malonate (1.2 eq) in toluene.

  • Add piperidine (0.2 eq) to the mixture.

  • Heat the reaction to reflux, with azeotropic removal of water.

  • Monitor the reaction by TLC; the reaction may require several hours (4-8 h) to reach completion.

  • After cooling to room temperature, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the organic solution under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield diethyl 2-((4-iodothiophen-3-yl)methylene)malonate.

Data Presentation: Representative Reaction Outcomes

The following table summarizes expected outcomes for the Knoevenagel condensation of substituted thiophene carbaldehydes with various active methylene compounds, based on literature data for analogous structures.

Starting AldehydeActive Methylene CompoundCatalystSolventReaction Time (h)Yield (%)Product NameRef.
Thiophene-2-carbaldehydeEthyl CyanoacetateDIPEAcHexane3-691Ethyl 2-cyano-3-(thiophen-2-yl)acrylate[8]
3-Methylthiophene-2-carbaldehydeEthyl CyanoacetatePiperidineEthanolNot SpecifiedHighEthyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate[9]
Aromatic AldehydesMalononitrileMFSMethanol0.1-0.374-97Substituted benzylidenemalononitrile
Aromatic AldehydesDiethyl MalonateImmobilized GelatinDMSO12-1685-90Diethyl alkylidenemalonate[7]

Note: DIPEAc = Diisopropylethylammonium acetate, MFS = Marine Fish Scales. Yields and reaction times are highly dependent on the specific substrates and conditions.

Conclusion and Future Perspectives

The Knoevenagel condensation of this compound with active methylene compounds provides a robust and efficient route to a variety of highly functionalized thiophene derivatives. The protocols outlined in this application note offer versatile conditions to accommodate the differing reactivity of malononitrile, ethyl cyanoacetate, and diethyl malonate. The resulting products, featuring an α,β-unsaturated system and a strategically placed iodine atom, are primed for further synthetic elaboration, making them valuable building blocks for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. Further optimization of reaction conditions, including the exploration of green catalysts and solvent systems, could enhance the sustainability of these synthetic procedures.

References

  • Bouazizi, N., Guesmi, A., & Ben Hassen, R. (2021). Synthesis of functionalized alkenes via Knoevenagel condensation using Marine Fish Scales as a new efficient and eco-friendly catalyst. Moroccan Journal of Chemistry, 9(4), 813-821.
  • Li, J. T., & Li, T. S. (2010). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. E-Journal of Chemistry, 7(4), 1235-1240.
  • Supplementary Information for an unspecified article on the synthesis of Cyano acrylate deriv
  • BenchChem. (2025).
  • Ibrahim, B. M., Al-Refai, M., & Al-Azani, M. (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate.
  • Wikipedia contributors. (2023, December 19). Knoevenagel condensation. In Wikipedia, The Free Encyclopedia.
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  • García-Reyes, F. S., et al. (2022). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 27(21), 7269.
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  • BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation of 2-Nitrothiophene-3-carbaldehyde for the Synthesis of Biologically A.
  • Dhongade-Desai, S. R. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION.
  • Niu, W., Ferrie, A. M., & Fang, Y. (2011). Discovery of 2-(4-methylfuran-2(5H)-ylidene)malononitrile and thieno[3,2-b]thiophene-2-carboxylic acid derivatives as G protein-coupled receptor 35 (GPR35) agonists. Journal of Medicinal Chemistry, 54(20), 7385–7396.
  • Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gel
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  • Singh, A., & Srivastava, V. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research, 65(8), 38-41.
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Application Notes & Protocols: Synthesis of Donor-Acceptor Polymers Using 4-Iodothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel donor-acceptor (D-A) conjugated polymers utilizing 4-Iodothiophene-3-carbaldehyde as a key building block. This versatile monomer offers a unique combination of a reactive site for polymerization and a functional handle for post-polymerization modification, opening avenues for the creation of advanced materials for organic electronics, sensing, and biomedical applications.

Introduction: The Strategic Advantage of this compound in Donor-Acceptor Polymer Synthesis

Donor-acceptor (D-A) conjugated polymers have emerged as a cornerstone in the field of organic electronics, driving innovations in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and bioelectronics. The strategic alternation of electron-rich (donor) and electron-deficient (acceptor) moieties along the polymer backbone allows for precise tuning of the frontier molecular orbital energy levels (HOMO and LUMO), leading to desirable optoelectronic properties.

This compound is a particularly attractive monomer for the synthesis of D-A polymers for several key reasons:

  • Reactive Site for Cross-Coupling: The iodo group at the 4-position provides a highly reactive site for palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki polymerizations. These reactions are well-established, versatile, and tolerant of a wide range of functional groups, enabling the formation of well-defined polymer structures.[1][2]

  • Electron-Withdrawing Aldehyde Group: The carbaldehyde group at the 3-position is electron-withdrawing, which can influence the electronic properties of the resulting polymer, contributing to a lower LUMO level and potentially enhancing electron transport.

  • Post-Polymerization Modification Handle: The aldehyde functionality is a versatile chemical handle that can undergo a variety of subsequent reactions. This allows for the post-polymerization modification of the polymer, enabling the introduction of various functional groups to tailor solubility, morphology, or to attach bioactive molecules.[3][4] This dual functionality of reactivity in polymerization and availability for further modification makes it a powerful tool in materials design.[5]

This guide will provide detailed protocols for the synthesis of a representative D-A polymer using this compound via Stille and Suzuki polymerization, followed by methods for its characterization.

Reaction Schematics: Stille and Suzuki Polymerization Pathways

The synthesis of D-A polymers using this compound typically involves its copolymerization with a comonomer bearing two reactive groups suitable for palladium-catalyzed cross-coupling. For Stille polymerization, a distannyl derivative is used, while Suzuki polymerization employs a diboronic acid or ester.

Stille_Polymerization cluster_reactants Reactants Monomer_A This compound (Acceptor Unit) Catalyst Pd(PPh3)4 Monomer_A->Catalyst + Monomer_B Distannyl Comonomer (Donor Unit) Monomer_B->Catalyst + Polymer Donor-Acceptor Polymer Catalyst->Polymer Stille Coupling

Caption: Stille polymerization of this compound.

Suzuki_Polymerization cluster_reactants_s Reactants Monomer_A This compound (Acceptor Unit) Catalyst_S Pd(PPh3)4 / Base Monomer_A->Catalyst_S + Monomer_C Diboronic Ester Comonomer (Donor Unit) Monomer_C->Catalyst_S + Polymer_S Donor-Acceptor Polymer Catalyst_S->Polymer_S Suzuki Coupling

Caption: Suzuki polymerization of this compound.

Detailed Experimental Protocols

The following protocols are representative examples and may require optimization depending on the specific comonomer used. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques.

Protocol 1: Synthesis of a Donor-Acceptor Polymer via Stille Polymerization

This protocol describes the polymerization of this compound with a distannylated donor comonomer, for example, 2,5-bis(trimethylstannyl)thiophene.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)
This compound237.992381.0
2,5-Bis(trimethylstannyl)thiophene409.114091.0
Tetrakis(triphenylphosphine)palladium(0)1155.56230.02
Anhydrous Toluene-20 mL-

Procedure:

  • Reaction Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (238 mg, 1.0 mmol), 2,5-bis(trimethylstannyl)thiophene (409 mg, 1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (20 mL) via syringe.

  • Polymerization: Heat the reaction mixture to 110 °C and stir vigorously for 48 hours under a positive pressure of argon. The reaction mixture will gradually become darker and more viscous.

  • Polymer Precipitation: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing vigorously stirring methanol (200 mL). The polymer will precipitate as a solid.

  • Purification:

    • Collect the crude polymer by filtration.

    • To remove catalyst residues and oligomers, perform a Soxhlet extraction of the crude polymer with methanol, acetone, and hexane sequentially (8 hours each).

    • The purified polymer is then extracted with chloroform or chlorobenzene.

  • Drying: Concentrate the chloroform/chlorobenzene solution and precipitate the polymer again in methanol. Collect the final polymer by filtration and dry under vacuum at 40 °C for 24 hours.

Protocol 2: Synthesis of a Donor-Acceptor Polymer via Suzuki Polymerization

This protocol outlines the polymerization of this compound with a diboronic ester donor comonomer, for instance, a fluorene-based diboronic ester.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)
This compound237.992381.0
Diboronic Ester Comonomer-1.0 eq1.0
Tetrakis(triphenylphosphine)palladium(0)1155.56230.02
Potassium Carbonate (K₂CO₃)138.214153.0
Aliquat 336404.171 drop-
Anhydrous Toluene-15 mL-
Deionized Water-5 mL-

Procedure:

  • Reaction Setup: In a 50 mL Schlenk flask, dissolve this compound (238 mg, 1.0 mmol), the diboronic ester comonomer (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol) in anhydrous toluene (15 mL).

  • Base Solution: In a separate flask, prepare a solution of potassium carbonate (415 mg, 3.0 mmol) in deionized water (5 mL). Add a drop of Aliquat 336 as a phase-transfer catalyst. Degas this solution by bubbling with argon for 30 minutes.

  • Inert Atmosphere: Evacuate the reaction flask and backfill with argon (repeat 3x).

  • Reaction Initiation: Add the degassed potassium carbonate solution to the reaction flask via syringe.

  • Polymerization: Heat the biphasic mixture to 90 °C and stir vigorously for 72 hours under argon.

  • End-capping: To terminate the polymerization, add a small amount of an end-capping agent such as bromobenzene or iodobenzene and stir for an additional 4 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature and separate the organic layer. Extract the aqueous layer with toluene (2 x 10 mL).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the solution and precipitate the polymer in methanol (200 mL).

    • Follow the same Soxhlet extraction and drying procedure as described in the Stille protocol.

Characterization of the Synthesized Polymers

A thorough characterization is essential to confirm the structure and properties of the synthesized D-A polymers.

Characterization Techniques:

TechniqueInformation Obtained
NMR Spectroscopy (¹H, ¹³C) Confirms the chemical structure of the polymer repeating unit. The disappearance of signals from the iodo- and stannyl/boronic ester groups and the appearance of new aromatic proton signals indicate successful polymerization.[6][7]
Gel Permeation Chromatography (GPC) Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. A high molecular weight and low PDI are generally desirable for good film-forming properties and device performance.
UV-Vis Spectroscopy Investigates the electronic absorption properties of the polymer in solution and as a thin film. The absorption onset is used to calculate the optical bandgap (Eg). A red-shifted absorption compared to the monomers indicates an extended π-conjugation along the polymer backbone.
Cyclic Voltammetry (CV) Determines the electrochemical properties, including the HOMO and LUMO energy levels. These values are crucial for assessing the suitability of the polymer for specific electronic applications, such as matching energy levels with other materials in a solar cell.
Thermogravimetric Analysis (TGA) Evaluates the thermal stability of the polymer. A high decomposition temperature is important for the long-term stability of electronic devices.[1]

Post-Polymerization Modification of the Aldehyde Group

The aldehyde group on the thiophene ring provides a reactive site for a variety of chemical transformations, allowing for the fine-tuning of polymer properties after the main chain has been formed.[3][4][8][9][10]

Potential Modification Reactions:

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) to introduce cyano-vinylene groups, which can further lower the LUMO and red-shift the absorption spectrum.

  • Wittig Reaction: Conversion of the aldehyde to an alkene, allowing for the attachment of various functional groups.

  • Reductive Amination: Formation of an amine linkage by reaction with a primary amine followed by reduction, a useful method for attaching biomolecules.

  • Schiff Base Formation: Reaction with primary amines to form imines, which can be useful for creating responsive materials or for dynamic covalent chemistry.

Post_Polymerization Polymer_Aldehyde Aldehyde-Functionalized Donor-Acceptor Polymer Knoevenagel Knoevenagel Condensation Polymer_Aldehyde->Knoevenagel Wittig Wittig Reaction Polymer_Aldehyde->Wittig Reductive_Amination Reductive Amination Polymer_Aldehyde->Reductive_Amination Modified_Polymer_1 Cyano-vinylene Functionalized Polymer Knoevenagel->Modified_Polymer_1 Modified_Polymer_2 Alkene-Functionalized Polymer Wittig->Modified_Polymer_2 Modified_Polymer_3 Amine-Linked Functionalized Polymer Reductive_Amination->Modified_Polymer_3

Caption: Post-polymerization modification pathways.

Conclusion

This compound is a highly valuable monomer for the synthesis of functional donor-acceptor conjugated polymers. Its utility stems from the ability to participate in efficient palladium-catalyzed polymerization reactions and the presence of a versatile aldehyde group for post-polymerization modification. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel materials with tailored properties for a wide range of applications in organic electronics and beyond.

References

  • Donor–acceptor π-conjugated polymers based on terthiophene-3,4-dicarboxylate, dithienopyrrolobenzothiadiazole and thieno[3,4-c]pyrrole-4,6-dione units and their hole mobility. New Journal of Chemistry. [Link]

  • Donor-acceptor -conjugated polymers based on terthiophene-3, 4-dicarboxylate, dithienopyrrolobenzothiadiazole and thieno[3,4-c]pyrrole-4,6-dione units and their hole mobility. Semantic Scholar. [Link]

  • Post-polymerisation approaches for the rapid modification of conjugated polymer properties. PMC. [Link]

  • Hydrophilic Aldehyde-Functional Polymer Brushes: Synthesis, Characterization, and Potential Bioapplications. ACS Publications. [Link]

  • Multifunctional Polymer Synthesis via Sequential Postpolymerization Modification Using a Single Aldehyde Repeat Unit: Allylation and Orthogonal Esterification and Thiol–ene Reaction. ACS Publications. [Link]

  • Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. PMC. [Link]

  • Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. Taylor & Francis Online. [Link]

  • 1 History of Post-polymerization Modification. Wiley-VCH. [Link]

  • Novel thiophene-based donor–acceptor scaffolds as cathodes for rechargeable aqueous zinc-ion hybrid supercapacitors. Chemical Communications. [Link]

  • Sequential Post-Polymerization Modification of Aldehyde Polymers to Ketone and Oxime Polymers. PubMed. [Link]

  • Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. ACS Publications. [Link]

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Application Notes and Protocols: A Guide to the Formylation of 4-Iodothiophene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Formylated thiophenes are pivotal building blocks in medicinal chemistry and materials science, serving as versatile precursors for a wide array of more complex molecular architectures.[1][2] Specifically, 4-iodothiophene-2-carbaldehyde is a valuable intermediate, combining a reactive aldehyde for derivatization with an iodine atom poised for cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This guide provides a detailed experimental procedure for the regioselective formylation of 4-iodothiophene, focusing on the Vilsmeier-Haack reaction, a classic and reliable method for this transformation. An alternative organolithium-based approach is also discussed for contexts where different reaction conditions are desirable.

Part 1: Vilsmeier-Haack Formylation Protocol

Principle and Rationale

The Vilsmeier-Haack reaction is a robust method for formylating electron-rich aromatic and heteroaromatic compounds.[3][4][5] The reaction proceeds through the formation of a substituted chloroiminium ion, commonly known as the "Vilsmeier reagent," from the interaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[6] This electrophilic Vilsmeier reagent is then attacked by the electron-rich thiophene ring.

Causality of Regioselectivity: The thiophene ring is an electron-rich heterocycle, with the sulfur atom directing electrophilic substitution to the C2 and C5 positions. In the case of 4-iodothiophene, formylation is expected to occur predominantly at the C2 position. This is due to the powerful directing effect of the sulfur atom and the significant steric hindrance imposed by the bulky iodine atom at the adjacent C4 position, which disfavors attack at C5.

The overall mechanism involves three key stages: formation of the Vilsmeier reagent, electrophilic attack by the thiophene, and subsequent hydrolysis during aqueous workup to yield the final aldehyde.[7][8]

Reaction Mechanism: Vilsmeier-Haack Formylation

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Thiophene 4-Iodothiophene Intermediate Iminium Intermediate Thiophene->Intermediate + Vilsmeier Reagent Product 4-Iodothiophene-2-carbaldehyde Intermediate->Product + H₂O H2O H₂O (Workup)

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
4-Iodothiophene>97%Sigma-AldrichStore under nitrogen.
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Sigma-AldrichUse from a freshly opened bottle or redistill.
Phosphorus oxychloride (POCl₃)>99%Sigma-AldrichHighly corrosive and water-reactive. Handle with extreme care.
Dichloromethane (DCM)Anhydrous, >99.8%Fisher ScientificSolvent for the reaction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVWRFor neutralization during workup.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVWRFor drying the organic layer.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
HexaneACS GradeVWREluent for chromatography.
Ethyl AcetateACS GradeVWREluent for chromatography.
Detailed Step-by-Step Protocol

1. Preparation of the Vilsmeier Reagent:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet. Ensure all glassware is oven-dried.

  • Under a gentle flow of nitrogen, add anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) to the flask.

  • Cool the flask to 0°C using an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel to the stirred DMF over 20-30 minutes. Maintain the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent will form as a solid or thick slurry.

2. Formylation Reaction:

  • Dissolve 4-iodothiophene (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Add the 4-iodothiophene solution dropwise to the prepared Vilsmeier reagent at 0°C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 40°C) for 2-4 hours.

3. Reaction Monitoring:

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate eluent system. The starting material (4-iodothiophene) is less polar than the product (4-iodothiophene-2-carbaldehyde).

4. Work-up and Quenching:

  • Once the reaction is complete, cool the mixture back to 0°C in an ice-water bath.

  • Very carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This quenching is highly exothermic.

  • Once the ice has melted, neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is ~7-8.

5. Extraction and Purification:

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 4-iodothiophene-2-carbaldehyde.[9]

Experimental Workflow

Workflow A 1. Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) B 2. Add 4-Iodothiophene solution A->B C 3. Heat to Reflux (2-4h) Monitor by TLC B->C D 4. Cool to 0°C and Quench on Ice C->D E 5. Neutralize with NaHCO₃ D->E F 6. Extract with DCM E->F G 7. Dry and Concentrate F->G H 8. Purify via Column Chromatography G->H

Caption: Experimental workflow for Vilsmeier-Haack formylation.

Part 2: Alternative Protocol: Lithiation-Formylation

Principle and Rationale

An alternative high-yield strategy involves the direct metallation of the thiophene ring followed by quenching with an electrophile. The C2 proton of thiophene is the most acidic, allowing for regioselective deprotonation using a strong base like n-butyllithium (n-BuLi). The resulting 2-lithiated intermediate can then be formylated by adding DMF.[10][11]

This method is powerful but requires stringent anhydrous and anaerobic conditions due to the high reactivity of n-BuLi with water and oxygen.[12] All reagents and solvents must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).[13][14]

Brief Protocol Outline
  • Dissolve 4-iodothiophene (1.0 eq.) in anhydrous THF in an oven-dried, inert-atmosphere flask.

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Slowly add n-BuLi (1.1 eq.) dropwise, maintaining the temperature at -78°C. Stir for 1 hour.

  • Add anhydrous DMF (1.5 eq.) dropwise at -78°C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Perform a standard aqueous work-up and extraction with diethyl ether or ethyl acetate.

  • Dry, concentrate, and purify the product by column chromatography as described previously.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Always handle in a chemical fume hood wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • n-Butyllithium (n-BuLi): Pyrophoric liquid that ignites spontaneously in air.[14] It also reacts violently with water.[15] It must be handled under an inert atmosphere using syringe or cannula techniques.[13][16] Never work alone when using this reagent. Ensure a Class D fire extinguisher (for combustible metals) or dry sand is available.

  • 4-Iodothiophene: Can be harmful if inhaled or absorbed through the skin. Handle with standard laboratory precautions.

  • Solvents: Dichloromethane, DMF, and THF are flammable and/or toxic. Handle in a well-ventilated fume hood.

Conclusion

The formylation of 4-iodothiophene to 4-iodothiophene-2-carbaldehyde can be reliably achieved using the Vilsmeier-Haack reaction. This method offers good yields and high regioselectivity under relatively mild conditions. For laboratories equipped to handle highly reactive organometallic reagents, direct lithiation followed by formylation provides an excellent alternative. The choice of method will depend on the available equipment, scale, and specific requirements of the synthetic route.

References

  • Clementi, S., & Linda, P. (1973). The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane. Journal of the Chemical Society, Perkin Transactions 2, (13), 1887-1890. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

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  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Deshmukh, M. B., et al. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 476-492. [Link]

  • Organic Chemistry Portal. Formylation. [Link]

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  • University of Kentucky. Standard Operating Procedure (SAMPLE) - Tert Butyllithium. [Link]

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  • Organic Syntheses. 2-Thenaldehyde. Org. Syn. Coll. Vol. 3, p.811 (1955); Vol. 28, p.98 (1948). [Link]

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One-Pot Synthesis of Heterocyclic Compounds from 4-Iodothiophene-3-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Thiophene Scaffolds and One-Pot Syntheses

Thiophene and its fused heterocyclic derivatives are cornerstones in medicinal chemistry and materials science.[1][2] Their unique electronic properties and ability to act as bioisosteres for phenyl groups have led to their incorporation into a multitude of approved drugs and advanced materials. The starting material, 4-iodothiophene-3-carbaldehyde, is a particularly valuable building block. The presence of both an aldehyde and an iodo group on adjacent positions of the thiophene ring offers a rich platform for diverse chemical transformations. The aldehyde group can readily participate in condensation and cyclization reactions, while the iodo group serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions.[3][4]

This application note provides detailed protocols for the one-pot synthesis of various fused heterocyclic systems from this compound. One-pot syntheses, which involve the sequential formation of multiple chemical bonds in a single reaction vessel, offer significant advantages over traditional multi-step procedures.[5] These include reduced reaction times, minimized waste generation, lower costs, and often, increased overall yields by avoiding the isolation and purification of intermediates.[5] The protocols outlined herein are designed for researchers and professionals in drug development and organic synthesis, providing not only step-by-step instructions but also the scientific rationale behind the chosen methodologies.

Protocol 1: One-Pot Synthesis of Thieno[3,4-c]quinolines via a Sequential Condensation and Palladium-Catalyzed Intramolecular C-H Arylation

This protocol describes a one-pot synthesis of thieno[3,4-c]quinolines, a class of compounds with potential applications in medicinal chemistry. The strategy involves an initial condensation of this compound with an aniline derivative, followed by a palladium-catalyzed intramolecular C-H arylation to construct the fused quinoline ring system.

Scientific Rationale

The reaction proceeds in two key steps within a single pot. The first is the formation of a Schiff base (imine) intermediate through the condensation of the aldehyde group of the thiophene with the amino group of the aniline. The subsequent and crucial step is an intramolecular Heck-type reaction, where the palladium catalyst activates the C-I bond and facilitates the coupling with a C-H bond on the aniline ring, leading to the formation of the fused heterocyclic system. The choice of a palladium catalyst and a suitable ligand is critical for achieving high efficiency in the C-H activation and cyclization step.

Experimental Protocol

Step-by-Step Methodology:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the desired aniline derivative (1.1 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol), and a suitable phosphine ligand (e.g., SPhos, 0.1 mmol).

  • Add a base, such as potassium carbonate (K₂CO₃, 2.0 mmol), and a high-boiling point solvent, such as dimethylformamide (DMF, 5 mL).

  • Stir the reaction mixture at room temperature for 30 minutes to facilitate the initial condensation.

  • Increase the temperature to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired thieno[3,4-c]quinoline.

Quantitative Data Summary
Reactant/ReagentMolar RatioExemplary Amount
This compound1.0266 mg
Aniline Derivative1.1(Varies)
Palladium(II) Acetate0.0511.2 mg
SPhos0.141 mg
Potassium Carbonate2.0276 mg
DMF-5 mL
Typical Yield: 60-85%
Reaction Time: 12-24 hours
Reaction Workflow Diagram

G start Start: this compound + Aniline step1 Condensation (Schiff Base Formation) start->step1 step2 Palladium-Catalyzed Intramolecular C-H Arylation step1->step2 end End: Thieno[3,4-c]quinoline step2->end

Caption: One-pot synthesis of thieno[3,4-c]quinolines workflow.

Protocol 2: Multicomponent Synthesis of Thieno[3,2-b]pyridines

This protocol details a one-pot, three-component synthesis of highly substituted thieno[3,2-b]pyridines from this compound, a β-ketoester, and ammonium acetate. This approach leverages the principles of multicomponent reactions (MCRs) to rapidly generate molecular complexity.[1][2]

Scientific Rationale

This reaction is a variation of the Hantzsch dihydropyridine synthesis.[5] The reaction proceeds through a cascade of reactions, likely initiated by the Knoevenagel condensation of this compound with the β-ketoester. This is followed by the addition of ammonia (from ammonium acetate) to form an enamine intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the dihydropyridine ring, which then aromatizes to the final thieno[3,2-b]pyridine product. The iodine substituent remains on the thiophene ring, offering a handle for further functionalization if desired.

Experimental Protocol

Step-by-Step Methodology:

  • In a round-bottom flask, combine this compound (1.0 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1.1 mmol), and ammonium acetate (1.5 mmol).

  • Add a suitable solvent, such as ethanol or acetic acid (5-10 mL).

  • Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 4-8 hours. Monitor the reaction's progress using TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by recrystallization or column chromatography on silica gel to obtain the pure thieno[3,2-b]pyridine product.

Quantitative Data Summary
Reactant/ReagentMolar RatioExemplary Amount
This compound1.0266 mg
β-Ketoester1.1(Varies)
Ammonium Acetate1.5115.6 mg
Ethanol/Acetic Acid-5-10 mL
Typical Yield: 70-90%
Reaction Time: 4-8 hours
Reaction Mechanism Diagram

G start Start: this compound + β-Ketoester + NH₄OAc step1 Knoevenagel Condensation start->step1 step2 Michael Addition of Ammonia step1->step2 step3 Intramolecular Cyclization step2->step3 step4 Dehydration and Aromatization step3->step4 end End: Thieno[3,2-b]pyridine step4->end

Caption: Multicomponent synthesis of thieno[3,2-b]pyridines mechanism.

Protocol 3: One-Pot Synthesis of Thieno[3,4-b]pyrazines via a Sequential Sonogashira Coupling and Cyclization

This protocol outlines a one-pot procedure for the synthesis of thieno[3,4-b]pyrazines. This method involves a palladium- and copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne, followed by an in-situ cyclization with a 1,2-diamine.

Scientific Rationale

The Sonogashira coupling is a powerful C-C bond-forming reaction that couples a vinyl or aryl halide with a terminal alkyne.[3] In this one-pot sequence, the iodo group of this compound is first coupled with a terminal alkyne to form an intermediate alkynyl thiophene. Without isolation, a 1,2-diamine is added to the reaction mixture. The diamine then undergoes a condensation reaction with the aldehyde and the alkyne functionalities, leading to the formation of the fused pyrazine ring. This one-pot approach is highly efficient for the construction of these complex heterocyclic systems.[6][7]

Experimental Protocol

Step-by-Step Methodology:

  • To a Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), palladium(II) chloride (PdCl₂, 0.02 mmol), triphenylphosphine (PPh₃, 0.04 mmol), and copper(I) iodide (CuI, 0.04 mmol).

  • Add a suitable solvent, such as degassed triethylamine (TEA, 5 mL).

  • Add the terminal alkyne (1.1 mmol) to the reaction mixture.

  • Stir the mixture at room temperature for 2-4 hours, or until the Sonogashira coupling is complete (monitored by TLC).

  • To the same reaction vessel, add the 1,2-diamine (e.g., ethane-1,2-diamine, 1.2 mmol).

  • Heat the reaction mixture to 80-100 °C and stir for an additional 6-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM, 20 mL) and wash with water (2 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired thieno[3,4-b]pyrazine.

Quantitative Data Summary
Reactant/ReagentMolar RatioExemplary Amount
This compound1.0266 mg
Terminal Alkyne1.1(Varies)
1,2-Diamine1.2(Varies)
Palladium(II) Chloride0.023.5 mg
Triphenylphosphine0.0410.5 mg
Copper(I) Iodide0.047.6 mg
Triethylamine-5 mL
Typical Yield: 55-75%
Reaction Time: 8-16 hours (total)
Reaction Workflow Diagram

G start Start: this compound + Terminal Alkyne step1 Sonogashira Coupling start->step1 intermediate Intermediate: Alkynyl Thiophene step1->intermediate step2 Addition of 1,2-Diamine intermediate->step2 step3 Condensation and Cyclization step2->step3 end End: Thieno[3,4-b]pyrazine step3->end

Caption: One-pot synthesis of thieno[3,4-b]pyrazines workflow.

Conclusion

The protocols detailed in this application note demonstrate the versatility of this compound as a starting material for the efficient, one-pot synthesis of a variety of medicinally relevant heterocyclic compounds. By leveraging modern synthetic methodologies such as palladium-catalyzed cross-coupling reactions and multicomponent reactions, complex molecular architectures can be assembled with high atom economy and procedural simplicity. These methods offer a significant advantage for researchers in the fields of drug discovery and organic synthesis, enabling the rapid generation of novel chemical entities for further investigation.

References

  • Dotsenko, V. V., Krivokolysko, S. G., & Litvinov, V. P. (2003). Multicomponent one-pot synthesis of pyrido[3′,2′:4,5]thieno[3,2-b]pyridines as a novel approach to condensed pyridines. Mendeleev Communications, 13(6), 267–268. [Link]

  • Sci-Hub. (n.d.). Multicomponent one-pot synthesis of pyrido[3′,2′:4,5]thieno[3,2-b]pyridines as a novel approach to condensed pyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Synthesis and characterization of thieno[3,4-b]pyrazine-based terthienyls: tunable precursors for low band gap conjugated materials. Journal of Organic Chemistry, 78(11), 5453-62. [Link]

  • National Center for Biotechnology Information. (n.d.). Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds. PubMed Central. [Link]

  • MDPI. (n.d.). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. [Link]

  • ResearchGate. (n.d.). Thieno[3,4-b]pyrazines: Synthesis, Structure, and Reactivity. [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. [Link]

  • National Center for Biotechnology Information. (2012). Iodocyclization, Followed by Palladium-Catalyzed Coupling: A Versatile Strategy for Heterocyclic Library Construction. Combinatorial Chemistry & High Throughput Screening, 15(6), 451-72. [Link]

  • MDPI. (n.d.). Exploring Different Designs in Thieno[3,4-b]pyrazine-Based Dyes to Enhance Divergent Optical Properties in Dye-Sensitized Solar Cells. [Link]

  • Sci-Hub. (n.d.). Thieno[3,4-b]pyrazines: Synthesis, Structure, and Reactivity. Retrieved from [Link]

  • Sci-Hub. (n.d.). One‐Pot Synthesis of Polyheterocycles by a Palladium‐Catalyzed Intramolecular N‐Arylation/C H Activation/Aryl–Aryl Bond‐Forming Domino Process. Retrieved from [Link]

  • ResearchGate. (n.d.). One-pot and step-wise synthesis of thieno[3,2-c]pyridin-4-ones. [Link]

  • National Center for Biotechnology Information. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central. [Link]

  • ResearchGate. (n.d.). (a) Synthesis of thieno[3,2‐c]quinolines 70 from thiophene‐3‐carbaldehyde 69 with 2‐haloanilines 68. [Link]

  • Semantic Scholar. (n.d.). Synthesis of 9H‐Indeno[1,2‐b]Thieno[2,3‐e]Pyridin‐9‐One System Based on Multicomponent Reaction of 3‐Aminothiophenes With Aldehydes and 1,3‐Indandione. [Link]

  • Royal Society of Chemistry. (n.d.). Thieno[3,4-b]pyrazines and their applications to low band gap organic materials. Chemical Communications. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]

  • ResearchGate. (n.d.). Multicomponent One-Pot Synthesis of Pyrido[3′,2′:4,5]thieno[3,2-b]pyridines as a Novel Approach to Condensed Pyridines. [Link]

  • ResearchGate. (n.d.). Iodine-Catalyzed Friedlander Quinoline Synthesis under Solvent-Free Conditions. [Link]

  • ResearchGate. (n.d.). Iodine-Catalysed Synthesis of Thiopyrano[3,4-c]Quinoline Derivatives via Imino-Diels–Alder Reaction. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. [Link]

  • National Center for Biotechnology Information. (2016). Thiophene-forming one-pot synthesis of three thienyl-bridged oligophenothiazines and their electronic properties. PubMed Central. [Link]

  • Beilstein Journals. (n.d.). Thiophene-forming one-pot synthesis of three thienyl-bridged oligophenothiazines and their electronic properties. [Link]

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Application Note: A Scalable, Regioselective Synthesis of 4-Iodothiophene-3-carbaldehyde for Medicinal Chemistry Library Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Iodothiophene-3-carbaldehyde is a valuable heterocyclic building block, pivotal for the synthesis of compound libraries in drug discovery. Its dual functionality—an aldehyde for derivatization and an iodine for cross-coupling reactions—makes it a versatile scaffold. However, its synthesis can be challenging due to regioselectivity issues. This application note presents a robust, scalable, and highly regioselective multi-step synthesis starting from commercially available thiophene-3-carboxylic acid. The strategy leverages a Directed ortho-Metalation (DoM) to ensure precise installation of the iodine at the C4 position, overcoming the limitations of alternative, more direct synthetic routes. Detailed protocols, mechanistic insights, and scale-up considerations are provided for researchers in pharmaceutical and chemical development.

Introduction: The Strategic Value of this compound

Thiophene-based scaffolds are considered "privileged pharmacophores" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The specific substitution pattern of this compound offers synthetic chemists a powerful tool for molecular exploration. The aldehyde group serves as a handle for reductive amination, olefination, and condensation reactions, while the iodo group is an ideal precursor for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira, enabling the introduction of diverse aryl, heteroaryl, and alkynyl fragments.[2]

The primary challenge in synthesizing this molecule lies in achieving the 3,4-disubstitution pattern. Direct electrophilic formylation (e.g., Vilsmeier-Haack) of 3-iodothiophene or electrophilic iodination of thiophene-3-carbaldehyde often leads to mixtures of regioisomers, complicating purification and reducing overall yield, making such routes unsuitable for large-scale production. This guide details a rational, controllable, and scalable alternative.

Analysis of Synthetic Strategies

A successful scale-up synthesis demands high regioselectivity, operational simplicity, and cost-effectiveness. We evaluated three primary conceptual routes to the target molecule.

Synthetic Route Key Transformation Advantages Primary Disadvantages & Scalability Concerns
Route A Direct Iodination of Thiophene-3-carbaldehydeAtom economical; fewest steps conceptually.Poor Regioselectivity: The aldehyde is an electron-withdrawing group, deactivating the ring. Electrophilic iodination is likely to occur at the more activated C5 position, leading to an isomeric impurity that is difficult to separate.[3][4]
Route B Direct Formylation of 3-IodothiopheneFewer steps than the proposed route.Poor Regioselectivity: The Vilsmeier-Haack reaction on 3-substituted thiophenes typically favors formylation at the C2 or C5 positions.[5][6] Achieving C4 formylation is not synthetically viable via this method.
Route C (Recommended) ortho-Iodination of Thiophene-3-carboxylic acid, followed by functional group manipulationExcellent Regioselectivity: Utilizes the powerful directing effect of the in situ-formed carboxylate.[7][8]Multi-step Process: Requires more synthetic steps (iodination, reduction, oxidation), increasing overall process time. However, the high purity and yield offset this drawback at scale.

Mechanistic Insight: Directed ortho-Metalation (DoM)

The key to the success of the recommended route is the Directed ortho-Metalation (DoM) step. In this reaction, a functional group on the aromatic ring, the directing metalation group (DMG), coordinates to an organolithium base. This coordination positions the base to deprotonate the sterically closest (ortho) C-H bond, which might not be the most acidic proton on the ring.[7]

In our protocol, thiophene-3-carboxylic acid is first deprotonated by the organolithium base (n-butyllithium) to form a lithium carboxylate. This carboxylate is a powerful DMG. It chelates a second equivalent of n-BuLi, delivering the base specifically to the C4 position for a second deprotonation (lithiation), forming a stable dianion intermediate. This intermediate then reacts with the iodine electrophile precisely at the C4 position.[8]

G sub Thiophene-3-carboxylic acid carboxylate Lithium Thiophene-3-carboxylate (DMG Formation) sub->carboxylate 1. Deprotonation nBuLi1 n-BuLi (2.2 eq) nBuLi1->carboxylate I2 Iodine (I₂) product 4-Iodothiophene-3-carboxylic acid I2->product dianion Dilithiated Intermediate (ortho-Metalation) carboxylate->dianion 2. Directed Lithiation at C4 dianion->product 3. Electrophilic Quench

Figure 1. Mechanism of Directed ortho-Metalation.

Detailed Protocol for Scale-Up Synthesis

This section outlines the complete, three-stage process for synthesizing this compound.

G start Thiophene-3-carboxylic acid step1 Step 1: DoM & Iodination - n-BuLi, THF, -78 °C - I₂ quench start->step1 intermediate1 4-Iodothiophene-3-carboxylic acid step1->intermediate1 step2 Step 2: Reduction - BH₃·THF or LiAlH₄ intermediate1->step2 intermediate2 (4-Iodothiophen-3-yl)methanol step2->intermediate2 step3 Step 3: Oxidation - PCC or DMP intermediate2->step3 product This compound step3->product

Figure 2. Overall synthetic workflow.
Stage 1: Directed ortho-Iodination

Materials:

Reagent M.W. Amount Moles Purity
Thiophene-3-carboxylic acid 128.15 50.0 g 0.390 >98%
n-Butyllithium 64.06 366 mL 0.858 2.5 M in hexanes
Iodine (I₂) 253.81 109 g 0.429 >99.8%

| Tetrahydrofuran (THF) | - | 1.0 L | - | Anhydrous |

Protocol:

  • Reactor Setup: Equip a 2 L, three-necked, round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen.

  • Initial Charge: Charge the reactor with thiophene-3-carboxylic acid (50.0 g, 0.390 mol) and anhydrous THF (500 mL). Stir the resulting slurry.

  • Cooling: Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (2.5 M in hexanes, 366 mL, 0.858 mol, 2.2 eq) dropwise via a dropping funnel over 90 minutes, ensuring the internal temperature does not exceed -70 °C. A thick, pale-yellow precipitate will form.

  • Stirring: Stir the reaction mixture at -78 °C for an additional 2 hours.

  • Electrophilic Quench: Prepare a solution of iodine (109 g, 0.429 mol, 1.1 eq) in anhydrous THF (500 mL). Add this solution to the reaction mixture dropwise over 60 minutes at -78 °C.

  • Warm-up: Once the addition is complete, remove the cooling bath and allow the reaction to warm slowly to room temperature overnight.

  • Work-up: Cool the mixture to 0 °C and quench by the slow addition of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (500 mL) to consume excess iodine. Add 1 M HCl until the aqueous layer is acidic (pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 400 mL). Combine the organic layers, wash with brine (200 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture to yield 4-iodothiophene-3-carboxylic acid as a white to off-white solid.

  • Expected Yield: 85-95%

  • Purity (by NMR): >97%

Stage 2: Reduction of Carboxylic Acid to Alcohol

Materials:

Reagent M.W. Amount Moles Purity
4-Iodothiophene-3-carboxylic acid 254.04 84.0 g 0.331 >97%
Borane tetrahydrofuran complex - 400 mL 0.400 1.0 M in THF

| Tetrahydrofuran (THF) | - | 400 mL | - | Anhydrous |

Protocol:

  • Reactor Setup: Under a nitrogen atmosphere, charge a flame-dried 2 L flask with 4-iodothiophene-3-carboxylic acid (84.0 g, 0.331 mol) and anhydrous THF (400 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the borane-THF complex (1.0 M, 400 mL, 0.400 mol, 1.2 eq) dropwise over 60 minutes.

  • Reaction: After addition, remove the ice bath and stir the reaction at room temperature for 12-16 hours. Monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction back to 0 °C and slowly quench by the dropwise addition of methanol (50 mL), followed by 1 M HCl (100 mL). Stir for 30 minutes.

  • Extraction: Remove most of the THF under reduced pressure. Add water (300 mL) and extract with ethyl acetate (3 x 300 mL). Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution and brine, dry over MgSO₄, and concentrate to give the crude alcohol.

  • Purification: The product, (4-iodothiophen-3-yl)methanol, is typically a solid of sufficient purity for the next step. If needed, it can be recrystallized from hexanes/ethyl acetate.

  • Expected Yield: 90-98%

Stage 3: Oxidation of Alcohol to Aldehyde

Materials:

Reagent M.W. Amount Moles Purity
(4-Iodothiophen-3-yl)methanol 240.04 71.0 g 0.296 >95%
Pyridinium chlorochromate (PCC) 215.56 76.5 g 0.355 >98%
Dichloromethane (DCM) - 1.0 L - Anhydrous

| Silica Gel | - | 150 g | - | - |

Protocol:

  • Reactor Setup: Charge a 2 L flask with a slurry of PCC (76.5 g, 0.355 mol, 1.2 eq) and silica gel (150 g) in anhydrous DCM (500 mL).

  • Reagent Addition: Dissolve the alcohol (71.0 g, 0.296 mol) in anhydrous DCM (500 mL) and add it to the PCC slurry in one portion.

  • Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC. The mixture will turn into a dark, thick slurry.

  • Work-up: Upon completion, filter the entire reaction mixture through a short, thick pad of silica gel, eluting with additional DCM (1 L). This removes the chromium byproducts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel (eluting with a gradient of 5% to 15% ethyl acetate in hexanes) to afford the final product.

  • Expected Yield: 80-90%

  • Final Product: this compound, typically a pale yellow solid.

Troubleshooting and Scale-Up Safety

Issue Stage Potential Cause Recommended Solution
Low yield in DoM 1Incomplete lithiation due to moisture or poor quality n-BuLi.Ensure all glassware is rigorously dried. Titrate the n-BuLi solution before use to confirm its molarity.
Mixture of iodinated products 1Reaction temperature too high during lithiation, causing rearrangement.Maintain strict temperature control at -78 °C during n-BuLi addition and stirring.
Incomplete reduction 2Insufficient reducing agent or deactivation.Use a larger excess of the reducing agent (e.g., 1.5 eq). Ensure the starting material is fully dissolved.
Over-oxidation to carboxylic acid 3Reaction time too long or temperature too high. Use of a non-mild oxidant.Monitor the reaction closely by TLC and work up immediately upon completion. PCC is generally mild; for very sensitive substrates, consider Dess-Martin periodinane (DMP).

Safety Precautions:

  • n-Butyllithium: Extremely pyrophoric and reacts violently with water. Must be handled under an inert atmosphere (N₂ or Ar) using syringe/cannula techniques. Always wear fire-retardant lab coats and safety glasses.

  • Iodine: Sublimes to produce a vapor that is irritating to the eyes and respiratory system. Handle in a well-ventilated fume hood.

  • PCC: A toxic and carcinogenic chromium(VI) compound. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE). All chromium waste must be disposed of according to institutional hazardous waste protocols.

Conclusion

The described three-stage synthesis provides a reliable and highly regioselective pathway to this compound, a key intermediate for pharmaceutical library synthesis. By employing a Directed ortho-Metalation strategy, this protocol overcomes the significant regiochemical challenges associated with more direct synthetic approaches. The procedures have been optimized for high yield and purity, with clear considerations for process safety and troubleshooting, making this method well-suited for scale-up from the bench to pilot-plant quantities.

References

  • Bhuiyan, M. H. R., et al. (2019). Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 7), 1033–1039. [Link]

  • El-Ghezal, N., et al. (2010). Clean and Efficient Iodination of Thiophene Derivatives. Synthetic Communications, 40(16), 2396-2405. [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [Link]

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  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Myers, A. G. (n.d.). Directed Ortho Metalation. Andrew G. Myers Research Group, Harvard University. [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Wikipedia. [Link]

  • Snieckus, V. (n.d.). Directed (ortho) Metallation. University of Illinois Urbana-Champaign. [Link]

  • Khan, I., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14599–14616. [Link]

  • Saini, M. S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 4-Iodothiophene-3-carbaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for the purification of 4-iodothiophene-3-carbaldehyde via recrystallization. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during this critical purification step.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

My this compound is not dissolving in the chosen solvent, even with heating. What should I do?

Possible Cause: The solvent may be too non-polar for the compound, or you may have insoluble impurities. This compound possesses both a polar aldehyde group and a less polar iodothiophene ring, influencing its solubility.

Troubleshooting Steps:

  • Verify Solvent Choice: A good recrystallization solvent should dissolve the solute at elevated temperatures but not at room temperature.[1][2] For thiophene derivatives, solvents like ethanol, methanol, or solvent mixtures such as hexane/ethyl acetate are often employed.[3][4] Thiophene itself is soluble in organic solvents like ether and alcohol but insoluble in water.[5]

  • Increase Solvent Volume Incrementally: Add small portions of the hot solvent to your crude product until it dissolves.[6] Be cautious not to add an excessive amount, as this will reduce your final yield.[1][7]

  • Consider a Solvent Mixture: If a single solvent is ineffective, a binary solvent system can be used. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then add a "poor" solvent (in which it is less soluble) dropwise to the hot solution until it becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.[8][9]

  • Hot Filtration for Insoluble Impurities: If a significant portion of the solid remains undissolved even with additional hot solvent, you likely have insoluble impurities.[10] In this case, perform a hot gravity filtration to remove the solid impurities before allowing the filtrate to cool and crystallize.[6][10]

My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

Possible Cause: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[11] This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated to a great extent.[8][11] Oiling out can trap impurities, leading to a less effective purification.[11][12]

Troubleshooting Steps:

  • Reheat and Add More Solvent: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation level and then allow it to cool more slowly.[7][13]

  • Lower the Cooling Temperature: Try cooling the solution to a lower temperature, potentially using an ice bath, to encourage solidification.[14][15]

  • Change the Solvent System: The polarity difference between your compound and the solvent might be too large.[8] Experiment with a different solvent or a solvent pair.

  • Induce Crystallization (see question 3): Sometimes, inducing nucleation can bypass the oiling out phase.

The solution is clear even after cooling, and no crystals have formed. What are the next steps?

Possible Cause: The solution is likely not supersaturated, meaning too much solvent was used, or the solution requires a nucleation site to initiate crystal growth.[13]

Troubleshooting Steps:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[14][15] The microscopic scratches on the glass can provide nucleation sites for crystal formation.[16]

  • Add a Seed Crystal: If you have a small amount of pure this compound, add a tiny crystal to the solution.[14][15][17] This seed crystal will act as a template for other molecules to crystallize upon.

  • Reduce the Solvent Volume: If the above methods fail, it's highly probable that too much solvent was used.[13][16] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute, and then allow it to cool again.[7]

  • Cool to a Lower Temperature: Place the flask in an ice-water bath or even a salt-ice bath to further decrease the solubility of your compound.[14][15]

The recrystallization resulted in a very low yield. What went wrong?

Possible Cause: A low yield can result from several factors, including using too much solvent, cooling the solution too quickly, or premature crystallization during a hot filtration step.

Troubleshooting Steps:

  • Check the Mother Liquor: After filtering your crystals, you can check if a significant amount of product remains in the filtrate (mother liquor). Evaporating a small sample of the mother liquor should leave a solid residue if your compound is still present in significant quantities.[7] You can attempt to recover more product by concentrating the mother liquor and allowing it to cool again for a second crop of crystals.

  • Optimize Solvent Volume: In subsequent attempts, be meticulous about using the minimum amount of hot solvent required to dissolve the crude product.[6]

  • Ensure Slow Cooling: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.[7] Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Preheat Funnel for Hot Filtration: To prevent premature crystallization in the funnel during hot filtration, warm the funnel with steam or by washing it with hot solvent before filtering your solution.[10]

Quantitative Data Summary

SolventPolarityBoiling Point (°C)Suitability for this compound
WaterHigh100Likely a poor solvent due to the non-polar iodothiophene ring.[5]
EthanolHigh78Good candidate; often used for recrystallizing thiophene derivatives.[4]
MethanolHigh65Good candidate; often used for recrystallizing thiophene derivatives.[4]
Ethyl AcetateMedium77Potential "good" solvent in a binary mixture with a non-polar solvent.
DichloromethaneMedium40May be too good of a solvent at room temperature.[18]
TolueneLow111May be suitable, but care must be taken to avoid oiling out.
HexaneLow69Likely a "poor" solvent; good for use as an anti-solvent in a binary mixture.

Experimental Protocol: General Recrystallization Workflow

This protocol outlines a standard procedure for the recrystallization of this compound.

1. Solvent Selection:

  • Place a small amount of the crude solid in a test tube.

  • Add a few drops of the chosen solvent at room temperature. If the solid dissolves, the solvent is unsuitable.

  • If the solid does not dissolve, heat the test tube. If the solid dissolves upon heating and reappears upon cooling, the solvent is a good candidate.[2]

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected hot solvent and heat the mixture while swirling until the solid is completely dissolved.[1]

3. Decolorization (if necessary):

  • If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration (if necessary):

  • If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them.[10]

5. Crystallization:

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[6]

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Allow the crystals to dry completely to remove any residual solvent.

Visualizations

Recrystallization Troubleshooting Workflow

G cluster_troubleshooting Troubleshooting start Start: Crude This compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Cool Slowly hot_filtration->cool oiled_out Oiling Out? cool->oiled_out crystals_form Crystals Form? collect_crystals Collect Crystals (Vacuum Filtration) crystals_form->collect_crystals Yes induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal crystals_form->induce_crystallization No oiled_out->crystals_form No reheat_add_solvent Reheat and Add More Solvent oiled_out->reheat_add_solvent Yes end Pure Product collect_crystals->end induce_crystallization->cool reduce_solvent Reduce Solvent Volume (Boil off excess) induce_crystallization->reduce_solvent Still No Crystals reduce_solvent->cool reheat_add_solvent->cool

Caption: A flowchart illustrating the key decision points and troubleshooting steps in the recrystallization of this compound.

References

  • Nichols, L. (2022, April 7). 3.5E: Initiating Crystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Nichols, L. (2022, August 20). 3.5: Inducing Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Quora. (2018, May 7). How to induce crystallization in a supersaturated solution. Retrieved from [Link]

  • Mettler Toledo. Oiling Out in Crystallization. Retrieved from [Link]

  • Study.com. (n.d.). Give three (3) methods to induce crystallization when crystals are not forming from a saturated solution. Retrieved from [Link]

  • Chemical Education Xchange. (n.d.). Inducing Crystallization by Nucleation. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Takiyama, H., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, 23(8), 1642-1647.
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Williamson, K. L. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Creative Biolabs. (n.d.). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from [Link]

  • Wang, F., et al. (2017). Study on the Oiling-out and Crystallization for the Purification of Idebenone. Organic Process Research & Development, 21(3), 359-366.
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (2009). Process for the purification of thiophenes.
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Reddit. (2022, April 29). Recrystallization pointers. r/chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Retrieved from [Link]

  • Vu, Q. T., et al. (2018). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives...
  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]

  • Sharma, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1836-1867.
  • MH Chem. (2022, May 24). Recrystallization- Organic Chemistry Lab- purification [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylthiophene-3-carbaldehyde. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-thiophene carboxaldehyde. Retrieved from [Link]

  • 001CHEMICAL. (n.d.). 2-iodothiophene-3-carbaldehyde. Retrieved from [Link]

  • Vu, Q. T., et al. (2018). Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures.
  • Paudel, Y. N., et al. (2018). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molbank, 2018(4), M1016.
  • Imae, I., et al. (2014). Synthesis of Soluble Polythiophene Partially Containing 3,4-Ethylenedioxythiophene and 3-Hexylthiophene by Polycondensation.

Sources

Column chromatography conditions for purifying 4-Iodothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers and drug development professionals. This document provides in-depth, field-proven advice for the purification of 4-Iodothiophene-3-carbaldehyde using column chromatography. Our goal is to move beyond simple protocols and explain the underlying principles, enabling you to troubleshoot and optimize your separations effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound via silica gel chromatography?

The primary challenge stems from the dual nature of the molecule. The aldehyde functional group can be sensitive to the acidic nature of standard silica gel, potentially leading to side reactions like acetal formation if alcohol-based solvents are used.[1] Furthermore, the polar carbon-iodine bond and the aldehyde group can lead to strong interactions with the silica surface, causing peak tailing or, in worst-case scenarios, irreversible adsorption and degradation.[2]

Q2: What is the recommended stationary phase for this purification?

For most applications, standard flash-grade silica gel (SiO₂, 40-63 µm) is a good starting point due to its cost-effectiveness and resolving power.[3][4] However, given the potential for compound degradation on acidic silica, it is crucial to first assess its stability.[5] If degradation is observed (e.g., via a 2D TLC test), switching to a deactivated silica gel or an alternative stationary phase is recommended.[5][6]

Q3: How do I select the optimal mobile phase (eluent)?

Mobile phase selection is best guided by Thin Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for this compound.[7] This Rf value typically ensures good separation from impurities without requiring an excessively large volume of solvent for elution.

Common starting solvent systems for a molecule of this polarity include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane.[8][9]

Q4: My crude material contains a constitutional isomer. How can I improve their separation?

Separating constitutional isomers, such as this compound and 2-Iodothiophene-3-carbaldehyde, can be challenging due to their similar polarities.[10] Success often lies in exploiting subtle differences in their interaction with the stationary phase. Try less polar solvent systems (e.g., increasing the hexane percentage) to force a greater interaction with the silica, which can amplify small polarity differences. Using a solvent with different properties, like dichloromethane or toluene in place of ethyl acetate, can also alter selectivity and improve resolution.[1] If baseline separation is still not achieved, a high-performance liquid chromatography (HPLC) approach may be necessary.[11][12]

Troubleshooting Guide

Problem 1: My compound is streaking badly on the TLC plate and I'm getting significant tailing from my column.

  • Causality: Streaking and tailing are often caused by the acidic nature of the silica gel interacting too strongly with the polar aldehyde. The silanol groups (Si-OH) on the silica surface can form strong hydrogen bonds with your compound, slowing its release back into the mobile phase unevenly.[13]

  • Solution: Deactivate the Stationary Phase. The most common and effective solution is to add a small amount of a basic modifier to your eluent.

    • Triethylamine (Et₃N): Add 0.5-2% triethylamine to your chosen solvent system (e.g., 90:10:1 Hexane:EtOAc:Et₃N). The triethylamine will preferentially bind to the acidic silanol sites, effectively neutralizing the stationary phase and allowing your aldehyde to elute symmetrically.[1][13][14] This is particularly crucial for preventing degradation of acid-sensitive compounds.[14]

    • Pre-treatment: For very sensitive compounds, you can pre-treat the silica by flushing the packed column with a solvent system containing triethylamine before loading your sample.[14]

Problem 2: I ran the column, but I can't find my product in any of the fractions. Where did it go?

This is a common and frustrating issue with several potential causes.

  • Possibility A: Irreversible Adsorption/Decomposition. Your compound may have degraded on the acidic silica gel or is so strongly bound that it will not elute with your chosen solvent system.[5]

    • Diagnosis: Before running the column, perform a stability test. Spot your crude material on a TLC plate, let it sit for an hour, and then develop it. If you see a new spot at the baseline or a significant decrease in the product spot, your compound is likely unstable on silica. A 2D TLC, where the plate is run in a second dimension at 90 degrees to the first, is an excellent way to visualize on-plate degradation.[5][6]

    • Solution: If unstable, use a deactivated stationary phase like basic alumina or Florisil.[5] Alternatively, use the triethylamine-modified eluent described above.[2][14]

  • Possibility B: Eluted in the Solvent Front. If your initial eluent was too polar, the compound may have eluted immediately with the solvent front in the very first fractions.[5] Always collect and check the first few fractions, even if you don't expect your product yet.

  • Possibility C: Dilution. The fractions may be so dilute that your product is undetectable by TLC.[5] Try concentrating a few fractions in the expected elution range and re-spotting on a TLC plate.

Problem 3: The separation on my column is much worse than what I saw on my TLC plate.

  • Causality: This discrepancy usually points to issues with column packing or sample loading. An improperly packed column will have channels and cracks, leading to a non-uniform solvent front and broad, overlapping bands.[14] Overloading the column with too much crude material is another common culprit.

  • Solution: Proper Packing and Loading.

    • Packing: Pack the column as a slurry to ensure a homogenous and dense bed. Tap the column gently during packing to settle the silica and remove air bubbles.

    • Sample Loading: The sample should be loaded in the narrowest possible band.

      • Wet Loading: Dissolve the crude material in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully pipette it onto the top of the column.[15]

      • Dry Loading: If your compound has poor solubility in the eluent, use the dry loading technique. Dissolve the crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel (2-3 times the mass of your crude), and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of your packed column.[14][15] This method often provides superior resolution.

Data Summary Table

ParameterRecommendationRationale
Stationary Phase Silica Gel (40-63 µm)Standard, high-resolution media.[3]
Deactivated Silica or AluminaFor acid-sensitive compounds to prevent degradation.[2][5]
Mobile Phase (TLC) Hexane / Ethyl AcetateGood starting point for moderate polarity compounds.
Hexane / DichloromethaneOffers different selectivity which may aid isomer separation.[8]
Target Rf 0.25 - 0.35Optimal balance between separation and elution volume.[7]
Mobile Phase Additive 0.5 - 2% Triethylamine (Et₃N)Neutralizes acidic silica, preventing tailing and degradation.[1][13]
Loading Method Dry LoadingRecommended for compounds with low solubility in the eluent; improves resolution.[14][15]

Experimental Protocol: Flash Chromatography on Deactivated Silica

This protocol assumes initial TLC analysis has determined an optimal eluent system (e.g., 85:15 Hexane:Ethyl Acetate) that gives an Rf of ~0.3.

  • Eluent Preparation: Prepare a sufficient volume of your mobile phase. To this, add triethylamine to a final concentration of 1% (v/v). This is your "deactivating eluent."

  • Column Packing:

    • Select a column with a diameter appropriate for your sample size (a general rule is a 20:1 to 100:1 ratio of silica:crude material by weight).

    • Prepare a slurry of silica gel in the deactivating eluent.

    • Pour the slurry into the column and use gentle air pressure or a pump to pack it evenly, ensuring no air bubbles are trapped.

  • Column Equilibration: Once packed, run 2-3 column volumes of the deactivating eluent through the silica bed. This ensures the entire stationary phase is neutralized before the sample is introduced.[14]

  • Sample Preparation (Dry Loading):

    • Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (approx. 2-3x the mass of your crude material) to this solution.

    • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

  • Sample Loading:

    • Drain the eluent from the column until it is level with the top of the silica bed.

    • Carefully add the silica-adsorbed sample as a uniform layer on top of the packed bed.

    • Gently add a protective layer of sand (approx. 1 cm) over your sample layer.

  • Elution:

    • Carefully fill the column with the deactivating eluent.

    • Apply positive pressure (using a flash chromatography system or regulated air line) to achieve a steady flow rate.

    • Begin collecting fractions immediately. The size of the fractions should be appropriate for the column size.

  • Fraction Analysis:

    • Monitor the elution process by spotting fractions onto TLC plates.

    • Visualize the spots using a UV lamp (254 nm).

    • Combine the fractions that contain your pure product.

  • Solvent Removal: Remove the solvent (and the volatile triethylamine) from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified this compound.

Workflow Diagram

G cluster_prep Preparation & Optimization cluster_main Purification Workflow cluster_analysis Analysis & Isolation Crude Crude Material TLC 1. TLC Analysis (Find Eluent for Rf ~0.3) Crude->TLC Assess 2. Assess Stability (2D TLC) TLC->Assess Prep_Eluent 3. Prepare Eluent (+ 1% Et3N) Assess->Prep_Eluent Proceed if stable, add Et3N as precaution Pack 4. Pack Column (Slurry Method) Prep_Eluent->Pack Equilibrate 5. Equilibrate Column Pack->Equilibrate DryLoad 6. Dry Load Sample Equilibrate->DryLoad Elute 7. Elute & Collect Fractions DryLoad->Elute Analyze 8. Analyze Fractions (TLC) Elute->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Evap 10. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Column chromatography workflow for purifying this compound.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Google Patents. Process For The Iodination Of Aromatic Compounds (US20120041224A1).
  • HPLC Troubleshooting Guide. Available from: [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Available from: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]

  • Khan Academy. Column chromatography. Available from: [Link]

  • Columbia University. Column chromatography. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • Guisnet, A., et al. (1995). HPLC of Structural Isomers Using Cyclodextrin- Poly(vinylamine)
  • Liu, H., et al. (2007). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 733-737. Available from: [Link]

  • Bull, J. A., et al. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments, (87), 51475. Available from: [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta, 13(674). Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). Available from: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available from: [Link]

  • Organic Syntheses. Visible-Light-Promoted C-S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. Available from: [Link]

  • Jackson, A., et al. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Molecules, 27(23), 8206. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information For. Available from: [Link]

  • ResearchGate. What is the best solvent for purifying aldehyde in a column chromatography?. (2014). Available from: [Link]

  • Esteve, C., et al. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available from: [Link]

  • Chemistry LibreTexts. Thin Layer Chromatography. Available from: [Link]

  • Reddit. r/chemhelp - What compounds are unstable in a silica gel column (chromatography). (2016). Available from: [Link]

  • HETEROCYCLES. SILICA GEL-ASSISTED PREPARATION OF (BROMO)(CHLORO)(IODO)BENZO[b]THIOPHENES. (2018). Available from: [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available from: [Link]

  • ResearchGate. When is basification of silica gel required, before using Column chromatography?. (2014). Available from: [Link]

  • 001CHEMICAL. 2-iodothiophene-3-carbaldehyde. Available from: [Link]

  • The Good Scents Company. 3-thiophene carboxaldehyde. Available from: [Link]

  • PubChem. 3-Thiophenecarboxaldehyde. Available from: [Link]

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Technical Support Center: Synthesis of 4-Iodothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex synthetic challenges, this Technical Support Center guide is dedicated to the meticulous synthesis of 4-Iodothiophene-3-carbaldehyde. As a Senior Application Scientist, my goal is to provide you, my fellow researchers and developers, with a blend of foundational knowledge and field-tested insights to navigate the common hurdles in this synthesis. We will dissect the formation of key impurities, troubleshoot experimental anomalies, and establish robust protocols for obtaining a product of the highest purity.

This guide is structured as an interactive troubleshooting resource. We will explore the most common synthetic pathways and address the specific impurities and challenges associated with each.

Part 1: Frequently Asked Questions (FAQs) - The Usual Suspects

This section covers the most common initial questions regarding impurities in the synthesis of this compound.

Q1: I've just completed my synthesis. What are the most probable impurities in my crude product?

A1: The impurities in your crude product are almost entirely dependent on your chosen synthetic route. However, regardless of the method, you can generally expect to find:

  • Unreacted Starting Materials: Primarily 3-iodothiophene or a di-halogenated precursor.

  • Isomeric Byproducts: Such as 3-iodothiophene-2-carbaldehyde, 3-iodothiophene-5-carbaldehyde, or 2-iodothiophene-3-carbaldehyde, arising from non-selective reactions or rearrangement.

  • Solvent and Reagent Residues: Residual N,N-Dimethylformamide (DMF), and byproducts from organolithium reagents are common.

  • Dehalogenated Species: Thiophene-3-carbaldehyde, where the iodine has been replaced by a proton.

The table below summarizes the most common impurities based on the synthetic pathway.

ImpurityLikely Synthetic Route(s)Formation MechanismIdentification (1H NMR)
3-Iodothiophene Both Lithiation & Vilsmeier-HaackIncomplete reaction.Distinct aromatic signals, absence of aldehyde proton.
3-Iodothiophene-2-carbaldehyde Both, more common in Vilsmeier-HaackNon-regioselective formylation.[1]Aldehyde proton (~10 ppm), two aromatic doublets.
Thiophene-3-carbaldehyde LithiationPremature quenching of the lithiated intermediate by trace protons (e.g., from moisture).Aldehyde proton (~9.9 ppm), characteristic thiophene proton signals without iodine's influence.[2][3]
2,4-Diiodothiophene Lithiation (if starting from 3-iodothiophene)"Halogen dance" rearrangement where the lithium intermediate isomerizes.[4]Complex aromatic region, absence of aldehyde proton.
n-Butylthiophene LithiationReaction of the lithiated intermediate with n-butyl bromide (a byproduct of n-BuLi).Aliphatic signals (~0.9, 1.4, 2.8 ppm), aromatic signals.
Phosphorus Byproducts Vilsmeier-HaackHydrolyzed remnants of the POCl3 reagent.Often insoluble or removed during aqueous workup; can be checked by 31P NMR if necessary.
Q2: My 1H NMR spectrum shows multiple aldehyde peaks around 9.8-10.1 ppm. What am I looking at?

A2: The presence of multiple signals in the aldehyde region is a classic indicator of isomeric impurities. The chemical environment of the aldehyde proton is highly sensitive to the substitution pattern on the thiophene ring.

  • This compound (Desired Product): You will typically see the aldehyde proton as a singlet and two doublets in the aromatic region for the thiophene protons.

  • 3-Iodothiophene-2-carbaldehyde (Isomer): This common impurity will also show an aldehyde proton, but the coupling patterns of the two adjacent thiophene protons will be different.[5]

  • 4-Iodothiophene-2-carbaldehyde (Isomer): Another possible isomer, which would present a unique set of aromatic proton signals.[6]

To definitively identify these species, a combination of 1D/2D NMR (like COSY and NOESY) and comparison with literature data or commercially available standards is the most reliable approach.

Q3: The color of my product is darker than expected (e.g., brown or black), and it seems to degrade upon standing. What causes this instability?

A3: Iodinated aromatic compounds, particularly electron-deficient ones like aldehydes, can be sensitive to light and air. The dark color suggests the formation of trace amounts of elemental iodine (I2) due to decomposition. This can be exacerbated by residual acidic impurities from the workup (e.g., from a Vilsmeier-Haack reaction). Storing the purified compound under an inert atmosphere (Nitrogen or Argon), in the dark, and at a low temperature (2-8°C) is crucial for long-term stability.[7]

Part 2: Troubleshooting Guide for Specific Synthetic Routes

Let's delve into the specifics of the two primary synthetic pathways and troubleshoot the issues you are most likely to encounter.

Route A: Lithiation and Formylation of 3-Iodothiophene

This common and powerful method involves the lithium-halogen exchange of 3-iodothiophene with an organolithium reagent (e.g., n-BuLi) at low temperatures, followed by quenching with an electrophile like DMF.[8][9]

cluster_0 Lithiation Route 3-Iodothiophene 3-Iodothiophene Intermediate 3-Thienyllithium 3-Iodothiophene->Intermediate -78 °C, THF n-BuLi n-BuLi n-BuLi->Intermediate Product This compound Intermediate->Product 1. DMF 2. Aqueous Workup DMF DMF DMF->Product

Caption: Workflow for the Lithiation-Formylation Synthesis.

A: This is a frequent issue, almost always pointing to a problem with the generation of the crucial 3-thienyllithium intermediate. Here is a diagnostic workflow to pinpoint the cause.

Start Low Yield & High SM Recovery Q_BuLi Was the n-BuLi titrated recently? Start->Q_BuLi A_BuLi_No Inactive Reagent: n-BuLi degrades over time. Re-titer or use fresh stock. Q_BuLi->A_BuLi_No No Q_Anhydrous Were solvents & glassware rigorously dried? Q_BuLi->Q_Anhydrous Yes Success Problem Identified A_BuLi_No->Success A_Anhydrous_No Proton Contamination: Organolithiums are strong bases and react instantly with water. [10] Dry THF and flame-dry glassware. Q_Anhydrous->A_Anhydrous_No No Q_Temp Was the temperature maintained at -78 °C during addition? Q_Anhydrous->Q_Temp Yes A_Anhydrous_No->Success A_Temp_No Side Reactions: At higher temperatures, side reactions like reaction with THF can occur. [9] Maintain strict temperature control. Q_Temp->A_Temp_No No Q_Temp->Success Yes (Check other parameters) A_Temp_No->Success

Caption: Troubleshooting Low Yield in Lithiation Reactions.

Causality Explained: Organolithium reagents are exceptionally reactive and sensitive.[10] The success of this reaction hinges on creating an environment free of electrophiles other than your intended DMF quencher.

  • Reagent Potency: n-Butyllithium solutions degrade with age and exposure to air/moisture. An inaccurate concentration leads to under-dosing and incomplete conversion. Always use freshly titrated or newly purchased n-BuLi.

  • Anhydrous Conditions: Any trace moisture in your solvent (THF), starting material, or on the glassware surface will protonate and destroy the organolithium reagent before it can undergo the lithium-halogen exchange. Solvents must be rigorously dried (e.g., over sodium/benzophenone), and glassware should be flame-dried under vacuum or oven-dried.[9]

  • Temperature Control: The 3-thienyllithium intermediate can be unstable at higher temperatures. Maintaining a temperature of -78 °C (a dry ice/acetone bath) is critical to prevent decomposition and side reactions.[9]

A: The formation of thiophene-3-carbaldehyde is a direct result of the 4-lithio-3-iodothiophene intermediate being quenched by a proton source instead of DMF. This is mechanistically similar to the issues causing low yield. The key is to ensure that after the lithiation is complete, the first electrophile the intermediate encounters is DMF.

  • Protocol Validation: Ensure your DMF is anhydrous. While less critical than the THF, wet DMF can contribute to this side product.

  • Quenching Procedure: Add the lithiated species to the DMF (inverse addition) rather than adding DMF to the reaction flask. This ensures the organolithium is always the limiting reagent during the quench, minimizing its exposure to potential proton sources.

Route B: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution where a Vilsmeier reagent (formed from a substituted amide like DMF and an activating agent like POCl₃) formylates an electron-rich ring.[11][12] While 3-iodothiophene is not exceptionally electron-rich, this reaction is still a viable pathway.

cluster_1 Vilsmeier-Haack Route DMF_POCl3 DMF + POCl3 Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(Me)2]+ DMF_POCl3->Vilsmeier_Reagent Formation Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Electrophilic Attack 3-Iodothiophene 3-Iodothiophene 3-Iodothiophene->Iminium_Intermediate Product This compound Iminium_Intermediate->Product Hydrolysis

Caption: Key Stages of the Vilsmeier-Haack Reaction.

A: Regioselectivity in the Vilsmeier-Haack formylation of 3-substituted thiophenes is a well-documented challenge.[1] The electrophile can attack either the C2 or C5 position, which are both activated by the sulfur atom. The directing effect of the 3-iodo substituent is weak.

  • Steric Hindrance: The Vilsmeier reagent is sterically bulky.[13] While the C2 position is electronically favored for electrophilic attack on a thiophene ring, the adjacent iodine at C3 creates significant steric hindrance. This often directs the formylation to the less hindered C5 position, yielding 3-iodothiophene-5-carbaldehyde. Formylation at C4 is generally not observed in this reaction.

  • Improving Selectivity: Unfortunately, achieving high selectivity for the 4-position on a 3-iodothiophene via the Vilsmeier-Haack reaction is exceptionally difficult and not a recommended route. This method is better suited for producing 2- or 5-formylated thiophenes. For the synthesis of this compound, the lithiation route is mechanistically superior for ensuring regiochemical purity.

A: The Vilsmeier-Haack reaction leaves you with a strongly acidic and often viscous mixture containing the intermediate iminium salt. A careful workup is essential to hydrolyze the salt to the aldehyde and avoid product degradation.

  • Step 1: Quenching: Slowly and carefully pour the reaction mixture onto a large amount of crushed ice. This hydrolyzes the reactive phosphorus chlorides and the iminium salt. This step is highly exothermic; perform it in a large beaker within an ice bath.

  • Step 2: Basification: After the initial quench, the solution will be strongly acidic. Slowly add a cooled solution of sodium hydroxide or sodium carbonate with vigorous stirring until the pH is neutral or slightly basic (pH 7-8). This neutralizes the acids and liberates the aldehyde.

  • Step 3: Extraction: Extract the aqueous mixture thoroughly with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Step 4: Washing: Wash the combined organic layers with water and then brine to remove residual salts.[14]

  • Step 5: Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Pro-Tip: If you encounter emulsions during extraction, adding more brine can help break them. Patience during the slow, cold neutralization step is key to a clean workup.

Part 3: Purification Protocols

Regardless of the synthetic route, rigorous purification is necessary to isolate pure this compound.

Protocol 1: Flash Column Chromatography

This is the most effective method for separating the desired product from isomers and non-polar impurities.

  • Slurry Preparation: Adsorb the crude oil or solid onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using a non-polar solvent system (e.g., hexanes or petroleum ether).

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) to remove highly non-polar impurities like n-butylthiophene or unreacted starting materials.

  • Gradient Elution: Gradually increase the polarity of the eluent by adding ethyl acetate or dichloromethane. A typical gradient might be from 0% to 10% ethyl acetate in hexanes. The desired product is significantly more polar than the starting material and many byproducts.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify and combine the pure product fractions.

Protocol 2: Recrystallization

If the product obtained after chromatography is a solid and still contains minor impurities, recrystallization can be an excellent final polishing step.

  • Solvent Selection: Choose a solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures. A mixture like ethanol/water or hexane/ethyl acetate often works well.

  • Dissolution: Dissolve the solid in the minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

By applying these troubleshooting principles and purification protocols, you can consistently overcome the common challenges in the synthesis of this compound and achieve a high degree of purity in your final product.

References

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from orgsyn.org. URL: [Link]

  • ResearchGate. (2018). Mechanism of the lithium–iodine exchange in an iodothiophene. Retrieved from ResearchGate. URL: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information For - The Royal Society of Chemistry. Retrieved from The Royal Society of Chemistry. URL: [Link]

  • Organic Chemistry Portal. (n.d.). Formylation - Common Conditions. Retrieved from organic-chemistry.org. URL: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from researchgate.net. URL: [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from Wikipedia. URL: [Link]

  • Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (n.d.). Retrieved from ias.ac.in. URL: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from organic-chemistry.org. URL: [Link]

  • American Chemical Society. (2024). Lithiation Reaction. Retrieved from American Chemical Society. URL: [Link]

  • Reddit. (2022). Vilsmeier Haack Reaction. Retrieved from Reddit. URL: [Link]

  • National Institutes of Health. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Retrieved from NIH. URL: [Link]

  • ResearchGate. (2001). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. Retrieved from ResearchGate. URL: [Link]

  • ResearchGate. (2015). Clean and Efficient Iodination of Thiophene Derivatives. Retrieved from ResearchGate. URL: [Link]

  • International Union of Crystallography. (2019). Some chalcones derived from thio-phene-3-carbaldehyde: synthesis and crystal structures. Retrieved from iucr.org. URL: [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Retrieved from MDPI. URL: [Link]

  • National Institutes of Health. (2019). Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. Retrieved from NIH. URL: [Link]

  • ResearchGate. (2004). Lithiation and Side-Chain Substitution of 3-Alkyl-1H-Quinoxalin-2-ones. Retrieved from ResearchGate. URL: [Link]

  • MDPI. (n.d.). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Retrieved from MDPI. URL: [Link]

  • Organic Chemistry Portal. (2016). Domino Synthesis of Tetrasubstituted Thiophenes from 1,3-Enynes with Mercaptoacetaldehyde. Retrieved from organic-chemistry.org. URL: [Link]

  • ResearchGate. (2011). Synthesis of 3-iodothiophene by coordination catalysis, and analogous iodination and coupling reaction. Retrieved from ResearchGate. URL: [Link]

  • Google Patents. (n.d.). Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor. Retrieved from Google Patents.
  • NIST. (n.d.). 3-Thiophenecarboxaldehyde. Retrieved from NIST WebBook. URL: [Link]

  • National Institutes of Health. (n.d.). 3-Thiophenecarboxaldehyde. Retrieved from PubChem. URL: [Link]

  • National Institutes of Health. (n.d.). 4-Methylthiophene-3-carbaldehyde. Retrieved from PubChem. URL: [Link]

  • RSC Publishing. (n.d.). Facile preparation of 3,5-disubstituted-4-aminothiophene-2-carbaldehyde from a novel unexpected domino reaction of vinyl azides and 1,4-dithiane-2,5-diol. Retrieved from RSC Publishing. URL: [Link]

Sources

Side reactions to avoid during the iodination of thiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the iodination of thiophene-3-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this specific electrophilic aromatic substitution. Here, we address common experimental challenges, provide troubleshooting advice, and explain the mechanistic principles to help you avoid unwanted side reactions and optimize your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a mixture of 2-iodo and 5-iodo-thiophene-3-carbaldehyde. How can I improve the regioselectivity?

A1: This is a classic challenge of regioselectivity in substituted thiophenes.

The thiophene ring is activated towards electrophilic substitution, with the C2 and C5 positions being the most electron-rich and sterically accessible. The sulfur atom's lone pairs stabilize the positive charge in the reaction intermediate (the sigma complex) more effectively when substitution occurs at these alpha-positions compared to the beta-positions (C3 and C4).[1] However, the C3-carbaldehyde group is an electron-withdrawing group and acts as a meta-director. This creates a competing electronic effect.

  • Sulfur (Heteroatom Effect): Strongly directs electrophiles to the C2 and C5 positions.

  • Formyl Group (Substituent Effect): Deactivates the ring and directs incoming electrophiles to the C5 position (which is meta to the C3-aldehyde).

The C2 position is sterically more hindered due to its proximity to the aldehyde. Therefore, substitution at C5 is generally favored, but a mixture is often obtained.

Troubleshooting & Optimization:

  • Choice of Iodinating Agent: Milder, bulkier reagents can enhance selectivity for the less-hindered C5 position. N-Iodosuccinimide (NIS) is often a superior choice to harsher reagents like I2/oxidant systems for achieving higher regioselectivity.[2][3]

  • Solvent and Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can often improve selectivity by favoring the thermodynamically more stable product.[4] The choice of solvent can also play a role; solvents like ethanol, acetic acid, or chloroform are commonly used.[2][4]

  • Catalyst: The addition of a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA), can activate NIS and drive the reaction to completion, sometimes influencing the isomeric ratio.[2][5]

Q2: I'm observing a significant amount of di-iodinated product (2,5-diiodo-thiophene-3-carbaldehyde). How can I prevent this over-iodination?

A2: The formation of di-iodinated species is a common side reaction, especially since the first iodine atom introduced is only weakly deactivating.

Once the first iodine is added (e.g., at C5), the ring is still sufficiently activated to react with a second equivalent of the electrophile at the remaining alpha-position (C2).

Troubleshooting & Optimization:

  • Control Stoichiometry: This is the most critical parameter. Use a slight excess, but no more than 1.0 to 1.1 equivalents of your iodinating agent (e.g., NIS). Using a large excess (e.g., 2.2 equivalents) is a strategy specifically employed to synthesize the di-iodinated product.[2]

  • Reaction Time and Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent the slower, subsequent iodination of the mono-iodinated product.

  • Reverse Addition: Consider adding the iodinating agent portion-wise or as a solution over time to maintain a low concentration in the reaction mixture, which can suppress the second iodination.

Visualizing Reaction Pathways

The following diagram illustrates the desired reaction to form 5-iodo-thiophene-3-carbaldehyde and the competing side reactions of over-iodination and incorrect regiochemistry.

IodinationPathways cluster_start Starting Material cluster_products Potential Products Thio3CHO Thiophene-3-carbaldehyde Desired 5-Iodo-thiophene-3-carbaldehyde (Desired Product) Thio3CHO->Desired Electrophilic Substitution (C5) Side1 2-Iodo-thiophene-3-carbaldehyde (Regioisomer) Thio3CHO->Side1 Electrophilic Substitution (C2) Side2 2,5-Diiodo-thiophene-3-carbaldehyde (Over-iodination) Desired->Side2 Second Iodination (C2) Side1->Side2 Second Iodination (C5)

Caption: Reaction pathways in the iodination of thiophene-3-carbaldehyde.

Q3: My reaction is sluggish or shows no conversion. What are the likely causes?

A3: Poor conversion is typically due to insufficient electrophilicity of the iodinating agent or deactivation of the thiophene ring.

The formyl group at the C3 position is electron-withdrawing, which deactivates the thiophene ring towards electrophilic substitution compared to unsubstituted thiophene.[2] Thiophenes with powerful electron-withdrawing groups may not react under standard conditions.[2]

Troubleshooting & Optimization:

  • Activating the Iodinating Agent: If you are using N-Iodosuccinimide (NIS), the reaction often requires a catalytic amount of a strong acid like p-toluenesulfonic acid (PTSA) or trifluoroacetic acid (TFA) to generate a more potent electrophilic iodine species.[2][6]

  • Alternative Reagents: For deactivated systems, a more powerful iodinating system might be necessary. Historically, reagents like iodine in the presence of mercuric oxide (HgO) have been used, as they provide neutral and mild conditions suitable for various heterocycles.[7][8][9] However, due to the toxicity of mercury, this method is often avoided. Systems like I2/NaIO4 in concentrated H2SO4 are very powerful but may be too harsh for the aldehyde functionality.[5]

  • Check Reagent Quality: Ensure your NIS is pure and has been stored correctly, away from light and moisture. Decomposition can lead to reduced reactivity.

Recommended Protocol: Selective Mono-iodination using NIS

This protocol is optimized for the selective synthesis of 5-iodo-thiophene-3-carbaldehyde, minimizing di-iodination and favoring the C5 regioisomer.

Materials:

  • Thiophene-3-carbaldehyde

  • N-Iodosuccinimide (NIS) (1.05 eq.)

  • p-Toluenesulfonic acid (PTSA) (0.1 eq.)

  • Ethanol (or Acetic Acid/Chloroform)

  • Saturated aqueous Sodium Thiosulfate (Na2S2O3)

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve thiophene-3-carbaldehyde (1.0 eq.) in ethanol (approx. 0.2-0.5 M concentration).

  • Reagent Addition: Add N-Iodosuccinimide (1.05 eq.) to the solution, followed by the catalytic amount of PTSA (0.1 eq.).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 10-30 minutes.[2]

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to consume any unreacted iodine and NIS. Stir for 5 minutes.

  • Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel to isolate the pure 5-iodo-thiophene-3-carbaldehyde.

Summary of Iodinating Systems

Iodinating SystemTypical ConditionsAdvantagesDisadvantages & Side Reactions
NIS / cat. Acid EtOH or AcOH, 0°C to RTHigh selectivity, mild conditions, fast reaction times.[2]Requires acid catalyst; risk of over-iodination if stoichiometry is not controlled.
I₂ / HgO Benzene or CH₂Cl₂, RTNeutral conditions, effective for many heterocycles.[8][9]Highly toxic mercury waste, vigorous shaking may be required.[8]
I₂ / HIO₃ or NaIO₄ H₂SO₄, 0°C to RTPowerful system for deactivated arenes.Harsh acidic conditions can degrade the aldehyde; low selectivity.[5]
Iodine Monochloride (ICl) CH₂Cl₂, RTHighly reactive iodinating agent.Can lead to chlorination as a side product; difficult to control selectivity.[5]

References

  • Bédard, A.-C., et al. (2010). Clean and Efficient Iodination of Thiophene Derivatives. Synlett, 2010(18), 2793-2797. Available from: [Link]

  • ResearchGate. (n.d.). Clean and Efficient Iodination of Thiophene Derivatives | Request PDF. Available from: [Link]

  • Fagnou, K., et al. (2011). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. ResearchGate. Available from: [Link]

  • Detty, M. R., & Hays, D. S. (2000). Regioselective electrophilic formylation — 3-substituted thiophenes as a case study. ElectronicsAndBooks. Available from: [Link]

  • Zubkov, E. A., et al. (1998). On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites. Molbank. Available from: [Link]

  • StudySmarter. (n.d.). Electrophilic Substitution Reactions. Available from: [Link]

  • NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Available from: [Link]

  • Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS). Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Available from: [Link]

  • Benson, W. R., & Pohland, A. E. (1965). N-Iodosuccinimide. Organic Syntheses. Available from: [Link]

  • Mal, D.R. (2013). Mod-31 Lec-35 Thiophene Synthesis. YouTube. Available from: [Link]

  • Racys, D. T., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters. Available from: [Link]

  • Minnis, W. (1931). 2-Iodothiophene. Organic Syntheses. Available from: [Link]

  • ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives. Available from: [Link]

  • Wikipedia. (n.d.). Thiophene. Available from: [Link]

  • Orito, K., et al. (n.d.). Regioselective iodination of 1-aza-, 1-oxa- or 1-thia-benzocyclic compounds with mercury(II) oxide and iodine. Available from: [Link]

  • G. K. Surya Prakash, et al. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. National Institutes of Health. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. Available from: [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling Yield with 4-Iodothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-iodothiophene-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the yield and efficiency of their synthetic routes. Here, we will delve into common challenges and provide actionable, evidence-based solutions in a direct question-and-answer format.

Troubleshooting Guide & FAQs

Low or No Product Formation

Question 1: I am not seeing any product formation in my Suzuki coupling with this compound. What are the likely causes?

Answer: The absence of product can stem from several factors, primarily related to catalyst activity, the integrity of your reagents, or suboptimal reaction conditions.[1] The aldehyde group on the thiophene ring can also introduce specific challenges.

  • Catalyst Inactivation: Palladium catalysts are sensitive to oxygen.[1] Inadequate degassing of your solvent and reaction mixture is a common reason for catalyst death. The active Pd(0) species can be oxidized to an inactive state, halting the catalytic cycle.

  • Reagent Quality: The purity of your this compound, and especially your boronic acid or ester, is critical. Boronic acids can degrade over time through processes like protodeboronation, particularly if they are heteroaromatic.[2][3]

  • Ineffective Base or Solvent System: The base is crucial for activating the boronic acid for the transmetalation step.[4] Its effectiveness is highly dependent on the solvent.[5] Poor solubility of the base can stall the reaction.

  • Low Reaction Temperature: While aryl iodides are generally reactive, some Suzuki couplings require sufficient thermal energy to overcome activation barriers.[6]

Common Side Reactions and Byproducts

Question 2: I'm observing significant byproduct formation, which is complicating purification and lowering my yield. What are the most common side reactions and how can I minimize them?

Answer: With this compound, the primary undesired side reactions are dehalogenation of the starting material and protodeboronation or homocoupling of the boronic acid.

  • Dehalogenation: This is where the iodine atom on the thiophene is replaced by a hydrogen atom.[7][8] This side reaction is often promoted by the presence of palladium-hydride (Pd-H) species, which can form from reactions with the base, solvent (especially alcohols), or trace water.[8] Aryl iodides are particularly susceptible to dehalogenation.[8]

  • Protodeboronation: This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced with a C-H bond.[2] This is a very common issue with heteroaryl boronic acids and is often base-catalyzed.[3][9]

  • Homocoupling: This involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl species.[7] This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[7]

To mitigate these, consider the following:

  • For Dehalogenation: Use a milder base, lower the reaction temperature, or employ a more efficient catalyst system that favors cross-coupling.[1]

  • For Protodeboronation: Use anhydrous conditions with a base like K₃PO₄.[10] Alternatively, using more stable boronic esters (e.g., pinacol or MIDA esters) can help by providing a slow release of the boronic acid.[2][3]

  • For Homocoupling: Ensure thorough degassing of your reaction mixture to remove oxygen.[7] Using a Pd(0) precatalyst can also be beneficial.[10]

Optimization of Reaction Parameters

Question 3: How do I choose the optimal catalyst, ligand, base, and solvent for my reaction?

Answer: The choice of reaction components is critical for a successful Suzuki coupling. There is no single "best" set of conditions, as the optimal choice depends on the specific boronic acid you are using.

Catalyst and Ligand Selection

The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For a substrate like this compound, which is an electron-deficient heteroaryl halide, a variety of catalyst systems can be effective.

Catalyst SystemLigand TypeKey AdvantagesConsiderations
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Commercially available and widely used.[11]Can be less active for challenging couplings.
Pd(OAc)₂ + LigandPalladium(II) acetateRequires in situ reduction to Pd(0).Ligand choice is critical for success.
Pd₂(dba)₃ + LigandTris(dibenzylideneacetone)dipalladium(0)A common and effective Pd(0) source.Air-sensitive.
Buchwald Precatalysts (e.g., SPhos, XPhos)Bulky, electron-rich phosphinesHigh activity, often allowing for lower catalyst loadings and milder reaction temperatures.[12]Can be more expensive.
NHC-Pd Complexes (e.g., PEPPSI)N-Heterocyclic CarbenesHighly active and stable catalysts.[13]

Expert Insight: For heteroaryl substrates, bulky and electron-rich phosphine ligands like SPhos or XPhos often provide excellent results by promoting the desired catalytic cycle and minimizing side reactions.[12]

Base and Solvent Selection

The interplay between the base and solvent is crucial. The base must be sufficiently soluble to be effective.

BaseCommon SolventsNotes
K₂CO₃, Na₂CO₃Dioxane/H₂O, THF/H₂O, Toluene/H₂OA common and effective choice. The aqueous phase helps to dissolve the inorganic base.[10][11]
K₃PO₄Toluene, Dioxane (often anhydrous)A stronger base that can be effective in anhydrous conditions, which can help to suppress protodeboronation.[10]
Cs₂CO₃Dioxane/H₂O, THF/H₂OA highly effective but more expensive base.[14]
Organic Bases (e.g., Et₃N)DMF, THFCan be useful in certain cases, particularly when substrate is base-sensitive.

Expert Insight: A biphasic solvent system like dioxane/water or THF/water is often a good starting point as it aids in dissolving both the organic substrates and the inorganic base.[6][15] However, if dehalogenation is a significant issue, minimizing the amount of water can be beneficial.[16]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a robust starting point. Optimization of the ligand, base, and solvent may be necessary for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 5:1 ratio)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[17]

Visual Guides

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products A Pd(0)L_n B Ar-Pd(II)L_n(I) A->B Oxidative Addition C Ar-Pd(II)L_n(Ar') B->C Transmetalation C->A Reductive Elimination P Coupled Product (Ar-Ar') C->P D [Ar-B(OH)₂-Base]⁻ D->C R1 4-Iodothiophene-3- carbaldehyde (Ar-I) R1->B R2 Boronic Acid (Ar'-B(OH)₂) R2->D Base Base Base->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Is the catalyst active? start->check_catalyst check_reagents Are reagents pure? check_catalyst->check_reagents Yes degas Thoroughly degas solvent and reaction mixture. check_catalyst->degas No check_conditions Are conditions optimal? check_reagents->check_conditions Yes purify_reagents Purify starting materials. Use fresh boronic acid. check_reagents->purify_reagents No screen_base Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃). check_conditions->screen_base No success Improved Yield check_conditions->success Yes new_catalyst Use fresh catalyst or a more stable precatalyst. degas->new_catalyst new_catalyst->check_reagents purify_reagents->check_conditions screen_solvent Optimize solvent system (e.g., Dioxane/H₂O, Toluene). screen_base->screen_solvent increase_temp Increase reaction temperature. screen_solvent->increase_temp increase_temp->success

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

References

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • "Cationic" Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - RSC Publishing. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available at: [Link]

  • “Slow release” Suzuki‐Miyaura coupling strategy. A) Protodeboronation... - ResearchGate. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. Available at: [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes - Organic Chemistry Portal. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. Available at: [Link]

  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Available at: [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. Available at: [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. Available at: [Link]

  • Effect of solvent and base on Suzuki cross-coupling reaction a - ResearchGate. Available at: [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Available at: [Link]

  • 7.2. Reactivity Studies for the Synthesis of 5-Phenylthiophene-2-carbaldehyde by a Suzuki–Miyaura Coupling | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. Available at: [Link]

  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed. Available at: [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]

  • Table 1 Optimization of the reaction conditions for Suzuki coupling... - ResearchGate. Available at: [Link]

  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using - Institut Kimia Malaysia. Available at: [Link]

  • How to remove excess of thiophene boronic acid from reaction mixture? - ResearchGate. Available at: [Link]

  • Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde - MDPI. Available at: [Link]

  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - NIH. Available at: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • (PDF) Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - ResearchGate. Available at: [Link]

Sources

Preventing dehalogenation of 4-Iodothiophene-3-carbaldehyde in cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Dehalogenation of 4-Iodothiophene-3-carbaldehyde

For: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances of complex organic transformations. This guide is designed to provide in-depth troubleshooting for a common and often frustrating side reaction: the dehalogenation of this compound during palladium-catalyzed cross-coupling reactions. Our goal is to move beyond simple procedural lists and delve into the mechanistic reasoning behind these issues, empowering you to make informed decisions in your research.

Troubleshooting Guide: Addressing Dehalogenation in Real-Time

This section is structured to address specific, observable issues you might be facing at the bench.

Issue 1: Significant formation of thiophene-3-carbaldehyde (dehalogenated byproduct) is observed, with low yield of the desired coupled product.

This is the most direct indicator that the hydrodehalogenation pathway is outcompeting your desired cross-coupling reaction. The core of the problem lies in the relative rates of the catalytic cycles.

Probable Causes & Mechanistic Insights:

  • Slow Transmetalation/Reductive Elimination: The Pd(II) intermediate, formed after oxidative addition of the palladium catalyst into the C-I bond, is lingering. If the subsequent steps (transmetalation with the boronic acid and reductive elimination) are slow, this intermediate has more time to undergo side reactions.

  • Presence of a Hydride Source: Dehalogenation requires a source of hydride (H⁻). This can originate from various components in your reaction mixture, including solvents (like isopropanol or ethanol), the base, or even the boronic acid reagent itself under certain conditions.[1][2]

  • Catalyst Inefficiency: An inappropriate catalyst or ligand system can lead to a sluggish reaction, giving dehalogenation a larger window of opportunity. Electron-rich ligands are known to promote the crucial oxidative addition step, which can be particularly important for electron-deficient substrates.[3]

Step-by-Step Solutions & The "Why":

  • Re-evaluate Your Base:

    • What to do: Switch from strong, protic bases like NaOH or KOH to milder, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or even KF.[4]

    • Why it works: Strong bases can promote the formation of hydride sources. Milder bases are sufficient to activate the boronic acid for transmetalation without creating an environment overly conducive to dehalogenation.[4] In some cases, the presence of water is crucial for coupling but can also contribute to dehalogenation; finding the right balance is key.[5]

  • Optimize Your Solvent System:

    • What to do: If using alcohol-based solvents, switch to anhydrous aprotic solvents like dioxane, toluene, or THF. Ensure all solvents are rigorously dried before use.

    • Why it works: Alcohols can act as hydride donors, directly contributing to the dehalogenation side reaction.[1] Removing this source can significantly suppress the formation of the byproduct.

  • Enhance Your Catalyst System:

    • What to do: Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or utilize N-heterocyclic carbene (NHC) ligands such as IPr.[6][7][8] Consider using pre-formed palladium catalysts that are known to be highly active, such as (IPr)Pd(allyl)Cl.[6][8]

    • Why it works: These advanced ligands accelerate the rate-limiting steps of the desired catalytic cycle (oxidative addition and reductive elimination).[3][7] By speeding up the formation of your desired product, you effectively outpace the slower dehalogenation pathway.

  • Lower the Reaction Temperature:

    • What to do: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., start at room temperature or 40 °C and slowly increase if necessary).

    • Why it works: Dehalogenation often has a higher activation energy than the desired coupling. By lowering the temperature, you can disproportionately slow down the undesired side reaction.

Issue 2: The reaction is sluggish or stalls, and upon workup, both starting material and the dehalogenated product are recovered.

This scenario suggests that the catalytic cycle is inefficient, creating opportunities for both catalyst decomposition and side reactions.

Probable Causes & Mechanistic Insights:

  • Poor Oxidative Addition: this compound is an electron-deficient aryl iodide due to the aldehyde group. While this typically makes oxidative addition easier, other factors could be at play.[9]

  • Inhibited Transmetalation: The boronic acid may not be effectively activated by the base, or the transfer of the organic group to the palladium center is hindered.

  • Catalyst Decomposition: The active Pd(0) species can be sensitive and may decompose to palladium black, especially if the ligand is not robust enough or if oxygen is present.[3][9]

Step-by-Step Solutions & The "Why":

  • Thoroughly Degas the Reaction Mixture:

    • What to do: Use a robust degassing method, such as three freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period (20-30 minutes).[9]

    • Why it works: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can lead to homocoupling of the boronic acid and overall catalyst deactivation.[3]

  • Ligand and Catalyst Selection:

    • What to do: If using a simple ligand like PPh₃, switch to a more robust and electron-donating ligand from the Buchwald or Nolan collections (e.g., XPhos, SPhos, IPr).[6][7]

    • Why it works: These ligands form more stable and active palladium complexes, promoting faster turnover and reducing the likelihood of catalyst decomposition. NHC ligands, in particular, are known for their high activity and stability.[6][8]

  • Consider Boronic Ester Derivatives:

    • What to do: Instead of the boronic acid, use a more stable derivative like a pinacol boronate ester (Bpin).

    • Why it works: Boronic acids can be prone to protodeboronation, another common side reaction.[7] Pinacol esters are generally more stable and can lead to cleaner reactions with less homocoupling and other side products.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly susceptible to dehalogenation?

The electronic nature of the substrate plays a significant role. The electron-withdrawing aldehyde group makes the thiophene ring electron-deficient. This facilitates the initial oxidative addition of the palladium catalyst into the carbon-iodine bond. However, it can also stabilize intermediates that may be prone to side reactions if the catalytic cycle does not proceed swiftly.

Q2: Can the choice of palladium precursor affect the outcome?

Yes. While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, they require in-situ reduction to the active Pd(0) species.[3] This reduction process can sometimes be inefficient or lead to the formation of palladium black. Using a pre-catalyst where the palladium is already in the Pd(0) state, or a well-defined Pd(II) pre-catalyst that cleanly reduces (like those with NHC ligands), can lead to more reproducible and efficient reactions.[6][8]

Q3: Is it better to use an iodide or a bromide precursor?

The carbon-iodine bond is weaker and more reactive towards oxidative addition than a carbon-bromine bond.[10] This means that reactions with this compound can often be run under milder conditions than its bromo-analogue. However, this higher reactivity can also make it more susceptible to side reactions like dehalogenation. If dehalogenation is an insurmountable issue with the iodide, switching to the corresponding bromide and using a more active catalyst system designed for aryl bromides might be a viable, albeit potentially more challenging, alternative.

Q4: How can I be sure that the byproduct I'm seeing is from dehalogenation and not from an impurity in my starting material?

It is crucial to verify the purity of your this compound starting material by ¹H NMR and/or GC-MS before starting the reaction. If the starting material is pure, then the formation of thiophene-3-carbaldehyde during the reaction is definitively a result of dehalogenation.

Visualizing the Chemical Pathways

To better understand the processes at play, the following diagrams illustrate the key catalytic cycle and the competing dehalogenation pathway.

Suzuki_vs_Dehalogenation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Aryl-I PdII_Aryl Aryl-Pd(II)-I OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + Aryl'-B(OR)₂ Dehalogenation Hydrodehalogenation PdII_Aryl->Dehalogenation COMPETING PATHWAY PdII_DiAryl Aryl-Pd(II)-Aryl' Transmetal->PdII_DiAryl RedElim Reductive Elimination PdII_DiAryl->RedElim Product Desired Product (Aryl-Aryl') RedElim->Product Product->Pd0 Regenerates Catalyst Hydride_Attack Hydride Source (e.g., from solvent, base) Hydride_Attack->Dehalogenation Dehal_Product Dehalogenated Byproduct Dehalogenation->Dehal_Product

Caption: Competing Pathways: Suzuki Coupling vs. Dehalogenation.

Troubleshooting Workflow

Use this decision tree to guide your experimental optimization.

Troubleshooting_Workflow start High Dehalogenation Observed q_base Is a strong, protic base (e.g., NaOH, KOH) being used? start->q_base a_base_yes Switch to milder base (K₃PO₄, Cs₂CO₃, KF) q_base->a_base_yes Yes q_solvent Is a protic solvent (e.g., alcohol) present? q_base->q_solvent No a_base_yes->q_solvent a_solvent_yes Switch to anhydrous, aprotic solvent (Dioxane, Toluene) q_solvent->a_solvent_yes Yes q_catalyst Is the catalyst system (ligand) highly active? q_solvent->q_catalyst No a_solvent_yes->q_catalyst a_catalyst_no Use bulky, electron-rich ligands (XPhos, SPhos, IPr) q_catalyst->a_catalyst_no No end Re-evaluate Reaction Yield and Purity q_catalyst->end Yes a_catalyst_no->end

Caption: A decision-tree workflow for troubleshooting dehalogenation.

Summary Table of Recommended Conditions

ParameterStandard Conditions (Prone to Dehalogenation)Recommended Conditions (To Minimize Dehalogenation)Rationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄, Pd(dppf)Cl₂, NHC-Pd PrecatalystsPre-catalysts can offer more consistent initiation and activity.
Ligand PPh₃XPhos, SPhos, RuPhos, IPr (NHC)Bulky, electron-rich ligands accelerate reductive elimination, outcompeting dehalogenation.[6][7]
Base NaOH, KOH, Na₂CO₃ (in aqueous solution)K₃PO₄, Cs₂CO₃, KF (anhydrous)Avoids strong nucleophiles and excess water which can be a hydride source.[4]
Solvent Dioxane/H₂O, Ethanol, THFAnhydrous Dioxane, Toluene, DMERemoves potential hydride sources from the reaction medium.[2]
Temperature 80-100 °CRoom Temperature to 60 °CLower temperatures can disproportionately slow the dehalogenation side reaction.

References

  • Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]

  • Haskins, M. A., & Knight, D. W. (2005). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 46(25), 4301-4303. [Link]

  • Lipshutz, B. H., et al. (2023). Pd-Catalyzed Carbonylations of Aryl/Heteroaryl Halides in Aqueous Micellar Media. ACS Catalysis. [Link]

  • Engle, K. M., & Chen, J. S. (2019). Ni-Catalyzed Asymmetric Reductive Arylation of α-Substituted Imides. PMC. [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]

  • Wang, Z., et al. (2020). The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. ResearchGate. [Link]

  • Lipshutz, B. H., et al. (2020). Nickel-Catalyzed Hydro- and Deutero-dehalogenations of (Hetero)Aryl Halides under Aqueous Micellar Catalysis Conditions. PMC. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. (2021). [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Knight, D. W., & Little, P. B. (2001). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]

  • Ahrens, S., et al. (2021). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]

  • Aramendía, M. A., et al. (2005). Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts. ResearchGate. [Link]

  • Zhang, D., & Yang, Z. (2024). Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv. [Link]

  • Aramendía, M. A., et al. (2005). Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts. ScienceDirect. [Link]

  • Martin, R., et al. (2020). Palladium-Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand-Assisted Halide Exchange. ResearchGate. [Link]

Sources

Troubleshooting low yield in the synthesis of 4-Iodothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this comprehensive technical support guide to address the common challenges encountered during the synthesis of 4-Iodothiophene-3-carbaldehyde. This resource is structured to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your research and development efforts.

Technical Support Center: Synthesis of this compound

This guide is divided into a troubleshooting section for specific low-yield scenarios and a general FAQ section. We will explore a common synthetic route and dissect the critical parameters at each stage.

A prevalent and effective synthetic approach involves a three-step sequence starting from 3-bromothiophene:

  • Lithium-Halogen Exchange: Conversion of 3-bromothiophene to 3-thienyllithium.

  • Iodination: Quenching the organolithium intermediate with an iodine source to form 3-iodothiophene.

  • Formylation: Introduction of the carbaldehyde group at the 4-position via a Vilsmeier-Haack reaction.

Each of these steps presents unique challenges that can contribute to a reduction in the overall yield.

Troubleshooting Guide: Addressing Low Yield

Scenario 1: Low yield or no conversion after the lithium-halogen exchange and iodination steps.

Question: I am reacting 3-bromothiophene with n-butyllithium followed by the addition of iodine, but I am observing a low yield of 3-iodothiophene and a significant amount of starting material or debrominated thiophene. What could be the issue?

Answer: This is a frequent bottleneck, and the root cause often lies in the generation and stability of the 3-thienyllithium intermediate. Here’s a systematic approach to troubleshoot this step:

  • Reagent Quality and Handling:

    • n-Butyllithium (n-BuLi) Titration: The molarity of commercially available n-BuLi solutions can decrease over time due to degradation.[1] It is imperative to titrate the n-BuLi solution before use to determine its exact concentration. An inaccurate estimation of the active reagent will lead to incomplete lithiation.

    • Anhydrous and Inert Conditions: Organolithium reagents are extremely pyrophoric and react vigorously with atmospheric moisture and oxygen.[2][3] Ensure all glassware is flame-dried or oven-dried, and the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen. Solvents, particularly ethereal solvents like THF, must be rigorously dried.[4]

  • Reaction Temperature:

    • Cryogenic Temperatures are Crucial: The lithium-halogen exchange is highly exothermic and should be performed at -78 °C (a dry ice/acetone bath).[4] Allowing the temperature to rise can lead to side reactions, including the decomposition of the 3-thienyllithium intermediate.[4][5]

  • Side Reactions:

    • Proton Quenching: Any adventitious water or other acidic protons in the reaction mixture will quench the n-BuLi or the 3-thienyllithium.

    • Reaction with Byproducts: The reaction of n-BuLi with 3-bromothiophene generates butyl bromide as a byproduct. Under certain conditions, the highly nucleophilic 3-thienyllithium can react with this butyl bromide in an SN2 fashion to produce 3-butylthiophene, a common impurity that reduces the desired product yield.[6]

  • Alternative Lithiating Agents:

    • Consider using two equivalents of tert-butyllithium (t-BuLi). The first equivalent performs the lithium-halogen exchange. The second equivalent then reacts with the t-butyl bromide byproduct via an E2 elimination to form the unreactive isobutylene gas, thus preventing the aforementioned side reaction.[6]

Scenario 2: Low yield during the Vilsmeier-Haack formylation of 3-iodothiophene.

Question: I have successfully synthesized 3-iodothiophene, but the subsequent formylation step to produce this compound is giving a low yield. What are the likely causes?

Answer: The Vilsmeier-Haack reaction is a powerful formylation method, but its success hinges on the effective generation of the Vilsmeier reagent and the electronic nature of the substrate.

  • Vilsmeier Reagent Formation and Stability:

    • Reagent Stoichiometry and Quality: The Vilsmeier reagent is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[7][8] Ensure that both reagents are of high purity and used in the correct stoichiometric ratio. The reagent is sensitive to moisture and should be prepared under anhydrous conditions.[9]

    • Temperature of Formation: The Vilsmeier reagent is generally prepared at low temperatures (below 25 °C) before the addition of the substrate.[7]

  • Substrate Reactivity and Regioselectivity:

    • Electronic Effects: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[8][10] The iodine atom at the 3-position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. This inherent low reactivity can contribute to poor conversion.

    • Directing Effects: While the iodine at C3 is deactivating, it directs electrophilic substitution to the adjacent C2 and C4 positions. The formylation at C4 is desired, but competing formylation at C2 can occur, leading to a mixture of isomers and reducing the yield of the target compound. Thiophene itself is most reactive at the C2 position.[11]

  • Reaction Conditions:

    • Temperature and Reaction Time: Due to the deactivated nature of 3-iodothiophene, the reaction may require elevated temperatures and longer reaction times to proceed to completion. Optimization of these parameters is crucial.

    • Hydrolysis Step: The reaction initially forms an iminium salt intermediate, which must be hydrolyzed to yield the final aldehyde.[12] Ensure that the aqueous workup is sufficient to complete this hydrolysis.

Experimental Workflow and Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting low yields in this synthesis.

TroubleshootingWorkflow cluster_start Problem Identification cluster_step1 Step 1: Lithiation/Iodination cluster_step1_troubleshoot Troubleshooting Step 1 cluster_step2 Step 2: Vilsmeier-Haack Formylation cluster_step2_troubleshoot Troubleshooting Step 2 start Low Yield of this compound step1_check Analyze crude product of Step 1 (3-iodothiophene) start->step1_check step1_ok High yield of 3-iodothiophene step1_check->step1_ok Yes step1_fail Low yield of 3-iodothiophene step1_check->step1_fail No step2_check Analyze final product step1_ok->step2_check sol1_1 Verify n-BuLi concentration via titration step1_fail->sol1_1 sol1_2 Ensure strictly anhydrous/inert conditions step1_fail->sol1_2 sol1_3 Maintain reaction at -78°C step1_fail->sol1_3 sol1_4 Consider using 2 eq. of t-BuLi step1_fail->sol1_4 step2_fail Low yield of final product step2_check->step2_fail sol2_1 Check purity of POCl3 and DMF step2_fail->sol2_1 sol2_2 Optimize reaction temperature and time step2_fail->sol2_2 sol2_3 Ensure complete hydrolysis during workup step2_fail->sol2_3 sol2_4 Characterize byproducts for isomer formation step2_fail->sol2_4

Caption: Troubleshooting workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Can I perform the formylation first, followed by iodination? A: While theoretically possible, this route is less common. Formylating thiophene first would likely yield thiophene-2-carbaldehyde and/or thiophene-3-carbaldehyde. The formyl group is deactivating, which would make the subsequent iodination challenging. Furthermore, controlling the regioselectivity of the iodination on a pre-functionalized thiophene could be difficult.

Q2: What are some common purification strategies for this compound? A: Purification is typically achieved through column chromatography on silica gel, often using a gradient of ethyl acetate in hexanes or petroleum ether.[13] It is also common to wash the crude product with a dilute solution of sodium thiosulfate to remove any residual iodine, followed by a wash with a mild base like sodium bicarbonate to remove acidic impurities.[14]

Q3: My n-BuLi solution has a white precipitate. Can I still use it? A: The white precipitate is likely lithium hydride, a product of n-BuLi degradation.[1] While the remaining solution may still contain active n-BuLi, its concentration will be lower than stated on the bottle. It is highly recommended to titrate the solution before use or to use a fresh bottle for optimal results.

Q4: Are there alternative, milder methods for the iodination of thiophenes? A: Yes, several milder methods exist for the iodination of thiophene derivatives. These include the use of N-iodosuccinimide (NIS) often in the presence of an acid catalyst, or a combination of molecular iodine with an oxidizing agent.[15][16] These methods can be advantageous for substrates that are sensitive to the harsh conditions of organolithium chemistry.

Optimized Experimental Protocol: Synthesis of this compound

This protocol is a synthesis of best practices derived from established methodologies.

Step 1: Synthesis of 3-Iodothiophene
  • Setup: Under an argon atmosphere, add anhydrous tetrahydrofuran (THF) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Cooling: Cool the THF to -78 °C using a dry ice/acetone bath.

  • Addition of 3-Bromothiophene: Add 3-bromothiophene (1.0 eq) to the cold THF.

  • Lithiation: Slowly add n-butyllithium (1.05 eq, freshly titrated) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.[4]

  • Iodination: In a separate flask, dissolve iodine (1.1 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: After the addition is complete, allow the reaction to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Workup: Extract the mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure 3-iodothiophene.

Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation)
  • Vilsmeier Reagent Preparation: In a flame-dried, two-neck flask under argon, cool anhydrous N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes.

  • Substrate Addition: Dissolve 3-iodothiophene (1.0 eq) in a minimal amount of anhydrous DMF or a suitable solvent and add it to the Vilsmeier reagent.

  • Reaction: Heat the reaction mixture (temperature may need to be optimized, e.g., 60-80 °C) and monitor the progress by TLC.

  • Hydrolysis: After the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice. Add a solution of sodium acetate or sodium hydroxide to neutralize the mixture and hydrolyze the iminium intermediate.

  • Workup: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.

References

  • Clean and Efficient Iodination of Thiophene Derivatives | Request PDF - ResearchGate. (URL: [Link])

  • Addition of Organolithiums To Aldehydes and Ketones - Master Organic Chemistry. (URL: [Link])

  • Half-Lives of Organolithium Reagents in Common Ethereal Solvents. (URL: [Link])

  • Novel Non-Pyrophoric t- and n-Butyllithium Formulations for Chemical Synthesis. (URL: [Link])

  • Aggregation and Solvation of n -Butyllithium | Request PDF - ResearchGate. (URL: [Link])

  • Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Organic Syntheses Procedure. (URL: [Link])

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: [Link])

  • The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps. (URL: [Link])

  • On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites. (URL: [Link])

  • ChemInform Abstract: Clean and Efficient Iodination of Thiophene Derivatives. | Request PDF - ResearchGate. (URL: [Link])

  • Vilsmeier reagent - Wikipedia. (URL: [Link])

  • Vilsmeier-Haack Reaction - Chemistry Steps. (URL: [Link])

  • Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why? | ResearchGate. (URL: [Link])

  • WO2020050368A1 - Method for preparing vilsmeier reagent - Google P
  • Synthesis, Reactions and Medicinal Uses of Thiophene - Pharmaguideline. (URL: [Link])

  • (PDF) Mechanism of the lithium–iodine exchange in an iodothiophene - ResearchGate. (URL: [Link])

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC - NIH. (URL: [Link])

  • Thiophene - Wikipedia. (URL: [Link])

  • Organolithium reagent - Wikipedia. (URL: [Link])

  • Lithiation / Iodination - Common Organic Chemistry. (URL: [Link])

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (URL: [Link])

  • Supporting Information For - The Royal Society of Chemistry. (URL: [Link])

  • 10.06 Other Reactions of Organolithiums and Grignard Reagents with Carbonyl Compounds - YouTube. (URL: [Link])

  • Thiophenes: reactions and synthesis - ResearchGate. (URL: [Link])

  • Catalytic asymmetric functionalization and dearomatization of thiophenes - PMC. (URL: [Link])

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7 - ResearchGate. (URL: [Link])

  • Selective C–H Iodination of (Hetero)arenes | Organic Letters - ACS Publications. (URL: [Link])

  • Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems - Pearson. (URL: [Link])

  • I keep getting debrominated starting material and low conversion after lithiation - Reddit. (URL: [Link])

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - NIH. (URL: [Link])

  • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - NIH. (URL: [Link])

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction - Organic Syntheses. (URL: [Link])

  • Facile preparation of 3,5-disubstituted-4-aminothiophene-2-carbaldehyde from a novel unexpected domino reaction of vinyl azides and 1,4-dithiane-2,5-diol - RSC Publishing. (URL: [Link])

  • Synthesis of 3-iodothiophene by coordination catalysis, and analogous iodination and coupling reaction | Request PDF - ResearchGate. (URL: [Link])

  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC - PubMed Central. (URL: [Link])

  • Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde - MDPI. (URL: [Link])

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Technical Support Center: Catalyst Selection and Troubleshooting for Reactions with 4-Iodothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving 4-iodothiophene-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in cross-coupling reactions. Our goal is to provide practical, field-tested insights into catalyst selection, reaction optimization, and troubleshooting, moving beyond generic protocols to address the specific challenges posed by this substrate.

The presence of a reactive aldehyde, an electron-rich thiophene ring, and an iodine leaving group makes this compound a unique substrate. While the C-I bond is ripe for oxidative addition, the sulfur and oxygen atoms can interact with the metal center, and the aldehyde proton can be sensitive to basic conditions. This guide offers solutions to common problems in a direct question-and-answer format.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[1][2] However, coupling this compound presents unique challenges, including catalyst inhibition and byproduct formation.

Q1: My Suzuki coupling reaction is sluggish or stalls completely. What is the most likely cause?

A1: The most common issue is catalyst inhibition or deactivation, often caused by the thiophene sulfur coordinating to the palladium center. The choice of ligand is critical to prevent this and to promote the desired catalytic cycle.

  • Expertise & Causality: Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃), are highly effective.[3][4][5] These ligands create a sterically hindered and electronically rich palladium center that favors the oxidative addition and reductive elimination steps over catalyst poisoning.[5] Traditional ligands like triphenylphosphine (PPh₃) are often less effective for this substrate class as they may not be electron-rich enough to promote the catalytic cycle efficiently in the face of potential sulfur coordination.

Q2: I'm observing significant amounts of a debrominated byproduct (thiophene-3-carbaldehyde). How can I minimize this?

A2: Hydrodehalogenation (in this case, hydrodeiodination) is a frequent side reaction in palladium-catalyzed couplings, often promoted by the presence of water and the choice of base.[6][7] It arises from a competing pathway involving a palladium-hydride (Pd-H) species.[7]

  • Troubleshooting Workflow:

    • Base Selection: Switch from strong, aqueous bases like NaOH or KOH to milder, non-hydroxide bases. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[3][8] These bases are less likely to generate the Pd-H species responsible for the side reaction.

    • Solvent System: Ensure your solvent is anhydrous if using a non-aqueous base. While some Suzuki reactions benefit from a small amount of water to aid in the dissolution of the base and facilitate transmetalation, excessive water can exacerbate hydrodeiodination.[6] A dioxane/water mixture (e.g., 6:1) can be a good compromise, but screening is key.[6]

    • Ligand Choice: Bulky ligands that accelerate reductive elimination can help the desired product form faster than the competing hydrodeiodination occurs.[8]

Troubleshooting Decision Tree: Suzuki Coupling

G cluster_0 Catalyst Issues cluster_1 Byproduct Troubleshooting start Low Yield or Stalled Reaction q1 Check Catalyst & Ligand start->q1 q2 Observe Hydrodeiodination? start->q2 q3 Observe Homocoupling? start->q3 a1 Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, P(t-Bu)3) q1->a1 a2 Use a Pre-catalyst (e.g., SPhos Pd G3) q1->a2 b1 Switch to Milder Base (K3PO4, Cs2CO3) q2->b1 b2 Optimize Solvent System (Anhydrous or minimal H2O) q2->b2 b3 Ensure Rigorous Degassing (Remove O2) q3->b3 G cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd0 Pd(0)L2 Pd_add R-Pd(II)(I)L2 Pd0->Pd_add Oxidative Addition (R-I) Pd_trans R-Pd(II)(C≡CR')L2 Pd_add->Pd_trans Transmetalation Product R-C≡CR' Pd_trans->Product Reductive Elimination Product->Pd0 CuI Cu(I)I Alkyne H-C≡CR' Cu_acetylide Cu(I)-C≡CR' Alkyne->Cu_acetylide Base Cu_acetylide->Pd_add To Transmetalation

Sources

Impact of solvent choice on the reactivity of 4-Iodothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Iodothiophene-3-carbaldehyde. This guide is designed for researchers, synthetic chemists, and drug development professionals to navigate the complexities of working with this versatile building block. My aim is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, particularly concerning the profound impact of solvent selection on reactivity and reaction outcomes.

Section 1: General Troubleshooting & FAQs

This section addresses broad, non-reaction-specific issues that are often the first line of defense in troubleshooting.

Question 1: My reaction has failed or is giving very low yields. Before I change catalysts or reagents, what are the first solvent-related steps I should take?

Answer: This is a critical first question. Before assuming a flaw in the core chemistry, it's essential to validate your reaction environment. Many palladium-catalyzed reactions are highly sensitive to impurities.[1][2]

  • Step 1: Verify Solvent Purity and Water Content. Ensure you are using a high-purity, anhydrous grade solvent. The presence of water can be detrimental in some cases but essential in others (like Suzuki couplings requiring an aqueous base). If anhydrous conditions are required, ensure your solvent was freshly dried or taken from a sealed bottle.

  • Step 2: Degas Your Solvent. Dissolved oxygen is a notorious poison for many palladium catalysts, leading to catalyst deactivation and reaction failure.[1] Before adding your catalyst, thoroughly degas the solvent by bubbling an inert gas (Argon or Nitrogen) through it for 15-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.

  • Step 3: Re-evaluate Solubility. Confirm that all your starting materials, reagents, and catalyst are soluble in the chosen solvent at the reaction temperature. Poor solubility is a common reason for sluggish or incomplete reactions. If this compound or other components are not dissolving, consider a different solvent or a co-solvent system.[3]

Question 2: I'm struggling with the solubility of this compound in my chosen solvent. What are my options?

Answer: While the carbaldehyde group improves polarity compared to simpler thiophenes, the iodinated ring can still present solubility challenges.

  • Solvent Screening: Test solubility in a range of common solvents. For thiophene derivatives, chlorinated solvents like chloroform or o-dichlorobenzene, as well as polar aprotic solvents like DMF, NMP, and dioxane, are often effective.[3]

  • Use of Co-solvents: A mixture of solvents can enhance solubility. For example, in Suzuki reactions, a mixture of a non-polar solvent like toluene with a more polar one like ethanol or DMF is common.[4]

  • Gentle Heating: Gently warming the mixture while stirring can often help dissolve the starting material. Ensure this is done under an inert atmosphere to prevent degradation.[3]

Section 2: Reaction-Specific Troubleshooting: Cross-Coupling & Olefination

Here, we dive into specific reaction classes where solvent choice is paramount to success.

Suzuki-Miyaura Coupling

Question 3: My Suzuki-Miyaura coupling is giving a low yield. How do I choose the optimal solvent system?

Answer: The solvent in a Suzuki coupling is not merely a medium; it's an active participant in the catalytic cycle, influencing everything from catalyst stability to the crucial transmetalation step.[5]

The ideal solvent system must dissolve the organic halide (this compound), the boronic acid/ester, the palladium catalyst, and the inorganic base. This often necessitates a biphasic or polar solvent system.

  • Polar Aprotic Solvents: Solvents like DMF, THF, and 1,4-dioxane are widely used.[6][7] DMF, being highly polar, can accelerate the reaction but may sometimes promote side reactions.[6][8]

  • Aqueous Solvent Systems: A mixture of an organic solvent (like toluene, THF, or dioxane) with water is frequently the most effective choice.[2][9] The water is essential for dissolving the inorganic base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), which is necessary for activating the boronic acid for the transmetalation step.[4]

Data Summary: Impact of Solvent on a Model Suzuki Coupling

Solvent SystemBaseTypical Yield (%)Key Considerations
DMF / H₂O (1:1)K₂CO₃70-95%Excellent for dissolving components, often leads to high reaction rates.[6]
Toluene / H₂O (4:1)K₃PO₄65-90%Good general system; water phase dissolves the base effectively.[9]
1,4-Dioxane / H₂O (6:1)K₂CO₃80-95%Excellent yields, but the ratio of water is critical to minimize side reactions.[4]
THFCs₂CO₃50-75%Anhydrous conditions can be attempted but often lead to poor results if the base is not soluble.[4]
DMF (anhydrous)CsF34-50%Can be sluggish without water to facilitate base activity.[6]

Question 4: I am observing a significant amount of des-iodo thiophene carbaldehyde (protodeiodination). Is my solvent causing this?

Answer: Yes, this is a classic solvent- and base-related side reaction. The presence of a proton source can lead to the cleavage of the C-I bond, especially under catalytic conditions.

  • Role of Water: While necessary for the reaction, an excessive amount of water can exacerbate the protodeiodination side reaction. The key is to find a balance—enough water to activate the base, but not so much that it promotes the undesired pathway. It has been shown that minimizing the water content is crucial for avoiding dehalogenation.[4]

  • Anhydrous Conditions: Attempting the reaction under strictly anhydrous conditions can shut down the dehalogenation, but it may also halt the desired coupling reaction if the base cannot function effectively.[4] This highlights the delicate optimization required.

Sonogashira Coupling

Question 5: My Sonogashira coupling of this compound with a terminal alkyne is not proceeding efficiently. What is the role of the solvent here?

Answer: The Sonogashira reaction presents a unique solubility challenge: you must dissolve the aryl iodide, the alkyne, the palladium catalyst, the copper(I) co-catalyst, and an amine base.[1][10] The solvent choice is therefore critical for reaction efficiency.

  • Amine as Solvent: A common and effective strategy is to use the amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), as the solvent itself. This ensures a high concentration of the base.

  • Polar Aprotic Co-solvents: Often, the reaction is performed in a polar aprotic solvent like DMF or THF with a stoichiometric amount of an amine base added.[10] This can improve the solubility of the palladium catalyst and the aryl iodide.

  • Non-Polar Solvents: Interestingly, non-polar solvents like toluene have also been found to be highly effective, sometimes outperforming polar aprotic options depending on the specific catalyst and substrates used.[10]

  • Mechanism Insight: The solvent facilitates the formation of the crucial copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[11] If any component is poorly soluble, this cycle is inhibited.

Horner-Wadsworth-Emmons (HWE) Reaction

Question 6: I am using the aldehyde functionality for an HWE olefination. How does solvent choice affect the E/Z selectivity of the resulting alkene?

Answer: The HWE reaction is a robust method for forming C=C bonds, and the solvent plays a key role in determining the stereochemical outcome.[12][13]

  • Standard Conditions (E-selectivity): The reaction typically favors the formation of the thermodynamically more stable (E)-alkene. This is often achieved in aprotic solvents like THF , which is the most commonly used solvent for HWE reactions.[14] In THF, the initial addition of the phosphonate carbanion to the aldehyde is often reversible, allowing equilibration to the intermediate that leads to the E-alkene.

  • Modifying Selectivity (Z-selectivity): To favor the (Z)-alkene, modifications such as the Still-Gennari conditions are employed.[13] This involves using phosphonates with electron-withdrawing groups in conjunction with strong, non-coordinating bases (like KHMDS) in highly polar aprotic solvents like THF , often with additives like crown ethers at low temperatures. These conditions accelerate the elimination step, favoring the kinetic (Z)-product.[13]

  • Solvent-Free Conditions: For some substrates, highly E-selective HWE reactions can be achieved under solvent-free conditions, which offers a green chemistry advantage.[15]

Section 3: Understanding Core Concepts

Question 7: Can you explain the practical difference between "polar protic" and "polar aprotic" solvents and when to use them?

Answer: This distinction is fundamental to synthetic chemistry. The ability of a solvent to donate a hydrogen bond is the key difference.

  • Polar Protic Solvents: These solvents contain O-H or N-H bonds (e.g., water, ethanol, methanol).[16][17] They are excellent at solvating both cations and anions. However, their ability to form hydrogen bonds can "cage" and deactivate nucleophiles, which is detrimental for reactions that rely on a strong, unhindered nucleophile (like SN2 reactions).[18] They are favored for reactions involving ionic intermediates, such as SN1, where they stabilize the carbocation and the leaving group.[18]

  • Polar Aprotic Solvents: These solvents have significant dipole moments but lack O-H or N-H bonds (e.g., DMF, DMSO, Acetone, THF, Acetonitrile).[16][17] They are poor hydrogen bond donors. They excel at solvating cations but leave anions relatively "naked" and highly reactive. This makes them the solvents of choice for many reactions involving nucleophiles, including SN2 reactions and a vast number of palladium-catalyzed cross-couplings.[7][18]

Section 4: Visualizations & Workflows

Troubleshooting Workflow for a Failed Reaction

G start Reaction Failed (Low Yield / No Product) sol_check Step 1: Environment Check start->sol_check purity Solvent Purity & Dryness Verified? sol_check->purity degas Solvent Degassed Properly? purity->degas Yes fail_purity Action: Use Fresh, Anhydrous Solvent purity->fail_purity No solubility Step 2: Solubility Check degas->solubility Yes fail_degas Action: Degas Thoroughly (N2/Ar sparge) degas->fail_degas No dissolved All Components Dissolved? solubility->dissolved rethink Step 3: Re-evaluate Solvent Choice dissolved->rethink Yes fail_dissolved Action: Change Solvent or Use Co-Solvent System dissolved->fail_dissolved No type Is Solvent Type Optimal? (e.g., Aprotic vs. Protic) rethink->type success Proceed to Check Other Parameters (Catalyst, Base, Temp) type->success Yes fail_type Action: Consult Literature for Optimal Solvent Class type->fail_type No

Caption: A logical workflow for troubleshooting solvent-related issues.

Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_0 Key Steps Pd0 Pd(0)L_n ArPdI Ar-Pd(II)-I Pd0->ArPdI Ar-I RE Reductive Elimination ArPdR Ar-Pd(II)-R' ArPdI->ArPdR R'-B(OH)2 Base, H2O OA Oxidative Addition ArPdR->Pd0 Ar-R' TM Transmetalation (Solvent/Base Critical)

Sources

Technical Support Center: Monitoring Reactions of 4-Iodothiophene-3-carbaldehyde by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring reactions involving 4-Iodothiophene-3-carbaldehyde using Thin-Layer Chromatography (TLC). This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide practical, field-tested solutions to ensure accurate and efficient reaction monitoring.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: Why is my this compound starting material streaking on the TLC plate?

Streaking is a common issue that can obscure results and make it difficult to determine reaction completion. Several factors can cause this phenomenon when working with this compound.

  • Sample Overloading: Applying too much sample to the TLC plate is a primary cause of streaking.[1][2] The stationary phase becomes saturated, leading to a continuous "streak" rather than a distinct spot.

    • Solution: Dilute your reaction mixture sample before spotting it on the TLC plate. If the spot is still too concentrated, you can spot the sample multiple times in the same location, allowing the solvent to dry between each application.[1][2]

  • Compound Polarity and Interaction with Silica Gel: this compound possesses polar functional groups (aldehyde) that can interact strongly with the acidic silica gel stationary phase. This strong interaction can lead to tailing or streaking.[3]

    • Solution: Add a small amount of a modifier to your eluent. For acidic compounds, adding a few drops of acetic or formic acid to the mobile phase can improve spot shape.[1][3]

  • Inappropriate Solvent System: If the solvent system is not optimized, it may not effectively move the compound up the plate, causing it to streak from the baseline.

    • Solution: Adjust the polarity of your solvent system. A systematic approach to solvent selection is crucial for good separation.

FAQ 2: What is a good starting solvent system for TLC analysis of a reaction with this compound?

Choosing an appropriate solvent system is critical for achieving good separation between your starting material, intermediates, and products. The goal is to find a system that gives your starting material an Rf value of approximately 0.3-0.4.[4]

A common and effective starting point for many organic compounds is a mixture of a non-polar and a polar solvent.[5]

Solvent System ComponentRatio (v/v)PolarityTypical Application
Hexane / Ethyl Acetate9:1 to 7:3Low to MediumGood for many "normal" polarity organic compounds.[6][7]
Dichloromethane / Methanol9.5:0.5 to 9:1Medium to HighEffective for more polar compounds.[6][8]
Toluene / Ethyl Acetate9:1 to 8:2Low to MediumAn alternative to hexane-based systems.

Pro-Tip: If your spots are too close to the baseline (low Rf), your eluent is not polar enough. Increase the proportion of the polar solvent. Conversely, if your spots are near the solvent front (high Rf), the eluent is too polar; decrease the polar solvent component.[1]

FAQ 3: My spots are not visible under the UV lamp. How can I visualize them?

While this compound, being an aromatic and conjugated system, should be UV active, several factors can lead to a lack of visibility.[9][10][11]

  • Low Concentration: The concentration of your compound on the plate might be too low to detect.[1][2]

    • Solution: Concentrate your sample or apply it multiple times to the same spot on the baseline, ensuring the solvent dries between applications.[1][2]

  • Non-UV Active Products: Your reaction product may not be UV active.

    • Solution: Use a chemical stain. Stains react with the compounds on the plate to produce colored spots.[10]

Common Visualization Techniques:

MethodDescriptionBest ForProcedure
UV Light (254 nm) Non-destructive. Most commercial TLC plates contain a fluorescent indicator that glows green under UV light. UV-active compounds quench this fluorescence and appear as dark spots.[9][10][11]Aromatic and conjugated systems.[10][11]Shine a short-wave UV lamp on the plate. Lightly circle the spots with a pencil as they will disappear when the light is removed.[11][12]
Iodine Chamber Semi-destructive. Iodine vapor complexes with many organic compounds to form yellow-brown spots.[10][11]Unsaturated and aromatic compounds.[12][13]Place the dried TLC plate in a sealed chamber containing a few crystals of iodine. The spots will appear within a few minutes.[10][11] Circle the spots as they will fade over time.[11][12]
p-Anisaldehyde Stain Destructive. Excellent for visualizing a wide range of functional groups, often with different colorations.Aldehydes, ketones, and alcohols.[10]Dip the plate in the stain solution and gently heat with a heat gun until colored spots appear.
2,4-Dinitrophenylhydrazine (DNP) Stain Destructive. Specific for aldehydes and ketones, forming yellow to orange hydrazones.[12][13]Aldehydes and ketones.[12][13]Dip or spray the plate with the DNP solution. Spots appear without heating.
FAQ 4: I see multiple spots in my reaction mixture lane. How do I know which is my product?

Distinguishing the product from starting materials, byproducts, and intermediates is the primary goal of reaction monitoring.

  • The Three-Lane TLC Method: This is the standard and most reliable approach.[4][14]

    • Lane 1 (Starting Material): Spot a dilute solution of your pure this compound.

    • Lane 2 (Co-spot): Spot the starting material, and then on top of the same spot, apply your reaction mixture.[4]

    • Lane 3 (Reaction Mixture): Spot only your reaction mixture.

  • Interpretation:

    • The spot corresponding to your starting material should diminish in Lane 3 as the reaction progresses.

    • A new spot will appear in Lane 3, which is likely your product.

    • In the co-spot lane, if the product and starting material have different Rf values, you will see two separate spots. If they are very close, the spot may appear elongated.[14]

Section 2: Troubleshooting Guide

Problem 1: The Rf values are inconsistent between runs.

Inconsistent Rf values can make it difficult to compare results over time.[15]

  • Cause: Chamber saturation. An unsaturated TLC chamber allows the solvent to evaporate from the plate as it runs, changing the mobile phase composition and affecting Rf values.

    • Solution: Always use a piece of filter paper inside your TLC chamber, wetted with the eluent, to ensure the chamber atmosphere is saturated with solvent vapor. Keep the chamber covered.

  • Cause: Solvent composition change. Volatile solvents can evaporate, altering the ratio of the mobile phase.[5]

    • Solution: Prepare fresh eluent for each TLC run. Do not reuse the solvent in the chamber for multiple runs.[2]

Problem 2: My spots are shaped like crescents or are distorted.

Distorted spots can interfere with accurate Rf calculation.

  • Cause: Damage to the silica plate. Gouging the silica layer during spotting can cause the solvent to travel unevenly.

    • Solution: Spot the TLC plate gently. Ensure your capillary spotters are not sharp or broken.

  • Cause: Insoluble material. If your sample contains insoluble particles, it can disrupt the flow of the solvent.

    • Solution: Ensure your TLC sample is fully dissolved. If necessary, filter it through a small cotton plug in a pipette before spotting.

Problem 3: The starting material spot has disappeared, but I don't see a clear product spot, just a smear.

This can be indicative of several issues.

  • Cause: Decomposition on the silica plate. Some compounds are unstable on the acidic surface of silica gel and can decompose during chromatography.[3][8]

    • Troubleshooting Step: Perform a 2D TLC. Spot your compound in one corner of a square TLC plate and run it. Then, turn the plate 90 degrees and run it again in a fresh chamber with the same eluent. If the compound is stable, the spot will be on the diagonal. If it decomposes, new spots will appear off the diagonal.[8]

    • Solution: Consider using a different stationary phase, such as alumina or a reversed-phase (C18) plate.[1][3] Alternatively, adding a base like triethylamine (0.1-2.0%) to the eluent can neutralize the acidic silica.[1][3]

  • Cause: The product is very polar and is not moving from the baseline.

    • Solution: Switch to a more polar solvent system, such as one containing methanol or even a small amount of acetic acid or ammonia depending on the product's nature.[6][8]

Section 3: Experimental Protocols & Visual Guides

Protocol 1: Standard TLC Monitoring of a Suzuki Coupling Reaction

This protocol outlines the monitoring of a typical Suzuki coupling reaction of this compound with an arylboronic acid.[16][17]

  • Preparation:

    • Prepare a TLC chamber with a filter paper wick. Add a 0.5 cm layer of the chosen eluent (e.g., 8:2 Hexane:Ethyl Acetate). Cover and let it saturate for 5-10 minutes.

    • Prepare three small vials:

      • Vial A: A small amount of this compound in a suitable solvent (e.g., ethyl acetate).

      • Vial B: An aliquot of the reaction mixture, diluted with the same solvent.

      • Vial C: Empty.

  • Spotting the Plate:

    • With a pencil, gently draw an origin line about 1 cm from the bottom of a TLC plate. Mark three lanes.

    • Using a capillary tube, spot Vial A on the left and center lanes.

    • Using a fresh capillary tube, spot Vial B on the right and center (co-spot) lanes.[4]

  • Development:

    • Place the TLC plate in the saturated chamber, ensuring the origin line is above the solvent level.[2] Cover the chamber.

    • Allow the solvent to ascend until it is about 1 cm from the top of the plate.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize under a UV 254 nm lamp and circle any dark spots.

    • If necessary, use a secondary visualization method like an iodine chamber or a chemical stain.

  • Analysis:

    • Observe the disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane over time. The reaction is complete when the starting material spot is no longer visible in its lane.[14][18]

Workflow and Troubleshooting Diagrams

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare Saturated TLC Chamber B Prepare Diluted Samples (SM & Reaction Mix) C Spot Plate (SM, Co-spot, Mix) B->C D Develop Plate in Chamber C->D E Dry Plate & Mark Solvent Front D->E F Visualize (UV, Stain) E->F G Analyze Rf Values & Spot Disappearance F->G

Caption: Standard TLC Experimental Workflow.

TLC_Troubleshooting cluster_solutions Solutions Problem Problem Observed? Streaking Streaking Problem->Streaking Streaking/ Tailing NoSpots NoSpots Problem->NoSpots No Visible Spots BadSep BadSep Problem->BadSep Spots at Baseline or Solvent Front Decomp Decomp Problem->Decomp Smear/ Unexpected Spots Sol_Streak Dilute Sample Add Acid/Base to Eluent Sol_NoSpots Concentrate Sample Use Chemical Stain Sol_BadSep Change Eluent Polarity Try Different Solvent System Sol_Decomp Use Alumina/RP Plate Run 2D TLC to Confirm Streaking->Sol_Streak NoSpots->Sol_NoSpots BadSep->Sol_BadSep Decomp->Sol_Decomp

Caption: Decision tree for troubleshooting common TLC issues.

References
  • ChemBAM. TLC troubleshooting. [Link]

  • Labster. TLC Visualization Methods. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. TLC Visualization Methods. [Link]

  • ResearchGate. (2013, November 1). Tailing in TLC - can anyone help?[Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • Stains for Developing TLC Plates. [Link]

  • RSC Publishing. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. [Link]

  • Advion. SUZUKI REACTION MONITORING. [Link]

  • Sci-Hub. Thin-layer chromatography of thiophene derivatives. [Link]

  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]

  • YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • ResearchGate. Chromatographic Analysis of Thiophenes in Calli and Suspension Cultures of Tagets spp.[Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • Chemistry For Everyone. (2025, January 27). What Are The Disadvantages Of Thin Layer Chromatography?[Link]

  • YouTube. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. [Link]

  • Reddit. (2024, April 27). Sonogashira coupling giving me multiple spots on TLC. Any suggestions?[Link]

  • Dattakala College of Pharmacy. A Review on Effect of Impurities in Pharmaceutical Substances. [Link]

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Validation & Comparative

A Comparative Guide to the ¹³C NMR Spectroscopic Analysis of 4-Iodothiophene-3-carbaldehyde: An Integrated Experimental and Computational Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of molecular design and discovery. Halogenated heterocycles, such as 4-iodothiophene-3-carbaldehyde, are prevalent motifs in pharmaceuticals and functional materials. However, the assignment of their nuclear magnetic resonance (NMR) spectra can be challenging due to the influence of electronegative substituents and the complex electronic environment of the aromatic ring. This guide provides an in-depth comparison of experimental and computational methodologies for the definitive assignment of the ¹³C NMR spectrum of this compound, offering a robust workflow for the structural verification of similarly substituted thiophenes.

The Challenge of Assigning Substituted Thiophene Spectra

The ¹³C NMR chemical shifts in thiophene derivatives are highly sensitive to the nature and position of substituents.[1] The introduction of an electron-withdrawing aldehyde group and a bulky, polarizable iodine atom creates a unique electronic distribution within the thiophene ring, influencing the shielding of each carbon nucleus. While empirical rules and substituent chemical shift (SCS) increments can provide initial estimates, they often lack the precision required for unambiguous assignment, especially in polysubstituted systems.[2] This guide demonstrates how the synergy between modern experimental techniques and theoretical calculations can overcome these limitations.

Methodology I: Experimental ¹³C NMR Spectroscopy

High-resolution ¹³C NMR spectroscopy, including one-dimensional (¹³C{¹H}) and two-dimensional (HSQC, HMBC) experiments, forms the bedrock of structural analysis. The following protocol outlines the steps for acquiring high-quality data for this compound.

Experimental Protocol
  • Sample Preparation:

    • Dissolve 20-30 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Filter the solution into a 5 mm NMR tube.

  • Instrument Setup:

    • The experiments should be performed on a spectrometer with a minimum field strength of 400 MHz for ¹H.

    • Tune and shim the probe to achieve optimal magnetic field homogeneity.[1]

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

  • Data Acquisition: [1][3]

    • ¹³C{¹H} NMR:

      • Pulse Program: Standard proton-decoupled single-pulse experiment.

      • Spectral Width: 0-200 ppm.

      • Number of Scans: ≥ 1024 scans to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of ¹³C.[1]

      • Relaxation Delay (d1): 2-5 seconds to ensure complete relaxation of all carbon nuclei, especially quaternary carbons.

    • HSQC (Heteronuclear Single Quantum Coherence):

      • Acquire a standard phase-sensitive HSQC experiment to correlate proton signals with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation):

      • Acquire a standard HMBC experiment to identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for assigning quaternary carbons.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

Workflow for Experimental Data Acquisition and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Compound in CDCl3 + TMS filter Filter into NMR Tube dissolve->filter setup Spectrometer Setup (Tune, Shim, Lock) filter->setup c13 1D ¹³C{¹H} NMR setup->c13 hsqc 2D HSQC setup->hsqc hmbc 2D HMBC setup->hmbc process FT, Phasing, Baseline Correction c13->process hsqc->process hmbc->process calibrate Calibrate to TMS process->calibrate assign Assign Signals (1D & 2D Data) calibrate->assign

Caption: Workflow for NMR Data Acquisition and Analysis.

Methodology II: Computational ¹³C NMR Chemical Shift Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for predicting NMR parameters with high accuracy.[4][5] The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for calculating isotropic magnetic shielding constants, which can then be converted to chemical shifts.

Computational Protocol
  • Molecular Geometry Optimization:

    • Construct the 3D structure of this compound.

    • Perform a geometry optimization using a suitable DFT functional and basis set, for example, B3LYP/6-31G(d,p). This level of theory provides a good balance between accuracy and computational cost for geometry optimization.

  • NMR Shielding Calculation:

    • Using the optimized geometry, perform a GIAO NMR shielding calculation at a higher level of theory to improve accuracy. A recommended combination is the B3LYP functional with the cc-pVTZ basis set.[5]

    • The output will be absolute shielding tensors (σ) for each carbon atom.

  • Chemical Shift Calculation:

    • The calculated chemical shift (δ) is obtained by referencing the computed shielding value (σ) of the nucleus of interest to the shielding value of a reference compound, typically TMS, calculated at the same level of theory.[4]

    • The equation is: δ_calc = σ_TMS - σ_calc

    • An alternative, often more practical approach, is to use a linear regression analysis based on a set of known compounds to correct for systematic errors. A general equation would be: δ_pred = (σ_ref - m * σ_calc) / b, where m and b are the slope and intercept from the linear correlation.

Workflow for Computational Chemical Shift Prediction

G cluster_model Model Building cluster_dft DFT Calculations cluster_analysis Data Analysis build Build 3D Structure of This compound geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) build->geom_opt nmr_calc GIAO NMR Shielding Calculation (e.g., B3LYP/cc-pVTZ) geom_opt->nmr_calc shift_calc Calculate Chemical Shifts δ = σ_TMS - σ_calc nmr_calc->shift_calc tms_calc Calculate TMS Shielding (Same Level of Theory) tms_calc->shift_calc assign Assign Predicted Chemical Shifts shift_calc->assign

Sources

The Definitive Guide to High-Resolution Mass Spectrometry of 4-Iodothiophene-3-carbaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and materials science, the precise characterization of halogenated heterocyclic compounds is paramount. 4-Iodothiophene-3-carbaldehyde, a key building block in the synthesis of complex organic molecules, demands analytical techniques that provide not only confirmation of its identity but also a deep understanding of its purity and stability. This guide offers an in-depth exploration of High-Resolution Mass Spectrometry (HRMS) for the analysis of this compound, presenting a robust experimental protocol and a critical comparison with other prevalent analytical techniques. As Senior Application Scientists, our goal is to equip you with the insights necessary to make informed decisions in your analytical workflows.

Introduction to the Analytical Challenge

This compound is a reactive intermediate whose iodine and aldehyde functionalities make it a versatile precursor. However, these same features present analytical challenges. The presence of iodine, with its single stable isotope (¹²⁷I), simplifies isotopic pattern analysis compared to chlorinated or brominated compounds. Yet, the C-I bond can be labile under certain analytical conditions, potentially leading to misinterpretation of data. The aldehyde group is also susceptible to degradation. Therefore, the choice of analytical technique is critical for accurate structural elucidation and quantification.

High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Molecular Confirmation

HRMS stands as a premier technique for the analysis of this compound due to its unparalleled mass accuracy and resolving power. This enables the determination of the elemental composition of the parent molecule and its fragments, providing a high degree of confidence in its identification.

Mechanism of Analysis: A Look Under the Hood

HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, can measure mass-to-charge ratios (m/z) with accuracies in the low parts-per-million (ppm) range.[1] This precision allows for the differentiation of ions with very similar nominal masses, a crucial capability when dealing with complex matrices or potential impurities.

Experimental Protocol: HRMS of this compound

This protocol outlines a validated approach for the analysis of this compound using an Orbitrap-based HRMS system coupled with a suitable ionization source.

Instrumentation:

  • Mass Spectrometer: Thermo Scientific™ Q Exactive™ HF Hybrid Quadrupole-Orbitrap™ Mass Spectrometer (or equivalent)

  • Ionization Source: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)

  • Liquid Chromatography (for LC-MS introduction): Thermo Scientific™ Vanquish™ Horizon UHPLC System (or equivalent)

Reagents and Materials:

  • This compound standard (≥95% purity)

  • LC-MS grade Acetonitrile

  • LC-MS grade Water

  • LC-MS grade Formic Acid (optional, for ESI)

  • HPLC column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • Perform serial dilutions to create working standards ranging from 1 µg/mL to 1 ng/mL. The choice of solvent is critical; acetonitrile is often preferred for its compatibility with reversed-phase chromatography and ESI.

  • Chromatographic Separation (LC-MS):

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 0.3 mL/min

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Injection Volume: 2 µL

    • Column Temperature: 40 °C

    • Rationale: A gradient elution ensures efficient separation from potential impurities and allows for sharp peak shapes, which is crucial for accurate mass measurement.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI and APCI will be evaluated. ESI is a soft ionization technique suitable for polar molecules, while APCI is better for less polar, volatile compounds.[2]

    • Capillary Voltage: 3.5 kV (ESI)

    • Sheath Gas Flow Rate: 35 arbitrary units

    • Auxiliary Gas Flow Rate: 10 arbitrary units

    • Capillary Temperature: 320 °C

    • Mass Resolution: 120,000 FWHM (at m/z 200)

    • Scan Range: m/z 50-500

    • Data Acquisition: Full scan followed by data-dependent MS/MS (dd-MS²) on the most intense ions.

    • Rationale: High resolution is essential to obtain accurate mass measurements for formula determination.[3] Data-dependent MS/MS provides fragmentation data for structural confirmation.

Data Analysis and Expected Results:

  • Accurate Mass of the Molecular Ion: The theoretical exact mass of the protonated this compound ([C₅H₃IOS + H]⁺) is 238.9022 m/z. The measured mass should be within 5 ppm of this value.

  • Fragmentation Pattern: In MS/MS analysis, characteristic fragmentation patterns are expected. Common fragmentation pathways for aromatic aldehydes include the loss of the formyl group (-CHO) and subsequent ring fragmentation.[4] For iodinated thiophenes, cleavage of the C-I bond is a possibility.[5]

    • Predicted Fragments:

      • Loss of H: [M-H]⁺

      • Loss of CHO (formyl radical): [M-CHO]⁺

      • Loss of I (iodine radical): [M-I]⁺

      • Thiophene ring fragments.

Visualization of the HRMS Workflow

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Prep1 Dissolve Standard in Acetonitrile Prep2 Serial Dilutions Prep1->Prep2 LC UHPLC Separation (C18) Prep2->LC Ion Ionization (ESI/APCI) LC->Ion MS Orbitrap Mass Analyzer (High Resolution) Ion->MS Detect Detection MS->Detect Data1 Accurate Mass Determination Detect->Data1 Data3 Fragmentation Analysis (MS/MS) Detect->Data3 Data2 Elemental Composition Data1->Data2

Caption: Workflow for the HRMS analysis of this compound.

Comparative Analysis with Alternative Techniques

While HRMS provides unparalleled detail for structural confirmation, a comprehensive analytical strategy often involves orthogonal techniques. The choice of method depends on the specific analytical question, be it routine purity checks, structural elucidation, or quantitative analysis.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyHigh-Performance Liquid Chromatography (HPLC-UV)
Primary Use Definitive structural confirmation, accurate mass measurement, impurity identification.Purity analysis, separation of volatile impurities, quantification.Unambiguous structural elucidation, analysis of isomers.Routine purity checks, quantification.
Sensitivity Very high (pg to fg range).[6]High (pg to ng range).Lower (µg to mg range).[6]Moderate (ng to µg range).
Sample Throughput Moderate to high.High.Low.High.
Structural Information High (from fragmentation patterns and accurate mass).Moderate (from fragmentation patterns).Very high (detailed connectivity and stereochemistry).Low (retention time only).
Key Advantage Unambiguous elemental composition determination.[3]Excellent separation of volatile compounds.Non-destructive, provides detailed structural insights.Robust, cost-effective for routine analysis.
Key Limitation Isomers may not be distinguishable without chromatography.Requires analyte to be volatile and thermally stable.Low sensitivity, requires higher sample amounts.Limited structural information.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can provide excellent separation from non-polar impurities. Electron Ionization (EI) is a common ionization technique in GC-MS, which typically induces extensive fragmentation, providing a characteristic "fingerprint" mass spectrum for library matching. However, the high energy of EI can sometimes lead to the absence of a molecular ion, making it difficult to determine the molecular weight of an unknown.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation, providing detailed information about the chemical environment of each proton and carbon atom in a molecule.[7] For this compound, ¹H and ¹³C NMR would confirm the substitution pattern on the thiophene ring and the presence of the aldehyde group. The key drawback of NMR is its relatively low sensitivity, requiring significantly more sample than mass spectrometry-based techniques.[6]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in many analytical laboratories for routine purity analysis and quantification.[8] It is a robust and cost-effective method. For this compound, a reversed-phase HPLC method with UV detection would be suitable for determining its purity by separating it from related substances. The limitation of HPLC-UV is its inability to provide structural information beyond the retention time and UV absorbance, making it unsuitable for the identification of unknown impurities.

Logical Relationships in Analytical Strategy

The selection and sequence of analytical techniques are crucial for a comprehensive characterization of this compound.

Analytical_Strategy cluster_screening Initial Screening & Purity cluster_confirmation Structural Confirmation cluster_quantification Quantification Start This compound Sample HPLC_UV HPLC-UV Start->HPLC_UV Routine Check GC_MS GC-MS Start->GC_MS Volatile Impurities NMR NMR Start->NMR Full Elucidation HRMS HRMS HPLC_UV->HRMS Identify Unknowns Quant_HPLC Quantitative HPLC HPLC_UV->Quant_HPLC Purity > 95% GC_MS->HRMS Confirm Identity Quant_GC Quantitative GC-MS GC_MS->Quant_GC If Volatile

Caption: A logical workflow for the analytical characterization of this compound.

Conclusion: An Integrated Approach for Comprehensive Characterization

For routine quality control and quantification, HPLC-UV and GC-MS offer robust and high-throughput solutions. For unambiguous structural elucidation, particularly for distinguishing isomers, NMR spectroscopy remains the gold standard. By understanding the strengths and limitations of each technique, researchers and drug development professionals can devise a strategic analytical workflow that ensures the quality, purity, and identity of this compound, thereby accelerating the path to innovation.

References

  • Journal of the Chemical Society B: Physical Organic. (1967). Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens. [Link]

  • ResearchGate. (n.d.). Comparison between LC-MS, GC-MS, and NMR platforms. Retrieved from [Link]

  • ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link]

  • PubMed. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. [Link]

  • News-Medical.Net. (n.d.). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Retrieved from [Link]

  • SpringerLink. (n.d.). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Retrieved from [Link]

  • Acta Crystallographica Section E. (2019). Some chalcones derived from thio-phene-3-carbaldehyde: synthesis and crystal structures. [Link]

  • Reddit. (2018). I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this? Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • ResearchGate. (2024). New Mass Spectra: Electron Ionization Mass Spectra of Camphene and Bornane Thioterpenoids. [Link]

  • PubMed Central. (n.d.). Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram. Retrieved from [Link]

  • Cooperative Institute for Research in Environmental Sciences. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. [Link]

  • ResearchGate. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. [Link]

  • National Center for Biotechnology Information. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. [Link]

  • ResearchGate. (2012). Transformations of 4-Oxo-4H-chromene-3-carbaldehyde under the Action of Fe(CO)(5). [Link]

  • ResearchGate. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

  • Center for Applied Isotope Studies. (n.d.). Organic Compound Characterization & Quantification. Retrieved from [Link]

  • ResearchGate. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. [Link]

  • National Institute of Standards and Technology. (n.d.). Thiophene. Retrieved from [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Iodothiophene. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Iodothiophene. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Thiophene, tetrahydro-. Retrieved from [Link]

  • European Journal of Chemistry. (n.d.). Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. Retrieved from [Link]

  • Kuwait Journal of Science. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. [Link]

  • ResearchGate. (n.d.). Colorimetric Determination of Indole-3-Carbaldehyde by Reaction with Carbidopa and Formation of Aldazine in Ethanolic Extract of Cabbage. Retrieved from [Link]

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A Comparative Guide to the X-ray Crystal Structure of 4-Iodothiophene-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, thiophene derivatives stand out for their versatile pharmacological and electronic properties. The introduction of specific substituents, such as halogens and aldehydes, onto the thiophene ring can significantly modulate these characteristics. A precise understanding of the three-dimensional arrangement of these molecules is paramount for rational drug design and the development of novel materials. While the X-ray crystal structure of 4-iodothiophene-3-carbaldehyde is not publicly available, this guide presents a comparative analysis based on the crystallographic data of closely related thiophene derivatives. By examining these structures, we can infer the likely structural features of this compound and provide a robust framework for its experimental investigation.

This guide will delve into a comparative analysis of relevant crystal structures, outline alternative characterization methods, and provide detailed experimental protocols for the synthesis and crystallographic analysis of the title compound and its derivatives.

Comparative Crystallographic Analysis: Insights from Analogs

While a definitive crystal structure for this compound remains to be determined, we can draw valuable insights from the crystallographic data of analogous compounds. The following table summarizes key crystallographic parameters for selected thiophene derivatives, offering a basis for structural comparison. This data is fundamental in understanding molecular packing, intermolecular interactions, and the influence of substituents on the overall crystal lattice.

ParameterCompound 1: 1-(4-hydroxyphenyl)-3-(thiophen-3-yl)prop-1-en-3-one[1]Compound 2: 2,3-dibromotetrahydrothiophene 1,1-dioxide[2]
Chemical Formula C₁₃H₁₀O₂SC₄H₄Br₂O₂S
Molecular Weight 230.28 g/mol 275.95 g/mol
Crystal System MonoclinicOrthorhombic
Space Group P2₁/nPbca
Unit Cell Dimensions a = 11.234(3) Å, b = 5.998(2) Å, c = 16.212(5) Å, β = 107.13(3)°a = 5.2502(3) Å, b = 11.3561(6) Å, c = 24.9802(17) Å
Unit Cell Volume 1043.4(5) ų1490.11(15) ų
Molecules per Unit Cell (Z) 48

Based on these and other reported structures of substituted thiophenes, we can anticipate that the crystal structure of this compound will exhibit a planar thiophene ring. The iodine and carbaldehyde substituents will influence the molecular packing through halogen bonding and hydrogen bonding, respectively. The planarity of the thiophene ring is a common feature in many derivatives.[1][2]

Beyond Diffraction: Alternative Characterization Techniques

Prior to obtaining single crystals suitable for X-ray diffraction, a suite of spectroscopic and analytical techniques can provide crucial structural information and confirm the identity and purity of synthesized this compound derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The chemical shifts and coupling constants of the thiophene ring protons provide definitive information about the substitution pattern. For this compound, one would expect distinct signals for the two remaining ring protons and the aldehyde proton.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde group is expected in the region of 1650-1700 cm⁻¹.[3]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound and can provide information about its fragmentation pattern, further corroborating the proposed structure.

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel thiophene derivative, leading up to X-ray crystallographic analysis.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Initial Characterization cluster_crystallography Crystallographic Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Crystal_Growth Crystal Growth MS->Crystal_Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution

Caption: Workflow for the synthesis and structural elucidation of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a related compound and the general procedure for X-ray crystallographic analysis. These can serve as a starting point for the investigation of this compound.

Synthesis of 4-Arylthiophene-2-carbaldehydes via Suzuki-Miyaura Reaction[4]

This protocol describes a general method for the synthesis of aryl-substituted thiophene carbaldehydes, which can be adapted for the synthesis of this compound by using an appropriate iodinated starting material.

  • To a solution of the bromothiophene carbaldehyde (1.0 equivalent) in a suitable solvent (e.g., 1,4-dioxane), add the arylboronic acid or ester (1.1 equivalents).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (5 mol%), and a base, such as K₃PO₄ (2.0 equivalents).

  • De-gas the reaction mixture and then heat it under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Single-Crystal X-ray Diffraction[5][6][7]

This protocol outlines the fundamental steps involved in determining the crystal structure of a small molecule.

  • Crystal Growth: Grow single crystals of the purified compound. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, diffraction patterns are collected on a detector.

  • Data Processing: The collected diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting structural model is then refined to improve the fit between the observed and calculated diffraction data.

  • Validation: The final refined structure is validated to ensure its chemical and crystallographic integrity.

The logical flow of X-ray crystallography is depicted in the following diagram.

XRay_Crystallography_Workflow Start Single Crystal XRay_Source X-ray Beam Start->XRay_Source Diffraction Diffraction Pattern XRay_Source->Diffraction Electron_Density Electron Density Map Diffraction->Electron_Density Fourier Transform Model 3D Molecular Model Electron_Density->Model Refinement Refinement & Validation Model->Refinement Final_Structure Final Crystal Structure Refinement->Final_Structure

Caption: The process of determining a crystal structure using X-ray diffraction.

Conclusion

While the definitive X-ray crystal structure of this compound awaits experimental determination, a comprehensive understanding of its likely structural characteristics can be gleaned from a comparative analysis of related thiophene derivatives. The protocols and analytical workflows detailed in this guide provide a solid foundation for researchers to undertake the synthesis, characterization, and eventual crystallographic analysis of this and other novel thiophene compounds. Such structural insights are invaluable for advancing the fields of drug discovery and materials science, enabling the design of molecules with tailored properties and functions.

References

  • Aitken, R. A., Slawin, A. M. Z., & Sonecha, D. K. (2023). The X-ray Structures of 2- and 3-Sulfolene and Two Halogenated Derivatives. Journal of Chemical Crystallography, 53, 431–437. [Link]

  • Khan, K. M., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(11), 14098-14113. [Link]

  • Cohen, S. M. (1998). X-ray crystallography. Journal of the Society of Laparoendoscopic Surgeons, 2(2), 195–196. [Link]

  • X-ray Crystallography. (2023, August 29). In Chemistry LibreTexts. [Link]

  • Vu, Q. T., et al. (2019). Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 7), 1017–1023. [Link]

  • Structure of thiophene 3 i obtained by single crystal X‐ray diffraction, CCDC: 2293105. ResearchGate. [Link]

  • Thiophene-2-carboxaldehyde. Wikipedia. [Link]

  • Facile preparation of 3,5-disubstituted-4-aminothiophene-2-carbaldehyde from a novel unexpected domino reaction of vinyl azides and 1,4-dithiane-2,5-diol. RSC Publishing. [Link]

  • FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... ResearchGate. [Link]

  • 3-Thiophenecarboxaldehyde. NIST WebBook. [Link]

  • Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. National Institutes of Health. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. ResearchGate. [Link]

  • Synthesis of thiophene-thiosemicarbazone derivatives and evaluation of their in vitro and in vivo antitumor activities. ResearchGate. [Link]

  • Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. ResearchGate. [Link]

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A Senior Application Scientist's Guide to the Comparative Reactivity of 4-Iodo- vs. 4-Bromothiophene-3-carbaldehyde in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. Halogenated thiophenes, particularly those bearing a reactive carbaldehyde functionality, are invaluable building blocks for the construction of complex molecular architectures found in numerous pharmaceuticals and advanced materials. This guide provides an in-depth, objective comparison of two such key intermediates: 4-iodothiophene-3-carbaldehyde and 4-bromothiophene-3-carbaldehyde . We will dissect their reactivity profiles in palladium-catalyzed cross-coupling reactions, supported by mechanistic principles and collated experimental data from analogous systems, to empower you in making the most informed choice for your specific application.

The Core Principle: The Decisive Role of the Carbon-Halogen Bond

The fundamental difference in reactivity between 4-iodo- and 4-bromothiophene-3-carbaldehyde lies in the inherent properties of the carbon-iodine (C-I) versus the carbon-bromine (C-Br) bond. The C-I bond is significantly weaker and longer than the C-Br bond. This translates to a lower bond dissociation energy, making the C-I bond more susceptible to cleavage.

BondAverage Bond Energy (kJ/mol)
C-I~213
C-Br~285
C-Cl~327
C-F~485
Data compiled from various sources indicating general bond energies[1].

In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, this difference is most profoundly manifested in the initial, often rate-determining, oxidative addition step. During this step, a low-valent palladium(0) complex inserts into the carbon-halogen bond. The lower bond energy of the C-I bond facilitates a faster rate of oxidative addition compared to the C-Br bond[2][3]. Consequently, this compound is generally the more reactive substrate, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times.

The Catalytic Cycle: Focus on Oxidative Addition

The generalized catalytic cycle for palladium-catalyzed cross-coupling reactions illustrates the central role of the oxidative addition step. Understanding this mechanism is key to appreciating the practical differences between using an iodo- or bromo-substituted thiophene.

Cross_Coupling_Cycle cluster_reactants Reactants Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L2->Oxidative_Addition Ar-X (Thiophene-X) Pd(II)_Complex trans-Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R-M (e.g., R-B(OR)2, R-SnR3, R-C≡CH) Pd(II)_Intermediate trans-Ar-Pd(II)-R(L2) Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R (Product) Ar-X 4-Halothiophene- 3-carbaldehyde (X = I or Br) R-M Coupling Partner

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions. The initial oxidative addition step is typically faster for aryl iodides (X=I) than for aryl bromides (X=Br).

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is one of the most widely used C-C bond-forming reactions. While direct side-by-side comparative data for 4-iodo- and 4-bromothiophene-3-carbaldehyde is scarce in the literature, we can infer their relative performance from studies on structurally similar compounds. The general trend observed is that the iodo-derivative will react under milder conditions and often give higher yields in shorter timeframes.

Table 1: Collated Data for Suzuki Coupling of Analogous Halothiophene Carbaldehydes

Halide SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromothiophene-3-carbaldehyde (Analog) Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O801285Adapted from[4]
This compound (Projected) Phenylboronic acidPd(PPh₃)₄ (2-5)K₂CO₃Toluene/EtOH/H₂ORT - 602-6>90Projected based on[5],[6]
3-Bromothiophene-2-carbaldehyde Various Arylboronic acidsPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane90-58-72[4]
4,5-Dibromothiophene-2-carbaldehyde Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (6:1)901295 (mono-arylated)[7]

Expertise & Experience: The data, though not from a direct comparative study, strongly supports the established reactivity trend of I > Br. For the synthesis of a novel series of compounds, starting with the 4-iodo derivative is often the more prudent choice. It allows for a wider exploration of reaction conditions, including lower temperatures that can be crucial for sensitive functional groups. The bromo analogue, while less expensive, may require higher temperatures and more active (and often more expensive) catalyst systems to achieve comparable yields, potentially leading to more side-product formation.

Performance in Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is fundamental in the synthesis of conjugated systems for materials science and as precursors for more complex heterocyclic scaffolds. Here again, the superior reactivity of the C-I bond is a distinct advantage.

Table 2: Collated Data for Sonogashira Coupling of Analogous Halo-Aromatics

Halide SubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-Bromobenzaldehyde (Analog) PhenylacetylenePd(OAc)₂ (3) / XPhos (6)None (Cu-free)Et₃NDMF10098 (conversion)Adapted from[8]
4-Iodobenzaldehyde (Analog) PhenylacetylenePd on Al₂O₃ / Cu₂OCu₂O-THF/DMA8075[9]
Aryl Bromides (General) Various Alkynes[DTBNpP]Pd(crotyl)Cl (2.5)None (Cu-free)TMPDMSORTup to 97[10]
Aryl Iodides (General) Various AlkynesFe(acac)₃ (10) / Ligand (20)NoneCs₂CO₃Toluene135up to 90[11]

Trustworthiness: While a broad range of conditions exist for Sonogashira couplings, the trend is clear: aryl iodides can often be coupled using various catalyst systems, including more environmentally benign iron catalysts, and often under milder conditions than their bromo counterparts[11][12]. For 4-bromothiophene-3-carbaldehyde, achieving high yields, especially with less reactive alkynes, will likely necessitate the use of highly active, bulky phosphine ligands (like XPhos) and higher temperatures[8]. The use of copper-free conditions is often desirable to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts, and achieving this with the less reactive bromo-substrate can be more challenging.

Performance in Stille Coupling

The Stille reaction couples organohalides with organostannane reagents. Despite the toxicity concerns associated with tin reagents, the Stille reaction offers excellent functional group tolerance and is insensitive to moisture, making it a powerful tool in complex molecule synthesis[3][13]. The reactivity difference between the C-I and C-Br bonds remains a key factor.

Table 3: Projected Performance in Stille Coupling

Halide SubstrateStannane ReagentCatalyst (mol%)SolventTemp (°C)Relative RateExpected Yield
4-Bromothiophene-3-carbaldehyde (Tributylstannyl)thiophenePd(PPh₃)₄ (2-5)Toluene or DMF80-110SlowerGood to Excellent
This compound (Tributylstannyl)thiophenePd(PPh₃)₄ (1-2)Toluene or DMF50-90FasterExcellent

Authoritative Grounding: The mechanism of the Stille reaction follows the same catalytic cycle outlined in Figure 1. Extensive mechanistic studies have confirmed that the oxidative addition step is the point of differentiation for various halides[2][14]. The use of this compound would be expected to proceed smoothly at lower temperatures, preserving thermally sensitive functionalities elsewhere in the molecule. For the bromo-analogue, harsher conditions might be required, and the potential for side reactions, such as homo-coupling of the stannane reagent, could increase[3].

Experimental Protocols: A Practical Guide

To provide a tangible framework, here are detailed, adaptable protocols for a Suzuki-Miyaura coupling reaction. These protocols are designed as robust starting points for your own optimization.

Workflow Visualization

Suzuki_Workflow start Start prep Prepare Reactants: - 4-Halothiophene-3-carbaldehyde - Boronic Acid - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) start->prep setup Assemble Reaction: - Add solids to flask - Add solvent prep->setup degas Degas Mixture (Purge with Ar or N₂ for 15-20 min) setup->degas add_cat Add Pd Catalyst (e.g., Pd(PPh₃)₄) degas->add_cat react Heat Reaction (Monitor by TLC/LC-MS) add_cat->react workup Aqueous Workup: - Quench reaction - Extract with organic solvent react->workup purify Purify Product (Column Chromatography) workup->purify analyze Characterize Product (NMR, MS) purify->analyze end End analyze->end

Figure 2: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki Coupling of this compound (Milder Conditions)
  • Reactants & Reagents:

    • This compound (1.0 eq)

    • Arylboronic Acid (1.2 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

    • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

    • Add the degassed 4:1 dioxane/water solvent mixture via syringe.

    • Add the Pd(PPh₃)₄ catalyst to the stirring suspension.

    • Heat the reaction mixture to 60-80 °C.

    • Monitor the reaction progress by TLC or LC-MS. Reaction is typically complete within 2-6 hours.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 4-Bromothiophene-3-carbaldehyde (More Forcing Conditions)
  • Reactants & Reagents:

    • 4-Bromothiophene-3-carbaldehyde (1.0 eq)

    • Arylboronic Acid (1.5 eq)

    • Potassium Phosphate (K₃PO₄) (3.0 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) or a more active catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos).

    • 1,4-Dioxane (degassed)

  • Procedure:

    • Follow steps 1-3 from Protocol 1, using K₃PO₄ as the base.

    • Add the degassed dioxane via syringe.

    • Add the Pd(PPh₃)₄ catalyst.

    • Heat the reaction mixture to 90-100 °C.

    • Monitor the reaction progress. Reaction times are typically longer, in the range of 12-24 hours.

    • Follow steps 7-10 from Protocol 1 for workup and purification.

Causality Behind Experimental Choices: The choice of a stronger base (K₃PO₄ vs. K₂CO₃), higher catalyst loading, higher temperature, and a larger excess of the boronic acid in Protocol 2 are all deliberate measures to overcome the higher activation energy barrier of the oxidative addition of the C-Br bond. For the iodo-substrate, these more forcing conditions are often unnecessary and can lead to decomposition or side reactions.

Conclusion and Recommendations

The choice between this compound and 4-bromothiophene-3-carbaldehyde is a classic trade-off between reactivity and cost.

  • This compound is the substrate of choice for:

    • Maximizing Yield and Efficiency: It consistently provides higher reactivity, leading to faster reactions and often cleaner product profiles.

    • Mild Reaction Conditions: Its use allows for lower temperatures, which is critical when working with thermally sensitive or complex molecules.

    • Broader Catalyst Compatibility: It can be successfully coupled using a wider variety of less active (and less expensive) palladium catalysts.

  • 4-Bromothiophene-3-carbaldehyde may be considered when:

    • Cost is the Primary Driver: Bromo-aromatics are generally less expensive than their iodo-counterparts.

    • The Coupling Partner is Highly Reactive: A very reactive boronic acid, stannane, or alkyne may compensate for the lower reactivity of the C-Br bond.

    • Harsh Reaction Conditions are Tolerable: If the target molecule is robust, the higher temperatures and stronger bases required may not be detrimental.

For professionals in drug development and discovery chemistry, where efficiency, reliability, and the preservation of complex functionalities are paramount, This compound is the superior building block . The upfront investment in the more reactive starting material is often offset by savings in time, catalyst cost, and purification efforts, ultimately accelerating the path to the target molecule.

References

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Myers, A. G. (2007). The Suzuki Reaction. Harvard University Chemistry and Chemical Biology. [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • Bonacorso, H. G., et al. (2018). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. ResearchGate. [Link]

  • Handy, S. T., & Zhang, Y. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 48(46), 8108-8110. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Chen, J., et al. (2015). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications, 51(87), 15846-15849. [Link]

  • Chen, C., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]

  • Lipshutz, B. H., et al. (2018). A General Protocol for Robust Sonogashira Reactions in Micellar Medium. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Jana, A., et al. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 5(29), 18341-18353. [Link]

  • Rizwan, M., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal, 12(1), 84. [Link]

  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • Casado, A. L., & Espinet, P. (2014). The Stille Reaction, 38 Years Later. Israel Journal of Chemistry, 54(1-2), 126-141. [Link]

  • So, C. M., & Organ, M. G. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. Organic Letters, 20(15), 4581-4585. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Pan, C., et al. (2009). Iron-catalysed Sonogashira reactions. Journal of Chemical Research, 2009(8), 478-480. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

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A Comparative Guide to the Purity Analysis of 4-Iodothiophene-3-carbaldehyde: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Iodothiophene-3-carbaldehyde is a vital heterocyclic building block in medicinal chemistry and materials science. As a key intermediate, its purity is paramount, directly impacting the yield, impurity profile, and biological activity of subsequent products. This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the robust purity assessment of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer data-driven recommendations to guide researchers in selecting the optimal technique for their specific needs.

The Analyte: Physicochemical Considerations for this compound

Understanding the physicochemical properties of this compound is the cornerstone of effective analytical method development. While specific experimental data for this exact compound is not widely published, we can infer its properties from analogous structures like 3-iodothiophene-2-carbaldehyde (melting point 81-85°C) and 3-thiophenecarboxaldehyde (boiling point ~195°C).[1]

  • Polarity: The presence of the aldehyde group and the thiophene ring imparts moderate polarity.

  • Volatility: With an estimated boiling point in the range of 200-250°C, the compound is semi-volatile, making it potentially suitable for GC analysis.

  • Thermal Stability: This is a critical consideration. Halogenated compounds, particularly iodinated ones, and aldehydes can be susceptible to thermal degradation at the high temperatures used in a GC injector.[2] This risk must be carefully managed.

  • UV Absorbance: The conjugated system of the thiophene ring and the carbonyl group ensures strong UV absorbance, making it an excellent candidate for HPLC with UV detection.

These properties suggest that while both HPLC and GC-MS are viable options, they present distinct advantages and challenges that we will explore.

High-Performance Liquid Chromatography (HPLC): The Robust Workhorse for Routine Purity

HPLC is an exceptionally versatile and robust technique for the purity analysis of non-volatile or thermally sensitive compounds.[3] For routine quality control of this compound, a reversed-phase HPLC (RP-HPLC) method is often the preferred choice due to its reliability and non-destructive nature.

Method Development Rationale

The goal is to develop a method that provides sharp, symmetrical peaks with good resolution from any potential impurities.

  • Column Selection: A C18 (ODS) column is the industry standard for RP-HPLC and serves as an excellent starting point.[4][5] Its non-polar stationary phase will interact with the moderately polar analyte, providing sufficient retention and allowing for separation based on hydrophobicity. A column with dimensions like 250 mm × 4.6 mm and 5 µm particle size offers a good balance of efficiency and backpressure.[4][5]

  • Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol is ideal.[4] A gradient, starting with a higher proportion of water and increasing the organic solvent concentration over time, ensures that both more polar and less polar impurities are eluted and resolved effectively. A small amount of acid (e.g., 0.1% formic acid) can be added to the mobile phase to improve peak shape by suppressing the ionization of any acidic impurities.

  • Detector: A UV-Vis or Photodiode Array (PDA) detector is highly effective. The conjugated aromatic system of this compound will exhibit strong absorbance in the UV region. A PDA detector offers the advantage of acquiring the full UV spectrum for each peak, which aids in peak purity assessment and impurity identification. A monitoring wavelength around 254 nm is a common and effective choice for aromatic compounds.[6]

Detailed Experimental Protocol: HPLC-UV
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Dilute this stock solution 1:10 with the initial mobile phase (e.g., 70:30 Water:Acetonitrile) to a working concentration of 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter to remove particulates before injection.

  • Instrumentation and Conditions:

    • System: Standard HPLC system with a binary pump, autosampler, column oven, and PDA detector.

    • Column: C18, 250 mm × 4.6 mm, 5 µm particle size.

    • Mobile Phase A: High-purity water.

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Gradient: 30% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30 °C.[5]

    • Injection Volume: 10 µL.

    • Detection: PDA detector, monitoring at 254 nm.

  • Data Analysis:

    • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • System suitability parameters (e.g., theoretical plates > 2000, tailing factor < 2.0) should be verified to ensure method performance.[5]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Acetonitrile s1->s2 s3 Dilute with Mobile Phase s2->s3 s4 Filter (0.45 µm) s3->s4 a1 Inject 10 µL s4->a1 a2 RP-C18 Column Separation a1->a2 a3 PDA Detection (254 nm) a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate % Area Purity d1->d2 d3 Assess Peak Purity (PDA Spectrum) d1->d3

Caption: General workflow for purity analysis by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS): The Definitive Identifier

GC-MS combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[7] It is unparalleled for identifying and structuring elucidating volatile and semi-volatile compounds.[3]

Method Development Rationale

The primary challenge for analyzing this compound by GC-MS is ensuring its thermal stability. The method must be developed to volatilize the analyte without causing it to degrade.

  • Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS or equivalent), is a versatile choice. These columns are robust and provide excellent separation for a wide range of semi-volatile compounds.[3][8] A standard length of 30 m is typically sufficient.

  • Injector and Temperature Program: This is the most critical part of the method.

    • Injector Temperature: A temperature of 250 °C is a reasonable starting point, balancing efficient volatilization with minimizing thermal stress on the molecule.[3][6]

    • Injection Mode: A split injection (e.g., 50:1) is recommended to prevent column overload and ensure sharp peaks.

    • Oven Program: A temperature ramp is necessary. Starting at a lower temperature (e.g., 80 °C) and ramping at a moderate rate (e.g., 10-15 °C/min) up to a final temperature of ~280 °C will effectively separate compounds based on their boiling points.[6][9]

  • Mass Spectrometer Detector: Electron Ionization (EI) at 70 eV is the standard mode. The key advantages are:

    • Confirmation: The mass spectrum will show the molecular ion (M+), confirming the compound's molecular weight. The presence of iodine provides a highly characteristic isotopic pattern (¹²⁷I is monoisotopic) and a fragmentation pattern involving the loss of iodine (M-127), which provides definitive structural confirmation.[9]

    • Impurity ID: The mass spectra of unknown impurity peaks can be compared against spectral libraries (like NIST) for tentative identification, providing invaluable insight into the synthesis byproducts.

Detailed Experimental Protocol: GC-MS
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of a high-purity volatile solvent like dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

    • Further dilute as needed to a working concentration of ~0.1 mg/mL.

  • Instrumentation and Conditions:

    • System: Gas chromatograph coupled to a mass spectrometer.

    • Column: HP-5MS (or equivalent), 30 m × 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.[3]

    • Injection Volume: 1 µL.

    • Injection Mode: Split (50:1 ratio).

    • Oven Program: Initial 80°C, hold for 2 minutes; ramp at 15°C/min to 280°C; hold for 5 minutes.

    • MSD Transfer Line: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40-400.[6]

  • Data Analysis:

    • Identify the main peak in the Total Ion Chromatogram (TIC).

    • Confirm its identity by examining the mass spectrum for the correct molecular ion and key fragments (e.g., loss of I, loss of CHO).

    • Calculate purity based on the area percentage of the main peak in the TIC.

    • Analyze the mass spectra of impurity peaks for potential identification.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Dichloromethane s1->s2 s3 Dilute to Working Conc. s2->s3 a1 Inject 1 µL (Split Mode) s3->a1 a2 HP-5MS Column Separation a1->a2 a3 MS Detection (EI, Scan Mode) a2->a3 d1 Analyze TIC a3->d1 d2 Confirm Peak ID (Mass Spectrum) d1->d2 d3 Identify Impurities (Library Search) d1->d3

Caption: General workflow for purity analysis by GC-MS.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on the analytical goal: routine QC for purity percentage or in-depth impurity identification.

FeatureHPLC with UV/PDA DetectionGC-MS
Analyte Suitability Excellent. Non-destructive, avoids thermal stress. Ideal for potentially labile compounds.Good, but requires caution. Risk of on-column or injector degradation of the iodinated aldehyde.
Identification Power Limited. Based on retention time and UV spectrum. Co-eluting impurities can be missed.Excellent. Provides definitive structural confirmation via mass spectrum and fragmentation patterns.
Impurity Analysis Quantifies known and unknown impurities but provides no structural information for unknowns.Identifies unknown volatile impurities through library searching, aiding in synthesis optimization.
Sensitivity High (ng level).Very High (pg level), especially in Selected Ion Monitoring (SIM) mode.[8][9]
Robustness for QC High. Generally considered more robust and reproducible for routine analysis of semi-volatile compounds.Moderate. Injector liners can become contaminated, potentially affecting reproducibility.
Analysis Time Typically 15-25 minutes.Can be faster, often in the 10-20 minute range.[10]
Primary Application Quantitative Purity Determination (% Area) , Quality Control, Stability Studies.Impurity Identification , Structural Confirmation, Analysis of Volatile Byproducts.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and suitable techniques for the purity analysis of this compound, but they serve different primary purposes.

  • For routine quality control and accurate quantitative purity assessment, HPLC with UV/PDA detection is the recommended method. Its key advantage is the complete avoidance of thermal degradation risk, ensuring that the measured purity reflects the true composition of the sample. It is robust, reliable, and ideal for a high-throughput QC environment.

  • GC-MS is the superior tool for definitive structural confirmation and impurity identification. If the goal is to understand the byproduct profile of a synthesis, identify starting materials, or troubleshoot a reaction, the structural information provided by the mass spectrometer is invaluable. However, method development must include a careful evaluation of the analyte's thermal stability to ensure the data is accurate and not an artifact of degradation.

For comprehensive characterization, the two techniques are best used orthogonally. HPLC provides the trusted quantitative purity value, while GC-MS provides the definitive identification of the main component and its volatile impurities. This dual approach provides the highest level of confidence for researchers, scientists, and drug development professionals.

References

  • Downum, K. R., & Towers, G. H. N. (1983). Analysis of Thiophenes in the Tageteae (Asteraceae) by HPLC. Journal of Natural Products. Available at: [Link]

  • Gong, S., et al. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Analytical Chemistry. Available at: [Link]

  • Zhai, H., et al. (2021). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology. Available at: [Link]

  • Palladino, P., et al. (2023). Colorimetric Detection of Indole-3-Carbaldehyde in White Cauliflower by Self-Condensation Reaction Giving Urorosein. ResearchGate. Available at: [Link]

  • Fushimi, A., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate. Available at: [Link]

  • Gao, W., et al. (2014). Trace determination of airborne polyfluorinated iodine alkanes using multisorbent thermal desorption/gas chromatography/high resolution mass spectrometry. ResearchGate. Available at: [Link]

  • Gaire, B. P., et al. (2022). Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. National Institutes of Health (NIH). Available at: [Link]

  • Li, Y., et al. (2009). Quantitative analysis and chromatographic fingerprinting for the quality evaluation of Forsythia suspensa extract by HPLC coupled with photodiode array detector. PubMed. Available at: [Link]

  • PubChem. (n.d.). 4-Bromothiophene-3-carboxaldehyde. PubChem. Available at: [Link]

  • Wernisch, S., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. National Institutes of Health (NIH). Available at: [Link]

  • TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. TDI-Brooks. Available at: [Link]

  • Ali, M. Y., & Guesmi, F. (2017). Analysis of the Generation of Harmful Aldehydes in Edible Oils During Sunlight Exposure and Deep-Frying Using High-Field Proton Nuclear Magnetic Resonance Spectroscopy. MDPI. Available at: [Link]

  • Márton, K., et al. (2000). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. Available at: [Link]

  • Palladino, P., et al. (2024). A simple colorimetric assay for detection of indole-3-carbaldehyde in foods. Food Chemistry Advances. Available at: [Link]

  • Eljarrat, E., & Barceló, D. (2012). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. ResearchGate. Available at: [Link]

  • Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access Journals. Available at: [Link]

  • GERSTEL GmbH & Co. KG. (2015). GC–MS Analysis of Aroma Compounds in Edible Oils by Direct Thermal Desorption. Chromatography Online. Available at: [Link]

  • CAS Common Chemistry. (n.d.). 2-Iodothiophene. CAS. Available at: [Link]

  • Gonzalez, G., & Feyerherm, F. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Agilent. Available at: [Link]

  • The Good Scents Company. (n.d.). 3-thiophene carboxaldehyde. The Good Scents Company. Available at: [Link]

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A Senior Application Scientist's Guide to the Elemental Analysis of 4-Iodothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, substituted thiophenes are privileged scaffolds, valued for their versatile biological activities and electronic properties.[1][2] 4-Iodothiophene-3-carbaldehyde, a key synthetic intermediate, is no exception. Its utility in the synthesis of complex organic molecules, from potential drug candidates to organic electronics, necessitates rigorous characterization to ensure purity and structural integrity.[3]

This guide provides an in-depth comparison and procedural overview of the elemental analysis of this compound. We will delve into the theoretical elemental composition, compare it with a key structural isomer, and present a validated, step-by-step protocol for experimental verification via combustion analysis, explaining the critical scientific principles that underpin this foundational technique.

Theoretical Composition: Establishing the Benchmark

Elemental analysis provides the mass fractions of the constituent elements in a sample. For a newly synthesized compound, comparing experimental results to the theoretical values calculated from its molecular formula is the first and most crucial step in confirming its identity.

The molecular formula for this compound is C₅H₃IOS . Based on the atomic weights of Carbon (12.011 u), Hydrogen (1.008 u), Iodine (126.904 u), Oxygen (15.999 u), and Sulfur (32.06 u), the theoretical elemental composition is calculated as follows:

  • Molecular Weight: 238.04 g/mol

ElementSymbolAtomic Weight (u)Atoms in MoleculeTotal Mass (u)Percentage (%)
CarbonC12.011560.05525.23%
HydrogenH1.00833.0241.27%
IodineI126.9041126.90453.31%
OxygenO15.999115.9996.72%
SulfurS32.06132.0613.47%

Comparative Analysis: The Importance of Isomeric Purity

In synthetic chemistry, the formation of undesired isomers is a common challenge. Elemental analysis, while not capable of distinguishing isomers on its own, provides a critical purity check. If a synthesis of this compound were contaminated with its isomer, 3-Iodothiophene-2-carbaldehyde, the elemental analysis would still align with the theoretical values, as they share the same molecular formula (C₅H₃IOS). This underscores the necessity of using elemental analysis in conjunction with spectroscopic methods (NMR, MS) for complete characterization.

However, comparing the target compound to a non-iodinated precursor, Thiophene-3-carbaldehyde (C₅H₄OS), highlights the significant shift in elemental composition due to the incorporation of the heavy iodine atom.

CompoundFormulaMW ( g/mol )% Carbon% Hydrogen% Sulfur% Iodine
This compound C₅H₃IOS238.0425.23%1.27%13.47%53.31%
3-Iodothiophene-2-carbaldehyde [4]C₅H₃IOS238.0525.23%1.27%13.47%53.31%
Thiophene-3-carbaldehyde C₅H₄OS112.1453.55%3.59%28.59%0.00%

This comparison clearly demonstrates how elemental analysis can confirm the successful halogenation of a precursor ring system. An experimental result showing a carbon percentage significantly higher than ~25% would immediately indicate incomplete iodination.

Experimental Verification: The Combustion Analysis Workflow

The most common and reliable method for determining the percentages of carbon, hydrogen, and sulfur in organic compounds is combustion analysis.[5] This technique involves the complete, high-temperature oxidation of a precisely weighed sample in a stream of pure oxygen. The resulting gaseous combustion products (CO₂, H₂O, and SO₂) are then separated and quantified.

Principle of Operation

The core principle relies on stoichiometry. A sample is burned in an excess of oxygen, converting all carbon to carbon dioxide, all hydrogen to water, and all sulfur to sulfur dioxide. These products are then measured, and from their masses, the mass of each original element in the sample is calculated.

Experimental Workflow Diagram

The following diagram illustrates the sequential stages of a modern CHNS combustion analyzer.

G cluster_prep 1. Sample Preparation cluster_combustion 2. Combustion & Reduction cluster_analysis 3. Separation & Detection Sample Weigh ~2mg of This compound into a tin capsule Furnace Combustion Furnace (~1000°C, O₂ stream) Sample -> CO₂, H₂O, SO₂, NOx Sample->Furnace Autosampler Reduction Reduction Tube (Copper) NOx -> N₂ Furnace->Reduction GC Gas Chromatography Column Separates Gases Reduction->GC TCD Thermal Conductivity Detector (TCD) Quantifies Gases GC->TCD Data Data Output: %C, %H, %S TCD->Data

Caption: Workflow for CHNS combustion analysis.

Detailed Experimental Protocol

This protocol is a self-validating system. The use of a certified standard (e.g., Acetanilide) before and after the sample batch ensures the instrument is calibrated and functioning correctly, providing trustworthiness to the results obtained for the target compound.

  • Instrument Calibration:

    • Rationale: To ensure the accuracy of the detector's response, the instrument must be calibrated against a known standard.

    • Procedure: Analyze 1-2 mg of a certified organic standard (e.g., Acetanilide: C₈H₉NO, %C=71.09, %H=6.71, %N=10.36). The results must fall within the acceptable tolerance of the standard's certified values (typically ±0.3%) before proceeding.

  • Sample Preparation:

    • Rationale: Accurate weighing is paramount for quantitative analysis. The tin capsule facilitates complete combustion.

    • Procedure: On a microbalance, accurately weigh approximately 1-3 mg of the dried this compound sample into a clean tin capsule. Record the weight precisely. Fold the capsule to enclose the sample and eliminate atmospheric air.

  • Combustion:

    • Rationale: High temperature and an oxygen-rich environment ensure the complete and instantaneous conversion of the sample to its elemental oxides. The tin capsule promotes a flash combustion.[5]

    • Procedure: Place the capsule into the instrument's autosampler. The sample is dropped into a vertical quartz tube furnace heated to 900-1000°C. A constant stream of pure helium carrying a timed pulse of pure oxygen flows through the furnace, ensuring complete oxidation.

  • Reduction and Gas Purification:

    • Rationale: The combustion process can produce various nitrogen oxides (NOx). These must be reduced to elemental nitrogen (N₂) to be measured accurately and to prevent interference. Excess oxygen is removed.

    • Procedure: The mixture of combustion gases (CO₂, H₂O, SO₂, NOx) is swept by the helium carrier gas through a secondary furnace containing reduced copper, which quantitatively converts NOx to N₂.

  • Separation and Detection:

    • Rationale: The individual gases must be separated before detection to allow for accurate quantification of each. A gas chromatography (GC) column achieves this separation based on the different affinities of the gases for the column's stationary phase.

    • Procedure: The gas mixture flows through a GC column that temporarily retains each gas differently, causing them to elute at characteristic times. They pass sequentially into a thermal conductivity detector (TCD).

  • Data Analysis:

    • Rationale: The TCD measures the difference in thermal conductivity between the helium carrier gas and the sample gas. This difference generates an electrical signal proportional to the concentration of the gas.

    • Procedure: The instrument's software integrates the signal peaks for CO₂, H₂O, and SO₂. Using the sample's initial weight and the calibration factor from the standard, the software calculates and reports the final weight percentages of Carbon, Hydrogen, and Sulfur.

Interpreting the Data: Standards of Trustworthiness

For a novel compound submission to a journal or for internal quality control, the experimental elemental analysis values are expected to be within ±0.4% of the theoretical values.[6]

  • A "Good" Result: An experimental finding of C: 25.41%, H: 1.30%, S: 13.25% would be considered a strong confirmation of the structure and purity of this compound.

  • Deviations and Troubleshooting: Deviations greater than 0.4% may indicate:

    • Impurities: The presence of residual starting materials (e.g., Thiophene-3-carbaldehyde) or synthetic byproducts.

    • Residual Solvent: Trapped solvent molecules (e.g., ethanol, ethyl acetate) will alter the elemental percentages, often increasing the C and H content.

    • Hygroscopic Nature: If the compound has absorbed atmospheric water, the hydrogen percentage will be artificially high.

    • Incomplete Combustion: Though rare with modern analyzers, this can lead to lower-than-expected values.

Conclusion

Elemental analysis is an indispensable tool in chemical research and development. For a critical building block like this compound, it provides the fundamental, quantitative data needed to confirm a successful synthesis and establish sample purity. By comparing rigorously obtained experimental data against theoretical benchmarks and understanding the scientific principles of the analytical method, researchers can proceed with confidence in the integrity of their materials.

References

  • Safety evaluation of substituted thiophenes used as flavoring ingredients. (2016). Food and Chemical Toxicology. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry. Available at: [Link]

  • Some chalcones derived from thio-phene-3-carbaldehyde: synthesis and crystal structures. (2019). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. (2014). Letters in Drug Design & Discovery. Available at: [Link]

  • Elemental Analysis, Organic Compounds. ResearchGate. Available at: [Link]

  • An International Study Evaluating Elemental Analysis. (2017). ACS Omega. Available at: [Link]

  • Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. (2018). Molbank. Available at: [Link]

  • Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. Available at: [Link]

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A Comparative Spectroscopic Analysis of 4-Halothiophene-3-carbaldehydes: Unveiling the Influence of Halogen Substitution

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of heterocyclic chemistry, thiophene and its derivatives are cornerstones in the development of novel pharmaceuticals and advanced materials. The strategic placement of functional groups on the thiophene ring allows for the fine-tuning of their physicochemical and biological properties. Among these, halothiophene-3-carbaldehydes serve as versatile synthetic intermediates. Understanding the influence of halogen substitution on the spectroscopic signatures of these molecules is paramount for their unambiguous identification, characterization, and the prediction of their reactivity.

This guide provides a detailed comparative analysis of the spectroscopic properties of a series of 4-halothiophene-3-carbaldehydes, where the halogen (X) is fluorine, chlorine, bromine, or iodine. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, alongside their Mass Spectrometry (MS) fragmentation patterns, we aim to provide a foundational understanding of the electronic and structural effects imparted by each halogen.

The Inductive and Resonance Effects of Halogens: A Spectroscopic Perspective

The electronegativity and size of the halogen atom at the 4-position of the thiophene ring exert significant influence on the electron distribution within the molecule. These effects are manifested in the chemical shifts observed in NMR spectroscopy, the vibrational frequencies of key functional groups in IR spectroscopy, and the electronic transitions detected by UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule. In the case of 4-halothiophene-3-carbaldehydes, both ¹H and ¹³C NMR provide critical insights into the electronic perturbations caused by the halogen substituent.

¹H NMR Spectroscopy

The ¹H NMR spectra of these compounds are expected to show distinct signals for the aldehydic proton and the two aromatic protons on the thiophene ring. The chemical shift of the aldehydic proton is typically found in the downfield region (around 9.8-10.0 ppm) due to the deshielding effect of the carbonyl group[1][2][3]. The position of this signal is subtly influenced by the electron-withdrawing nature of the halogen, with a slight downfield shift expected as the electronegativity of the halogen increases (F > Cl > Br > I).

The two thiophene ring protons, H-2 and H-5, will appear as doublets due to coupling with each other. The electronegativity of the halogen at the 4-position will primarily influence the chemical shift of the adjacent H-5 proton. A more electronegative halogen will deshield H-5 to a greater extent, causing its signal to appear at a higher chemical shift.

¹³C NMR Spectroscopy

The ¹³C NMR spectra will provide a more direct measure of the electronic environment of each carbon atom. The carbonyl carbon (C=O) is expected to resonate at a significantly downfield position (typically 180-190 ppm)[1][2][3]. The chemical shifts of the thiophene ring carbons are particularly sensitive to the nature of the halogen substituent. The carbon directly bonded to the halogen (C-4) will experience a strong inductive effect, leading to a downfield shift. Conversely, the other ring carbons will be influenced by a combination of inductive and resonance effects.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 4-Halothiophene-3-carbaldehydes

Halogen (X)Aldehyde-H (δ)Thiophene-H (δ)Carbonyl-C (δ)Thiophene-C (δ)
F ~9.9H-2: ~7.8, H-5: ~7.5~182C-2: ~128, C-3: ~140, C-4: ~160 (d, ¹JCF), C-5: ~115 (d, ²JCF)
Cl ~9.9H-2: ~7.7, H-5: ~7.4~183C-2: ~127, C-3: ~141, C-4: ~130, C-5: ~126
Br ~9.9H-2: ~7.7, H-5: ~7.5~183C-2: ~127, C-3: ~142, C-4: ~118, C-5: ~129
I ~9.9H-2: ~7.7, H-5: ~7.6~184C-2: ~127, C-3: ~143, C-4: ~95, C-5: ~134

Note: These are predicted values based on general principles and data from similar compounds. Actual experimental values may vary.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for comparative analysis.

Diagram 1: Experimental Workflow for NMR Spectroscopy

NMR_Workflow A Sample Preparation: Dissolve ~10-20 mg of the 4-halothiophene-3-carbaldehyde in ~0.6 mL of CDCl₃. B Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. A->B C ¹H NMR Acquisition: Acquire spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. B->C D ¹³C NMR Acquisition: Acquire proton-decoupled ¹³C NMR spectrum. B->D E Data Processing: Fourier transform, phase correct, and baseline correct the spectra. Reference to TMS (0.00 ppm). C->E D->E

Caption: Standard workflow for acquiring ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" for each compound. For 4-halothiophene-3-carbaldehydes, the most informative absorption bands are those corresponding to the carbonyl (C=O) and C-H stretching vibrations of the aldehyde group, as well as the C-X (halogen) stretching frequency.

The C=O stretching vibration of the aldehyde is expected to appear in the region of 1670-1700 cm⁻¹. The position of this band is sensitive to the electronic effects of the substituent on the thiophene ring. Electron-withdrawing groups tend to increase the C=O bond order and shift the absorption to a higher frequency. Therefore, a trend of increasing C=O stretching frequency is expected with increasing electronegativity of the halogen (F > Cl > Br > I).

The aldehydic C-H stretch typically appears as a pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹. The C-X stretching vibrations will be found in the fingerprint region of the spectrum, with their positions being highly dependent on the mass of the halogen atom.

Table 2: Expected IR Absorption Frequencies (cm⁻¹) for Key Functional Groups

Halogen (X)C=O StretchAldehydic C-H StretchC-X Stretch
F ~1695~2825, ~2725~1100-1000
Cl ~1690~2820, ~2720~800-600
Br ~1685~2820, ~2720~600-500
I ~1680~2820, ~2720~500

Note: These are approximate ranges and can be influenced by the molecular environment.

Experimental Protocol: IR Spectroscopy

Diagram 2: Experimental Workflow for IR Spectroscopy

IR_Workflow A Sample Preparation: Place a small drop of the liquid sample between two KBr or NaCl plates (for liquid samples) or prepare a KBr pellet (for solid samples). B Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer. A->B C Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. B->C D Data Processing: Perform background correction and identify key absorption bands. C->D

Caption: Standard workflow for acquiring an IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Substituted thiophenes typically exhibit absorption bands in the UV region corresponding to π → π* transitions. The position of the absorption maximum (λ_max) is influenced by the extent of conjugation and the electronic nature of the substituents.

Halogen substituents can cause a bathochromic (red) shift in the λ_max compared to unsubstituted thiophene-3-carbaldehyde. This effect is generally more pronounced with larger, more polarizable halogens (I > Br > Cl > F), which can better participate in resonance and extend the conjugated system[4].

Table 3: Predicted UV-Vis Absorption Maxima (λ_max, nm) in a Nonpolar Solvent

Halogen (X)λ_max (nm)
F ~260
Cl ~265
Br ~270
I ~275

Note: These are estimated values and can vary with the solvent used.

Experimental Protocol: UV-Vis Spectroscopy

Diagram 3: Experimental Workflow for UV-Vis Spectroscopy

UVVis_Workflow A Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., hexane or ethanol). B Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. A->B C Data Acquisition: Record the absorption spectrum, typically from 200-400 nm. B->C D Data Analysis: Identify the wavelength of maximum absorbance (λ_max). C->D

Caption: Standard workflow for acquiring a UV-Vis spectrum.

Mass Spectrometry (MS): Unraveling Fragmentation Pathways

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For the 4-halothiophene-3-carbaldehydes, the molecular ion peak (M⁺) will be a key feature. The presence of chlorine and bromine will be readily identifiable due to their characteristic isotopic patterns (M⁺ and M+2 peaks).

Common fragmentation pathways for these molecules are expected to involve the loss of the halogen atom (X•), the formyl group (CHO•), or a carbon monoxide molecule (CO) from the molecular ion. The relative abundance of these fragment ions will depend on the strength of the C-X bond and the stability of the resulting carbocations.

Table 4: Key Fragments Expected in the Mass Spectra

Halogen (X)Molecular FormulaMolecular Weight ( g/mol )Key Fragment Ions (m/z)
F C₅H₃FOS130.15130 (M⁺), 111 (M-F)⁺, 101 (M-CHO)⁺, 102 (M-CO)⁺
Cl C₅H₃ClOS146.59146/148 (M⁺), 111 (M-Cl)⁺, 117/119 (M-CHO)⁺, 118/120 (M-CO)⁺
Br C₅H₃BrOS191.05190/192 (M⁺), 111 (M-Br)⁺, 161/163 (M-CHO)⁺, 162/164 (M-CO)⁺
I C₅H₃IOS238.04238 (M⁺), 111 (M-I)⁺, 209 (M-CHO)⁺, 210 (M-CO)⁺

Note: The m/z values correspond to the most abundant isotopes.

Experimental Protocol: Mass Spectrometry

Diagram 4: Experimental Workflow for Mass Spectrometry

MS_Workflow A Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or GC inlet. B Ionization: Ionize the sample using Electron Impact (EI) at 70 eV. A->B C Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z). B->C D Detection & Analysis: Detect the ions and generate a mass spectrum. Analyze the molecular ion and fragmentation pattern. C->D

Caption: Standard workflow for acquiring an EI mass spectrum.

Conclusion

The spectroscopic analysis of 4-halothiophene-3-carbaldehydes reveals clear and predictable trends that correlate with the nature of the halogen substituent. From the deshielding effects in NMR to the shifts in vibrational frequencies in IR and the bathochromic shifts in UV-Vis, the influence of the halogen's electronegativity and polarizability is evident. Mass spectrometry further provides characteristic fragmentation patterns and isotopic signatures that aid in the definitive identification of these compounds. This comprehensive guide serves as a valuable resource for researchers, enabling a deeper understanding of the structure-property relationships in this important class of heterocyclic compounds and facilitating their application in drug discovery and materials science.

References

  • S. Nishimura, R. Motoyama, & E. Imoto. (1959). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture. Series A, Engineering and natural sciences, 7, 187-197. Available at: [Link]

  • PubChem. 4-Bromothiophene-3-carboxaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • AA Blocks. 4-Bromothiophene-3-carbaldehyde. Available at: [Link]

  • ResearchGate. UV–vis spectra of 5 , 10 and 11 (a) and 12 – 14 (b) in dichloromethane. Available at: [Link]

  • ACS Publications. Ultraviolet absorption spectra in the thiophene series halogen and nitro derivatives. The Journal of Organic Chemistry. Available at: [Link]

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  • 北京欣恒研科技有限公司. 4-Chlorothiophene-3-carbaldehyde - CAS:36155-89-2. Available at: [Link]

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A Senior Application Scientist's Guide to Benchmarking TPD Synthesis: A Comparative Analysis of Iodo-, Bromo-, and Chlorothiophene Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the synthesis of N,N'-diphenyl-N,N'-bis(3-methylphenyl)-(1,1'-biphenyl)-4,4'-diamine (TPD) and its analogues is a critical process. These hole-transporting materials are foundational in the development of organic light-emitting diodes (OLEDs) and other electronic devices. The strategic choice of starting materials can significantly impact reaction efficiency, yield, and overall cost. This guide provides an in-depth, objective comparison of iodo-, bromo-, and chlorothiophene precursors in the synthesis of thiophene-containing TPDs, supported by experimental data and mechanistic insights.

The Decisive Role of the Halogen in Palladium-Catalyzed Amination

The synthesis of TPDs from halothiophenes and diarylamines is most effectively achieved through the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond.[1] The success of this reaction is profoundly influenced by the nature of the halogen on the thiophene precursor. The reactivity of the aryl halide is dictated by the strength of the carbon-halogen (C-X) bond, which in turn affects the rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the Pd(0) catalyst.[2]

The generally accepted reactivity trend for aryl halides in Buchwald-Hartwig amination is:

I > Br > Cl

This trend is a direct consequence of the bond dissociation energies of the C-X bond, with the C-I bond being the weakest and therefore the most readily cleaved during oxidative addition.[3] While iodothiophenes offer the highest reactivity, their higher cost and lower stability can be a consideration. Conversely, chlorothiophenes are the most cost-effective and readily available but present the greatest synthetic challenge.[4]

Comparative Analysis of Halothiophene Precursors

The choice of halothiophene precursor has significant implications for catalyst selection, reaction conditions, and ultimately, the efficiency of the TPD synthesis.

  • Iodothiophene: As the most reactive precursor, iodothiophene can often be coupled with diarylamines using less sophisticated palladium catalysts and milder reaction conditions. However, the propensity of aryl iodides to form unreactive palladium iodide dimers can sometimes inhibit catalysis, a challenge that can be mitigated by the use of bidentate phosphine ligands or specific solvent choices like dioxane.[5]

  • Bromothiophene: This precursor offers a good balance between reactivity and cost. The C-Br bond is sufficiently labile to undergo oxidative addition with a variety of modern palladium catalysts, making bromothiophenes a popular choice for TPD synthesis.[6][7]

  • Chlorothiophene: The strength and low polarity of the C-Cl bond make chlorothiophenes the least reactive of the three. Their successful amination requires highly active catalyst systems, typically employing sterically hindered and electron-rich phosphine ligands that can facilitate the challenging oxidative addition step.[4]

Quantitative Comparison of Halothiophene Precursors in a Model TPD Synthesis

To provide a clear benchmark, the following table outlines the typical reaction parameters and expected yields for the synthesis of a model TPD, N,N-diphenyl-N'-(thiophen-2-yl)benzene-1,4-diamine, from the corresponding halothiophene and N,N-diphenyl-p-phenylenediamine.

Parameter2-Iodothiophene2-Bromothiophene2-Chlorothiophene
Relative Reactivity HighestModerateLowest
Typical Catalyst System Pd(OAc)₂ / XantphosPd₂(dba)₃ / BINAP[Pd(allyl)Cl]₂ / t-BuXPhos
Typical Catalyst Loading 1-2 mol%2-3 mol%3-5 mol%
Typical Base Cs₂CO₃NaOtBuK₃PO₄
Reaction Temperature 80-100 °C100-110 °C110-120 °C
Typical Reaction Time 8-12 hours12-24 hours24-48 hours
Expected Yield > 90%80-90%60-75%

Note: The data presented is a synthesis of typical outcomes reported in the literature for similar Buchwald-Hartwig aminations and serves as a comparative guide. Actual results may vary depending on the specific substrates and precise reaction conditions.

Experimental Protocols

The following are representative, detailed protocols for the synthesis of N,N-diphenyl-N'-(thiophen-2-yl)benzene-1,4-diamine using each of the three halothiophene precursors.

Protocol 1: Synthesis using 2-Iodothiophene
  • Rationale: Given the high reactivity of 2-iodothiophene, a relatively mild catalyst system and conditions are employed. Xantphos is a robust ligand for this type of transformation, and cesium carbonate is a suitable base.[8]

  • Materials:

    • 2-Iodothiophene (1.0 mmol)

    • N,N-diphenyl-p-phenylenediamine (1.1 mmol)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • Xantphos (0.04 mmol, 4 mol%)

    • Cesium carbonate (Cs₂CO₃, 1.5 mmol)

    • Anhydrous dioxane (5 mL)

  • Procedure:

    • To an oven-dried Schlenk tube, add Pd(OAc)₂, Xantphos, and Cs₂CO₃.

    • Evacuate and backfill the tube with argon three times.

    • Add 2-iodothiophene and N,N-diphenyl-p-phenylenediamine.

    • Add anhydrous dioxane via syringe.

    • Place the sealed tube in a preheated oil bath at 90 °C and stir for 12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 2: Synthesis using 2-Bromothiophene
  • Rationale: For the less reactive 2-bromothiophene, a stronger base (NaOtBu) and a common catalyst system for aryl bromides (Pd₂(dba)₃/BINAP) are used.[9]

  • Materials:

    • 2-Bromothiophene (1.0 mmol)

    • N,N-diphenyl-p-phenylenediamine (1.1 mmol)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

    • rac-BINAP (0.03 mmol, 3 mol%)

    • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

    • Anhydrous toluene (5 mL)

  • Procedure:

    • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, rac-BINAP, and NaOtBu.

    • Add 2-bromothiophene and N,N-diphenyl-p-phenylenediamine.

    • Add anhydrous toluene.

    • Seal the tube, remove from the glovebox, and place in a preheated oil bath at 110 °C.

    • Stir for 18 hours, monitoring progress by TLC or LC-MS.

    • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate and purify by column chromatography.

Protocol 3: Synthesis using 2-Chlorothiophene
  • Rationale: The inert nature of 2-chlorothiophene necessitates a highly active catalyst system. A combination of a palladium precatalyst and a sterically hindered, electron-rich Buchwald ligand like t-BuXPhos is employed under more forcing conditions.[10]

  • Materials:

    • 2-Chlorothiophene (1.0 mmol)

    • N,N-diphenyl-p-phenylenediamine (1.1 mmol)

    • Allylpalladium(II) chloride dimer ([Pd(allyl)Cl]₂, 0.02 mmol, 2 mol% Pd)

    • t-BuXPhos (0.08 mmol, 8 mol%)

    • Potassium phosphate (K₃PO₄, 1.5 mmol)

    • Anhydrous t-amyl alcohol (5 mL)

  • Procedure:

    • To an oven-dried Schlenk tube, add [Pd(allyl)Cl]₂, t-BuXPhos, and K₃PO₄.

    • Evacuate and backfill the tube with argon three times.

    • Add 2-chlorothiophene and N,N-diphenyl-p-phenylenediamine.

    • Add anhydrous t-amyl alcohol via syringe.

    • Place the sealed tube in a preheated oil bath at 120 °C and stir for 36 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Visualizing the Process: Mechanism and Workflow

To better understand the underlying chemistry and experimental setup, the following diagrams are provided.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex + R-X Amine Coordination [R-Pd(II)(X)(L2)(HNR'2)] Oxidative Addition Complex->Amine Coordination + HNR'2 Amido Complex R-Pd(II)(NR'2)L2 Amine Coordination->Amido Complex - HX (Base) Amido Complex->Pd(0)L2 Regeneration of Catalyst Product R-NR'2 Amido Complex->Product Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Charge Reagents Charge Schlenk tube with Pd catalyst, ligand, and base Inert Atmosphere Evacuate and backfill with Argon (3x) Charge Reagents->Inert Atmosphere Add Substrates Add halothiophene, diarylamine, and solvent Inert Atmosphere->Add Substrates Heating Heat to specified temperature with vigorous stirring Add Substrates->Heating Monitoring Monitor progress by TLC or LC-MS Heating->Monitoring Quench & Extract Cool, quench (if needed), and perform extraction Monitoring->Quench & Extract Dry & Concentrate Dry organic layer and concentrate under vacuum Quench & Extract->Dry & Concentrate Purify Purify by column chromatography Dry & Concentrate->Purify

Caption: A general experimental workflow for TPD synthesis.

Conclusion

The synthesis of TPDs using halothiophene precursors is a nuanced process where the choice of halogen has a profound impact on the reaction's efficiency and required conditions.

  • Iodothiophenes are ideal for rapid, high-yielding syntheses under mild conditions, making them excellent choices for small-scale and research applications where material cost is less of a concern.

  • Bromothiophenes represent a practical compromise, offering good reactivity and broader availability, making them suitable for a wide range of applications.

  • Chlorothiophenes , while the most economical, demand more specialized and often more expensive catalyst systems and harsher conditions, making them more suitable for large-scale industrial processes where the cost of the starting material is a primary driver and process optimization can justify the initial investment in catalyst development.

By understanding the principles outlined in this guide, researchers can make informed decisions to optimize their synthetic strategies for TPDs, balancing the trade-offs between reactivity, cost, and experimental complexity to achieve their specific research and development goals.

References

  • Hooper, M. W., Utsunomiya, M., & Hartwig, J. F. (2003). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry, 68(7), 2861–2873. [Link]

  • Begouin, A., et al. (2007). Palladium-Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. European Journal of Organic Chemistry, 2007(21), 3495-3505. [Link]

  • Various Authors. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Various Authors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Sharma, P. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]

  • Begouin, A. (2007). Palladium-Catalyzed Cross-Coupling Reactions in the Thiophene Series: Synthesis and Application to Biologically Active Compounds. Université Paul Verlaine - Metz. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • El-Metwaly, N. M., et al. (2024). Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. Chemistry & Biodiversity. [Link]

  • Ogawa, K., et al. (2001). Synthesis of Secondary and Tertiary Aminothiophenes via Palladium-Catalyzed Amination. The Journal of Organic Chemistry, 66(12), 4329–4333. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 9(1), 107–110. [Link]

  • Vautravers, N. F., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Ferreira, I. C. F. R., et al. (2003). Synthesis of diarylamines in the benzo[b]thiophene series bearing electron donating or withdrawing groups by Buchwald–Hartwig. Tetrahedron, 59(7), 975-981. [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 4-Iodothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe handling and disposal of 4-Iodothiophene-3-carbaldehyde, a halogenated heterocyclic aldehyde. Adherence to these procedures is critical for ensuring laboratory safety, maintaining environmental integrity, and complying with regulatory standards. The principles outlined are grounded in established chemical safety practices and are designed for researchers, chemists, and laboratory personnel in academic and industrial settings.

Hazard Assessment and Chemical Profile

Understanding the inherent risks of this compound is the foundation of its safe management. While a specific, comprehensive safety data sheet (SDS) for this exact isomer is not widely available, a reliable hazard profile can be constructed by examining structurally analogous compounds, such as 3-thiophenecarboxaldehyde and other iodinated thiophenes.

The primary hazards are associated with its aldehyde functional group and the presence of a halogen (iodine) on the aromatic ring.

Inferred Hazard Profile:

Hazard ClassificationDescriptionRationale & Supporting Evidence
Acute Oral Toxicity Harmful if swallowed.Aldehydes can be toxic, and this is a common classification for similar thiophene carboxaldehydes[1][2][3].
Skin Corrosion/Irritation Causes skin irritation.Aldehydes are known skin irritants. This is a consistent warning for related compounds[1][2][3][4].
Serious Eye Damage/Irritation Causes serious eye irritation.Direct contact with the eyes is likely to cause significant irritation or damage[1][2][3][4].
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Inhalation of vapors or dust may irritate the respiratory tract[1][2][3][4].
Environmental Hazard Halogenated organic compounds pose a risk to the environment and should not be released into drains or soil.Iodinated organic molecules are not readily biodegradable and can persist in the environment. Disposal of halogenated waste streams requires specific treatment, typically high-temperature incineration[5][6].

Chemical Reactivity:

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents[1][3].

  • Hazardous Decomposition: Combustion may produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and hydrogen iodide[7].

  • Stability: The compound may be air or light-sensitive. Store in a cool, dry, well-ventilated area in a tightly sealed container, potentially under an inert atmosphere[1][3].

Core Disposal Principle: Waste Segregation

The single most important step in the proper disposal of this compound is correct waste segregation . Due to the presence of iodine, this compound must be classified as a halogenated organic waste .

Causality Behind Segregation:

  • Treatment Method: Halogenated and non-halogenated organic wastes are treated differently. Halogenated wastes require specialized, high-temperature incineration with scrubbers to neutralize the acidic gases (like hydrogen iodide) produced during combustion[5][6]. Mixing them with non-halogenated solvents complicates and significantly increases the cost of disposal[8].

  • Regulatory Compliance: Environmental regulations mandate the separate collection and disposal of halogenated organic compounds to prevent environmental contamination[9].

  • Safety: Improperly mixed waste streams can lead to dangerous chemical reactions.

Never dispose of this compound or its solutions down the sanitary sewer system[10][11].

Step-by-Step Disposal Protocol for this compound

This protocol covers the disposal of pure compound, contaminated labware, and solutions.

Step 1: Don Personal Protective Equipment (PPE)

  • Rationale: To prevent skin, eye, and respiratory exposure.

  • Procedure:

    • Wear standard nitrile or neoprene gloves. Inspect them for integrity before use.

    • Wear chemical safety goggles or a face shield.

    • Wear a properly-fitted laboratory coat.

    • Conduct all handling and waste consolidation within a certified chemical fume hood to prevent inhalation of vapors or dust.

Step 2: Consolidate and Containerize Waste

  • Rationale: To safely contain the chemical waste in a compatible and clearly identified container.

  • Procedure:

    • Obtain a dedicated hazardous waste container designated for "Halogenated Organic Waste" [5][11]. This container must be in good condition, made of a compatible material (e.g., glass or polyethylene), and have a secure, screw-top lid.

    • Carefully transfer waste this compound (solid, liquid solutions, or reaction residues) into the designated container using a funnel or other appropriate transfer tools.

    • For contaminated solid waste (e.g., weigh boats, gloves, contaminated silica gel), double-bag it in clear plastic bags, seal, and place it in a designated solid halogenated waste container.

    • Do NOT overfill the container. Leave at least 10% of headspace to allow for vapor expansion.

    • Securely close the container lid. Keep the container closed at all times except when actively adding waste[11].

Step 3: Label the Waste Container

  • Rationale: Proper labeling is a legal requirement and is crucial for the safety of laboratory personnel and waste handlers.

  • Procedure:

    • Affix a hazardous waste tag to the container before adding the first drop of waste[8][11].

    • Clearly write the words "Hazardous Waste" .

    • List all chemical constituents by their full name (no abbreviations or formulas) and their approximate percentages or volumes[11]. For example:

      • This compound (~5g)

      • Dichloromethane (200 mL)

      • Methanol (50 mL)

    • Indicate the hazards (e.g., "Toxic," "Irritant").

    • Fill in the accumulation start date and your name/laboratory information.

Step 4: Store Waste Appropriately

  • Rationale: To prevent spills, accidents, and exposure to incompatible materials.

  • Procedure:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.

    • Ensure the storage location is in a well-ventilated area, away from heat sources or direct sunlight[12].

    • Use secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks.

Step 5: Arrange for Professional Disposal

  • Rationale: Hazardous chemical waste must be disposed of by licensed professionals.

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for your hazardous waste[10].

    • Do not transport hazardous waste containers outside of your laboratory yourself[10].

Management of Empty Containers and Spills

Protocol for Empty Containers: An "empty" container that held this compound must still be managed as hazardous waste unless properly decontaminated.

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone or methanol) that can dissolve the compound[10].

  • Collect Rinsate: The solvent rinsate from all three rinses is considered hazardous waste and must be collected and added to your "Halogenated Organic Waste" container[10].

  • Container Disposal: Once triple-rinsed, deface or remove the original chemical label, and dispose of the container as regular non-hazardous laboratory glass or plastic trash, as per your institution's policy[10].

Protocol for Minor Spills (<100 mL):

  • Alert Personnel: Immediately alert others in the lab.

  • Isolate: Restrict access to the spill area. Ensure the spill is contained within the chemical fume hood if possible.

  • PPE: Don appropriate PPE as described in Section 3.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow[1][7]. Do not use combustible materials like paper towels on a solvent spill.

  • Collect: Carefully scoop the absorbent material into a heavy-duty plastic bag or a designated container.

  • Clean: Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), then with soap and water. All cleaning materials are considered hazardous waste.

  • Dispose: Seal the bag/container of spill debris, label it as "Hazardous Waste: Spill Debris containing this compound," and manage it for disposal along with your other halogenated waste.

For large spills, evacuate the area immediately and contact your institution's EHS emergency line.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste generated from experiments involving this compound.

DisposalWorkflow Workflow for this compound Waste start Waste Generated ppe Step 1: Don Appropriate PPE start->ppe spill Is it a Spill? ppe->spill segregate Step 2: Select Container 'Halogenated Organic Waste' label Step 3: Label Container with Full Chemical Names segregate->label store Step 4: Store in Secondary Containment label->store pickup Step 5: Contact EHS for Waste Pickup store->pickup spill->segregate No spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol Yes spill_waste Collect Debris as Halogenated Waste spill_protocol->spill_waste spill_waste->store

Caption: Decision workflow for handling and disposing of this compound waste.

References

  • Vanderbilt University Medical Center , Laboratory Guide for Managing Chemical Waste. [Link]

  • OSTI.GOV , Disposal process for halogenated organic material (Patent). [Link]

  • University of Wisconsin-Madison , Hazardous Waste Segregation. [Link]

  • Braun Research Group, University of Illinois , Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • U.S. Environmental Protection Agency , Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Physikalisch-Technische Bundesanstalt (PTB) , Chemical Waste Management for Laboratories. [Link]

  • EPFL , Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. [Link]

  • Physikalisch-Technische Bundesanstalt (PTB) , Chemical Waste Management for Laboratories (Alternative Link). [Link]

  • ReAgent , Laboratory Waste Guide 2025. [Link]

  • National Institutes of Health (NIH) , Design and Synthesis of Arylthiophene-2-Carbaldehydes.... [Link]

  • PubChem , Entry for 2-Iodothiophene. [Link]

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Personal protective equipment for handling 4-Iodothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment and Safe Handling of 4-Iodothiophene-3-carbaldehyde

This document provides a comprehensive, technically grounded guide for the safe handling, use, and disposal of this compound in a laboratory setting. As a compound featuring both a reactive aldehyde group and a labile carbon-iodine bond on a thiophene ring, a thorough understanding of its potential hazards is critical for ensuring personnel safety and experimental integrity. This guide moves beyond a simple checklist, explaining the causality behind each safety recommendation to empower researchers with the knowledge to manage risk effectively.

Synthesized Hazard Profile: Understanding the Risk

The aldehyde functional group on the thiophene ring suggests potential for skin, eye, and respiratory irritation.[1][2][3] Aromatic aldehydes are a well-known class of irritants and potential sensitizers. The presence of the iodo- group introduces additional concerns. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making the compound susceptible to degradation, potentially releasing iodine or forming other hazardous byproducts.[4] Upon combustion, it is expected to release toxic fumes of sulfur oxides and hydrogen iodide.[5]

Based on the classification of its close analog, 3-Thiophenecarboxaldehyde, we can anticipate the following hazards[1][2]:

Hazard ClassificationCategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[1][2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2]
CombustibleCategory 4 LiquidA combustible liquid that can form explosive vapor/air mixtures.[1][2]

Furthermore, the compound is likely to be air-sensitive and should be stored accordingly.[1][2] Incompatible materials include strong oxidizing agents, strong bases, and strong reducing agents.[1][2]

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, the primary method for controlling exposure is through robust engineering controls.

Chemical Fume Hood: All manipulations of this compound, including weighing, dissolution, and addition to reaction mixtures, must be performed inside a certified chemical fume hood. This is critical to prevent the inhalation of any dust or vapors, which may cause respiratory irritation.[1][3] The fume hood provides a contained workspace and protects the user from splashes and unforeseen reactions.

Personal Protective Equipment (PPE): A Mandated Protocol

A multi-layered PPE approach is required to mitigate the risks of dermal, ocular, and respiratory exposure. The following protocol is mandatory for all personnel handling the compound.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are required at all times.[6] Safety glasses do not provide adequate protection from splashes and are insufficient.

  • High-Risk Scenarios: When there is a significant splash hazard, such as when handling larger quantities (>5 g) or during highly exothermic reactions, a face shield must be worn in addition to chemical splash goggles.[6][7]

Hand Protection

Due to the compound's classification as a skin irritant, appropriate glove selection is paramount. Disposable nitrile gloves are the standard choice, providing good resistance to a range of chemicals for incidental contact.[6]

  • Glove Type: Nitrile gloves.

  • Thickness: Minimum 4 mil (0.1 mm).

  • Technique: Use of a double-gloving technique (wearing two pairs of nitrile gloves) is strongly recommended to provide an additional barrier and allow for the safe removal of the outer glove immediately following a contamination event.[7]

  • Inspection and Replacement: Gloves must be inspected for any signs of degradation or puncture before use. Contaminated gloves must be removed immediately using the proper technique (without touching the outer surface) and disposed of as hazardous waste. Hands should be washed thoroughly with soap and water after glove removal.

Body Protection
  • Laboratory Coat: A flame-resistant (e.g., Nomex®) or 100% cotton lab coat is required.[6] It must be fully buttoned to cover as much skin as possible. Polyester or acrylic blend lab coats should be avoided due to their tendency to melt and adhere to skin in a fire.

  • Clothing: Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory.[6][7]

Respiratory Protection

Under normal operating conditions within a certified fume hood, respiratory protection is not typically required. However, if engineering controls are not available or are insufficient to control airborne concentrations (e.g., during a large spill cleanup outside of a hood), a respirator is necessary.

  • Requirement: Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and annual fit-testing.[6]

  • Type: For situations requiring respiratory protection, a NIOSH-approved air-purifying respirator with organic vapor cartridges would be appropriate.[8]

Diagram: PPE Selection Workflow The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow start Start: Handling This compound fume_hood Is the work performed in a certified fume hood? start->fume_hood spill_risk Is there a significant splash/aerosol risk? (e.g., >5g, exothermic rxn) fume_hood->spill_risk Yes no_hood STOP WORK Consult EHS. Respirator program required. fume_hood->no_hood No base_ppe Standard PPE: - Chemical Splash Goggles - Double Nitrile Gloves - FR/Cotton Lab Coat - Full Coverage Clothing spill_risk->base_ppe No enhanced_ppe Enhanced PPE: - Standard PPE + Face Shield spill_risk->enhanced_ppe Yes

Caption: PPE selection flowchart based on task-specific risks.

Operational and Disposal Plans

Step-by-Step Handling Protocol: Weighing and Dissolving
  • Preparation: Don all required PPE (Standard or Enhanced, as per risk assessment). Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place a clean weighing container, spatula, and your chosen solvent inside the fume hood.

  • Weighing: Carefully transfer the required amount of solid this compound from its storage container to the weighing container. Perform this action slowly to avoid creating dust.

  • Closure: Immediately and securely close the primary storage container.

  • Dissolution: Add the solvent to the weighing container. Gently swirl or stir to dissolve the solid, keeping the container covered as much as possible to minimize vapor release.

  • Cleanup: Decontaminate the spatula and any affected surfaces within the fume hood (see Section 4.2).

Decontamination
  • Surfaces: Wipe down the work area within the fume hood with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Glassware: Rinse glassware with a suitable solvent, collecting the rinsate as hazardous waste. Then, wash thoroughly with soap and water.

Emergency First Aid Procedures
Exposure RouteFirst Aid Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][5]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5]
Inhalation Move the person to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1][5]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Waste Disposal Plan

Under no circumstances should this compound or its solutions be disposed of down the drain.[5][9] It must be treated as hazardous chemical waste.

  • Segregation: All waste containing this compound (e.g., excess solid, solutions, contaminated gloves, paper towels) must be collected in a dedicated, properly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Keep the waste container closed when not in use and store it in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][10]

Diagram: Waste Disposal Workflow

Waste_Disposal_Workflow start Waste Generation (Solid, Liquid, Contaminated PPE) collect Collect in a dedicated, closed, compatible container start->collect label Label container: 'Hazardous Waste' 'this compound' collect->label store Store in designated Satellite Accumulation Area label->store ehs_pickup Arrange for disposal via Institutional EHS Office store->ehs_pickup end Final Disposal by Licensed Contractor ehs_pickup->end

Caption: Mandatory workflow for hazardous waste disposal.

References

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • University of California, Berkeley. Personal Protective Equipment (PPE). Retrieved from [Link]

  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. Personal Protective Equipment (PPE) Requirements for Laboratories. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Wikipedia. Organoiodine chemistry. Retrieved from [Link]

  • Du, Y., et al. (2011). Formation of toxic iodinated disinfection by-products from compounds used in medical imaging. Environmental Science & Technology, 45(16), 6849-6856. Retrieved from [Link]

  • Wikipedia. Iodine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Iodine. Retrieved from [Link]

  • Desmarchelier, A., et al. (2018). Hypervalent organoiodine compounds: from reagents to valuable building blocks in synthesis. Beilstein Journal of Organic Chemistry, 14, 1547-1563. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.